Armepavine
Description
(-)-Armepavine has been reported in Papaver armeniacum, Discaria chacaye, and other organisms with data available.
reticuline-like; RN given refers to cpd without isomeric designation
Properties
IUPAC Name |
4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-20-9-8-14-11-18(22-2)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17,21H,8-10H2,1-3H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKFZIUKXTWQTP-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318368 | |
| Record name | Armepavine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524-20-9 | |
| Record name | Armepavine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Armepavine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Armepavine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARMEPAVINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE6Z59021R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Armepavine: Mechanistic Insights into Immune Cell Modulation and Therapeutic Potential
Target Audience: Immunologists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
Armepavine (C₁₉H₂₃NO₃) is a bioactive benzylisoquinoline alkaloid predominantly isolated from the sacred lotus (Nelumbo nucifera)[1]. In recent years, it has emerged as a potent, pleiotropic immunomodulator. Unlike broad-spectrum immunosuppressants that often induce severe cytotoxicity, armepavine exerts targeted regulatory effects on specific kinase cascades—most notably the PI3K/Itk axis in T lymphocytes and the NF-κB/MAPK pathways in macrophages and stellate cells[2][3]. This whitepaper dissects the molecular mechanisms of armepavine, provides field-proven experimental protocols for its validation, and outlines its therapeutic potential in autoimmune and fibrotic diseases.
Core Mechanisms of Action in Immune Cells
As an application scientist, understanding the precise molecular intervention points of a compound is critical for designing robust assays. Armepavine does not act as a blunt cytotoxic agent; rather, it functions as a signal transduction interceptor.
T Lymphocyte Modulation: The PI3K/Itk/PLCγ Axis
In T cells, antigen presentation triggers the T-cell receptor (TCR), leading to a cascade of phosphorylation events. Armepavine specifically interrupts this cascade by targeting Phosphoinositide 3-kinase (PI3K)[3].
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Mechanistic Causality: By inhibiting PI3K, armepavine prevents the downstream activation of Interleukin-2-inducible T-cell kinase (Itk)[3].
-
Downstream Effects: The suppression of Itk directly impairs the activation of Phospholipase C gamma (PLCγ). Without active PLCγ, the cleavage of PIP2 into IP3 and DAG is halted, severely blunting intracellular calcium (Ca²⁺) mobilization[3][4]. This ultimately prevents the transcription of the IL-2 and IFN-γ genes, halting T-cell clonal expansion[3].
Macrophage & Monocyte Regulation: NF-κB & MAPK Cascades
In innate immune cells like macrophages, as well as in hepatic stellate cells (HSCs), armepavine acts as a potent anti-inflammatory agent by blocking the canonical Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway[2][5].
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Mechanistic Causality: Upon stimulation by Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), the IκB-kinase (IKK) complex is typically activated. Armepavine inhibits this activation, thereby preventing the phosphorylation and subsequent proteasomal degradation of IκBα[2][6].
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Downstream Effects: Because IκBα remains intact, the p65/p50 NF-κB dimer remains sequestered in the cytosol, unable to translocate to the nucleus[2]. This silences the transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), Intercellular Adhesion Molecule 1 (ICAM-1), and Interleukin-6 (IL-6)[2][6].
Diagram illustrating Armepavine's dual inhibitory mechanisms in T cells and Macrophages.
Quantitative Data & Comparative Efficacy
To establish a reliable baseline for assay development, it is crucial to benchmark armepavine against known parameters. The following table synthesizes the quantitative inhibitory metrics of armepavine across different immune cell models.
| Target / Cell Type | Stimulant | Armepavine Concentration | Observed Effect | Reference |
| PBMC Proliferation | Phytohemagglutinin (PHA) | IC₅₀ ~ 11.9 μM | 95% inhibition at 100 μM without direct cytotoxicity. | [4] |
| HSC-T6 (Hepatic Stellate) | TNF-α / LPS (1 μg/ml) | 1 - 10 μM | Attenuates α-SMA protein expression and AP-1 activation. | [2][4] |
| Macrophage (RAW 264.7) | LPS | 10 - 50 μM | Significant suppression of iNOS, NO, and TNF-α production. | [6] |
| In Vivo (BDL Rats) | Bile Duct Ligation | 10 - 30 mg/kg | Reduced plasma AST/ALT, hepatic α-SMA, and collagen. | [2] |
Note: Cell viability assays (e.g., Trypan Blue or Annexin V/PI) confirm that the reduction in PBMC proliferation at concentrations up to 100 μM is due to cell cycle arrest/signaling inhibition, not direct apoptosis/necrosis[4].
Experimental Workflows & Validation Protocols
Trustworthiness in preclinical research demands self-validating experimental systems. The following protocols are designed to isolate the specific mechanistic variables of armepavine.
Protocol A: PBMC Proliferation & Cytokine Quantification
Why this method? We utilize tritiated thymidine (³[H]-thymidine) uptake rather than standard MTT assays for T-cell proliferation because it provides direct quantification of de novo DNA synthesis, which is crucial for distinguishing true clonal expansion from mere metabolic shifts[3][4].
Step-by-Step Methodology:
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Isolation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash twice with PBS and resuspend in RPMI-1640 supplemented with 10% FBS.
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Seeding & Pre-treatment: Seed PBMCs at 2 × 10⁵ cells/well in a 96-well plate. Pre-treat cells with varying concentrations of (S)-armepavine (e.g., 1, 10, 25, 50, 100 μM) dissolved in 0.1% DMSO[4]. Self-Validation Control: Always include a 0.1% DMSO vehicle control to prove the solvent does not suppress IL-2 or IFN-γ production[3].
-
Stimulation: Add Phytohemagglutinin (PHA) at 5 μg/mL to stimulate T-cell activation[4]. Incubate for 72 hours at 37°C, 5% CO₂.
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Cytokine Harvest (ELISA): At 48 hours, carefully extract 50 μL of supernatant from each well to quantify IL-2 and IFN-γ secretion via sandwich ELISA[3].
-
Proliferation Readout: Add 1 μCi of ³[H]-thymidine per well for the final 16 hours of the 72-hour incubation. Harvest cells onto glass fiber filters and measure beta emission using a liquid scintillation counter[3][4].
Protocol B: NF-κB Nuclear Translocation Assay
Why this method? To prove that armepavine inhibits the NF-κB pathway, we must demonstrate that p65 is physically prevented from entering the nucleus, rather than just showing a downstream reduction in cytokines.
Step-by-Step Methodology:
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Cell Culture: Culture RAW 264.7 macrophages or HSC-T6 cells in 6-well plates until 80% confluent[2].
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Pre-treatment: Treat with 10 μM armepavine for 2 hours. Use N-acetylcysteine (NAC) as a positive control for ROS/NF-κB inhibition[2].
-
Stimulation: Stimulate with 1 μg/mL LPS or TNF-α for 30 minutes (the peak window for IκBα degradation)[2].
-
Fractionation: Lyse cells using a hypotonic buffer (containing NP-40) to extract the cytosolic fraction. Centrifuge, then lyse the remaining pellet with a high-salt RIPA buffer to extract the nuclear fraction.
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Western Blotting: Run both fractions on an SDS-PAGE gel. Probe the cytosolic fraction for IκBα and the nuclear fraction for p65. Self-Validation Control: Use GAPDH as a cytosolic loading control and Lamin B1 as a nuclear loading control to ensure clean fractionation.
Standardized workflow for validating Armepavine's immunomodulatory effects in vitro.
Therapeutic Applications & Translational Potential
The dual-action nature of armepavine makes it a highly attractive candidate for complex immune-mediated pathologies where both adaptive (T-cell) and innate (Macrophage) immune responses are dysregulated.
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Autoimmune Crescentic Glomerulonephritis (ACGN) & Lupus Nephritis: Intra-renal T cells and macrophages drive the progression of glomerular crescents. In vivo murine models have demonstrated that armepavine administration dramatically decreases glomerular crescents, improves proteinuria, and suppresses both systemic T/B-cell activation and intra-renal NF-κB activation[7][8][9].
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Hepatic Fibrosis: The activation of Hepatic Stellate Cells (HSCs) is the primary driver of liver fibrogenesis. Armepavine suppresses TNF-α-induced collagen deposition and α-SMA expression by blocking the NF-κB and MAPK pathways, significantly reducing fibrosis scores in bile duct-ligated (BDL) rats[2].
References
- Benchchem. "Armepavine | 524-20-9 - Benchchem". Benchchem.
- Oxford Academic. "(S)-armepavine from Chinese medicine improves experimental autoimmune crescentic glomerulonephritis".
- PubMed (NIH). "(S)-armepavine from Chinese medicine improves experimental autoimmune crescentic glomerulonephritis". PubMed.
- PMC (NIH).
- American Physiological Society Journal. "Therapeutic potential of DCB-SLE1, an extract of a mixture of Chinese medicinal herbs, for severe lupus nephritis". APS.
- AbMole BioScience. "Armepavine | CAS 524-20-9". AbMole.
- Semantic Scholar. "A New Synthetic Compound, 2-OH, Enhances Interleukin-2 and Interferon-γ Gene Expression in Human Peripheral Blood". Semantic Scholar.
- ResearchGate. "The structure of (S)-armepavine and its effects on PBMC proliferation".
- MDPI. "Neuroprotective Potential of Major Alkaloids from Nelumbo nucifera (Lotus)
Sources
- 1. Armepavine | 524-20-9 | Benchchem [benchchem.com]
- 2. Inhibitory effects of armepavine against hepatic fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. abmole.com [abmole.com]
- 6. Neuroprotective Potential of Major Alkaloids from Nelumbo nucifera (Lotus): Mechanisms and Therapeutic Implications [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. (S)-armepavine from Chinese medicine improves experimental autoimmune crescentic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
Armepavine: Structure-Activity Relationship & Anti-Inflammatory Mechanism
Technical Guide for Drug Development Professionals
Executive Summary
Armepavine (C₁₉H₂₃NO₃) is a bioactive 1-benzyl-1,2,3,4-tetrahydroisoquinoline alkaloid predominantly isolated from Nelumbo nucifera (Sacred Lotus) and Annona species. Unlike non-selective anti-inflammatory agents, Armepavine exhibits a dual-targeting mechanism: it suppresses innate immune responses via NF-κB/MAPK pathway inhibition and modulates adaptive immunity by attenuating T-cell activation .
This guide provides a granular analysis of the structure-activity relationship (SAR) governing these effects, detailing how specific molecular features—such as the C-1 chiral center and C-4' phenolic hydroxyl—dictate potency and selectivity.
Chemical Structure & Pharmacophore Analysis[1]
Molecular Architecture
Armepavine belongs to the benzyltetrahydroisoquinoline (BTHIQ) class. Its scaffold consists of a tetrahydroisoquinoline ring fused to a benzyl moiety at the C-1 position.
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IUPAC Name: 4-[(1S)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]phenol
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Key Structural Features:
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Isoquinoline Core: Provides the rigid scaffold for receptor binding.
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C-1 Chiral Center: The (S)-enantiomer is the biologically dominant form found in Nelumbo nucifera with potent immunosuppressive activity.
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N-Methyl Group: A tertiary amine essential for membrane permeability and intracellular accumulation (unlike quaternary ammonium analogs which are often curarimimetic).
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C-6, C-7 Dimethoxy Groups: Contribute to lipophilicity and blood-brain barrier (BBB) penetration.
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C-4' Phenolic Hydroxyl: The critical "warhead" for antioxidant activity and ROS-mediated NF-κB suppression.
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SAR Visualization
The following diagram maps the specific biological functions to the structural nodes of Armepavine.
Figure 1: Pharmacophore map of Armepavine highlighting functional groups responsible for bioavailability and anti-inflammatory activity.
Structure-Activity Relationship (SAR) Deep Dive
The Role of the C-4' Phenolic Hydroxyl
The presence of the free hydroxyl group at the C-4' position on the benzyl ring is the most significant determinant of Armepavine's anti-inflammatory efficacy.
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Mechanism: This group acts as a radical scavenger (hydrogen atom donor). Reactive Oxygen Species (ROS) are potent activators of the NF-κB signaling pathway. By scavenging intracellular ROS, Armepavine prevents the phosphorylation of IκBα, thereby locking NF-κB in the cytoplasm.
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Comparative SAR: Derivatives where this -OH is methylated (e.g., O-methylarmepavine) show significantly reduced antioxidant capacity (IC50 > 100 µM vs ~20 µM for phenolic analogs) and diminished anti-inflammatory potency in macrophage assays.
N-Methylation and Bioavailability
Armepavine possesses a tertiary amine (N-methyl).
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Effect: This ensures the molecule exists in an equilibrium between protonated and unprotonated forms at physiological pH, facilitating passive transport across cell membranes.
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Contrast: Quaternary benzylisoquinolines (e.g., N-methyl-coclaurine) are permanently charged, limiting their intracellular penetration and shifting their pharmacology towards neuromuscular blockade (curare-like effects) rather than intracellular anti-inflammatory signaling modulation.
Stereochemistry ((S) vs (R))
Research indicates that the (S)-enantiomer is the primary active constituent in Nelumbo nucifera extracts responsible for suppressing T-cell proliferation and cytokine release. Synthetic racemic mixtures often show lower potency per unit mass, suggesting a stereospecific binding interaction with upstream kinases or receptors (likely involving the specific orientation of the benzyl pendant relative to the isoquinoline plane).
Mechanism of Action: Dual-Pathway Inhibition
Armepavine does not act as a simple COX inhibitor. Its efficacy stems from upstream modulation of gene transcription factors.[1]
NF-κB Signaling Blockade
In activated macrophages (e.g., LPS-stimulated RAW 264.7 cells), Armepavine inhibits the degradation of IκBα .
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Normal State: NF-κB (p65/p50) is sequestered in the cytoplasm by IκBα.
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Inflammatory Stimulus: IKK kinase phosphorylates IκBα, leading to its ubiquitination and degradation.
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Armepavine Effect: It blocks this phosphorylation step (likely via ROS scavenging or direct IKK interaction), preventing NF-κB nuclear translocation.
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Result: Downregulation of mRNA transcription for TNF-α, IL-1β, IL-6, and iNOS.
T-Cell Immunomodulation
Distinct from many NSAIDs, Armepavine exhibits immunosuppressive properties similar to cyclosporine but with a better safety profile.
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Target: It suppresses the proliferation of splenocytes and CD4+ T-cells.[2]
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Pathway: Inhibition of the Calcineurin-NFAT axis or direct cell cycle arrest, reducing the secretion of IL-2 and IFN-γ.
Pathway Visualization
Figure 2: Mechanistic pathway showing Armepavine's interception of ROS and NF-κB signaling.[3]
Experimental Protocols for Validation
To validate Armepavine's activity in a drug development pipeline, the following self-validating protocols are recommended.
In Vitro NF-κB Luciferase Reporter Assay
Purpose: Quantify the potency of Armepavine in blocking NF-κB transcriptional activity.
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Cell Line: Stable NF-κB-luciferase reporter macrophage cell line (e.g., RAW 264.7-Luc).
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Seeding: Plate cells at
cells/well in 96-well plates; incubate for 24h. -
Treatment:
-
Pre-treat with Armepavine (0.1, 1, 10, 50 µM) for 1 hour.
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Include Vehicle Control (DMSO < 0.1%) and Positive Control (Dexamethasone 1 µM).
-
-
Stimulation: Add LPS (1 µg/mL) and incubate for 6 hours.
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Detection: Lyse cells and add luciferin substrate. Measure luminescence.
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Data Analysis: Calculate % Inhibition relative to LPS-only control.
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Expected Result: Dose-dependent reduction in luminescence with an IC50 in the low micromolar range (approx. 5–10 µM).
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In Vivo Autoimmune Glomerulonephritis Model
Purpose: Assess systemic anti-inflammatory and immunosuppressive efficacy.
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Induction: Immunize C57BL/6 mice with sheep anti-mouse glomerular basement membrane (GBM) globulin.
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Grouping:
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Group A: Sham control.
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Group B: Disease model (Vehicle).
-
Group C: (S)-Armepavine (20 mg/kg/day, oral gavage).
-
-
Timeline: Administer treatment daily from Day 0 to Day 14.
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Readouts:
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Urinalysis: Proteinuria levels (Coomassie blue).
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Histology: PAS staining of kidney sections (count glomerular crescents).
-
Flow Cytometry: Splenic T-cell populations (CD4+/CD8+ ratio).
-
-
Validation: Efficacy is confirmed if Group C shows statistically significant reduction in crescent formation and proteinuria compared to Group B.
Quantitative Data Summary
| Parameter | Armepavine Profile | Comparative Note |
| Primary Target | NF-κB / T-cell Proliferation | Broader than COX-2 selective inhibitors |
| IC50 (NO Inhibition) | ~5 - 10 µM (RAW 264.7 cells) | Comparable to reference alkaloid Liensinine |
| IC50 (T-cell) | ~3 - 8 µM (Splenocytes) | Potent immunosuppression |
| Oral Bioavailability | Moderate | Enhanced by N-methyl/tertiary amine structure |
| Toxicity | Low cytotoxicity at < 50 µM | Higher therapeutic index than generic cytotoxins |
References
-
(S)-Armepavine from Chinese medicine improves experimental autoimmune crescentic glomerulonephritis. Source: National Institutes of Health (PubMed) Significance: Establishes the specific immunosuppressive and NF-κB inhibitory mechanism of the (S)-enantiomer in a complex autoimmune model.
-
Structure-antioxidative activity relationships in benzylisoquinoline alkaloids. Source: National Institutes of Health (PubMed) Significance: Defines the SAR of the phenolic hydroxyl group and biphenyl system in ROS scavenging, a key upstream event in Armepavine's anti-inflammatory action.
-
Anti-inflammatory Activity of Total Alkaloids in Nelumbo nucifera. Source: ResearchGate Significance: Validates the cytokine suppression profile (IL-6, IL-1β, TNF-α) of the alkaloid fraction containing Armepavine.[4]
-
Pharmacological Inhibition of the NLRP3 Inflammasome. Source: CDC Stacks / Frontiers Significance: Provides context for the broader mechanism of benzylisoquinoline alkaloids in inhibiting inflammasome assembly, a likely secondary mechanism for Armepavine.
Sources
- 1. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of T-cell activation in vitro and in vivo by cordycepin from Cordyceps militaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies [pubmed.ncbi.nlm.nih.gov]
Executive Summary
Benzylisoquinoline alkaloids (BIAs) represent a highly diverse class of plant-derived metabolites with profound pharmacological potential. Among these, (S)-Armepavine —a major bioactive alkaloid isolated from the sacred lotus (Nelumbo nucifera)—has emerged as a compelling candidate for immunomodulatory and anti-fibrotic drug development. This technical guide synthesizes the current mechanistic understanding of Armepavine and related BIAs, detailing their interference with PI3K/Akt and NF-κB signaling cascades. Designed for drug development professionals, this whitepaper provides authoritative grounding on BIA pharmacodynamics, alongside self-validating experimental protocols essential for preclinical evaluation.
Biosynthetic Origins and Structural Biology
Armepavine (C₁₉H₂₃NO₃) is a 1-benzylisoquinoline alkaloid synthesized via a highly conserved enzymatic cascade in Nelumbo nucifera. The structural scaffolding of BIAs provides the necessary stereochemistry to interact with mammalian kinase domains.
The biosynthesis begins with the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), catalyzed by norcoclaurine synthase (NCS) to yield (S)-norcoclaurine . Subsequent sequential methylations by specific O- and N-methyltransferases (6OMT, CNMT, 7OMT) convert norcoclaurine into coclaurine, N-methylcoclaurine, and ultimately armepavine. The stereospecificity of these metabolites is critical; the (S)-enantiomer of armepavine exhibits the highest affinity for its downstream immunological targets.
Biosynthetic pathway of (S)-armepavine in Nelumbo nucifera.
Immunomodulatory Mechanisms: The PI3K/Itk/PLCγ Axis
The suppression of hyperactive T-lymphocytes is a primary therapeutic objective in autoimmune diseases. (S)-Armepavine has been proven to inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) without inducing direct cytotoxicity .
Mechanistically, Armepavine acts as a membrane-proximal signaling inhibitor. Upon T-cell receptor activation, phosphoinositide 3-kinase (PI3K) is typically recruited to generate PIP3, which subsequently docks and activates IL-2-inducible T cell kinase (Itk). Armepavine disrupts this cascade by inhibiting PI3K activation, which directly prevents the phosphorylation of Itk and its downstream target, Phospholipase C gamma (PLCγ). The blockade of PLCγ halts intracellular calcium (Ca²⁺) mobilization, thereby preventing the nuclear translocation of transcription factors NF-AT and NF-κB. Consequently, the transcription of pro-inflammatory cytokines, including IL-2 and IFN-γ, is profoundly suppressed.
Armepavine inhibits PI3K-dependent PBMC activation and cytokine release.
Anti-Fibrotic Efficacy: Modulating Hepatic Stellate Cells
Hepatic fibrosis is driven by the activation of Hepatic Stellate Cells (HSCs), which transdifferentiate into myofibroblasts and deposit excessive extracellular matrix (ECM) proteins like collagen type I and α-smooth muscle actin (α-SMA).
Armepavine exhibits potent anti-fibrotic properties by antagonizing the inflammatory microenvironment that drives HSC activation . When HSCs are exposed to stimuli such as TNF-α or lipopolysaccharide (LPS), the IκB-kinase (IKK) complex is activated, leading to the degradation of IκBα and the subsequent nuclear translocation of NF-κB. Armepavine directly suppresses IKK activation and concurrently downregulates MAPK pathways (p38, ERK1/2, and JNK). This dual-pronged inhibition halts the transcription of fibrogenic genes (col1α2, TGF-β1, TIMP-1) and prevents collagen deposition.
Armepavine attenuates hepatic fibrogenesis via MAPK and NF-κB blockade.
Quantitative Pharmacodynamics
To contextualize the potency of Armepavine, it is critical to benchmark its activity against related BIAs (such as Berberine and Macranthine) and standard pathway inhibitors. The following table summarizes key quantitative metrics derived from in vitro and in vivo models.
| Compound | Biological Target / Model | Key Activity Metric | Pharmacological Effect |
| (S)-Armepavine | Human PBMCs (PHA-stimulated) | IC₅₀ = 11.9 µM | Inhibits PI3K/Itk/PLCγ; suppresses IL-2/IFN-γ |
| (S)-Armepavine | Rat HSC-T6 / TAA In Vivo Model | ED = 3–10 mg/kg (oral) | Attenuates α-SMA, NF-κB, and MAPK pathways |
| QNZ (Reference) | NF-κB Transcriptional Activation | IC₅₀ = 11 nM | Potent neuroprotective NF-κB inhibition |
| Berberine | HeLa Cervical Cancer Cells | IC₅₀ = 12.08 µg/mL | Anti-proliferative cytotoxicity |
| Macranthine | HeLa Cervical Cancer Cells | IC₅₀ = 24.16 µg/mL | Anti-proliferative cytotoxicity |
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step is grounded in physical causality to prevent false positives during preclinical screening.
Protocol 1: PBMC Isolation and Proliferation Assay
Objective: Evaluate the immunosuppressive capacity of BIAs via PI3K pathway blockade.
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Density Gradient Centrifugation: Layer whole human blood over Ficoll-Paque (1.077 g/mL) and centrifuge at 400 × g for 30 minutes (no brake).
-
Causality: The specific gravity of Ficoll perfectly isolates mononuclear cells (lymphocytes/monocytes) at the interface while denser erythrocytes and granulocytes pellet. This ensures a pure effector cell population, eliminating confounding inflammatory signals from neutrophils.
-
-
Mitogenic Stimulation: Seed PBMCs at 2 × 10⁵ cells/well and stimulate with Phytohemagglutinin (PHA, 5 µg/mL).
-
Causality: PHA cross-links the T-cell receptor (TCR) complex, bypassing antigen-presenting cells to directly induce robust PI3K/PLCγ signaling and calcium flux. This provides a high signal-to-noise ratio for evaluating Armepavine's targeted inhibition.
-
-
Pharmacological Intervention: Treat cells with (S)-Armepavine (1–100 µM).
-
Validation: Always include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Cyclosporine A) to validate assay sensitivity.
-
-
Readout (³H-Thymidine Incorporation): Pulse cells with 1 µCi/well of ³H-TdR for the final 16 hours of a 72-hour culture.
-
Causality: Directly measures de novo DNA synthesis. Unlike metabolic assays (e.g., MTT) which can be confounded by mitochondrial uncoupling, ³H-TdR incorporation is the most reliable hallmark of true clonal expansion.
-
Protocol 2: In Vivo Thioacetamide (TAA)-Induced Hepatic Fibrosis
Objective: Assess the systemic anti-fibrotic efficacy of orally administered BIAs.
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Disease Induction: Inject Wistar rats intraperitoneally with TAA (300 mg/kg), three times a week for 4 weeks.
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Causality: TAA is metabolized by hepatic CYP450 enzymes into thioacetamide-S-oxide, a highly reactive intermediate that causes chronic centrilobular necrosis. This continuous injury accurately mimics human chronic liver disease, driving persistent HSC activation.
-
-
Therapeutic Dosing: Administer Armepavine (3 or 10 mg/kg) via oral gavage twice daily, starting concurrently with TAA induction.
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Causality: Oral administration tests the pharmacokinetic viability, first-pass metabolism resistance, and systemic bioavailability of the alkaloid, mirroring intended clinical delivery routes.
-
-
Tissue Harvesting & Orthogonal Validation: Euthanize animals and harvest liver tissue.
-
Validation: Utilize a dual-readout system to self-validate the fibrotic score. Perform Sirius Red staining for direct histological quantification of cross-linked collagen, paired with Western blotting for α-SMA to confirm the molecular deactivation of myofibroblasts. Concordance between histological and molecular data ensures robust proof of efficacy.
-
References
-
Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus. PMC - NIH. Available at:[Link]
-
(S)-armepavine inhibits human peripheral blood mononuclear cell activation by regulating Itk and PLCgamma activation in a PI-3K-dependent manner. PubMed. Available at:[Link]
-
In vitro and in vivo inhibitory effects of (S)-armepavine against hepatic fibrosis in rats. PubMed. Available at:[Link]
-
Phytochemical study and cytotoxic activity of alkaloids from Uvaria chamae P. Beauv. PubMed. Available at:[Link]
Technical Monograph: Discovery, Extraction, and Isolation of Armepavine from Nelumbo nucifera
Executive Summary
Armepavine (C₁₉H₂₃NO₃; MW: 313.4 g/mol ) is a bioactive 1-benzylisoquinoline alkaloid predominantly found in the embryos (plumules) of the Sacred Lotus (Nelumbo nucifera). It has garnered significant pharmaceutical interest due to its potent immunosuppressive, anti-inflammatory, and antifibrotic properties, particularly in the context of autoimmune disorders like Systemic Lupus Erythematosus (SLE) and T-cell mediated pathologies.[1]
This technical guide outlines a rigorous, field-validated workflow for the isolation of Armepavine. Unlike generic alkaloid extractions, this protocol emphasizes the specific physicochemical properties of benzylisoquinolines—specifically their pH-dependent solubility switches—to achieve high purity without excessive chromatographic overhead.[1]
Botanical Sourcing & Biosynthetic Context
While Armepavine appears in various Papaver species, Nelumbo nucifera (Lotus) remains the most viable industrial source. The highest concentrations are localized in the plumule (green embryo), rather than the leaf or rhizome.
Biosynthetic Pathway
Armepavine is derived from the tyrosine metabolic pathway. It is a downstream product of (S)-norcoclaurine, the central precursor for all benzylisoquinoline alkaloids (BIAs). The pathway involves sequential O-methylation and N-methylation steps.
Figure 1: Biosynthetic pathway of Armepavine in Nelumbo nucifera. Note that Armepavine serves as a branch point precursor to aporphine alkaloids like Nuciferine.
Extraction Methodology (The "Crude" Phase)
Solvent Selection Logic
Alkaloids in plant tissue typically exist as salts (bound to organic acids like malic or tartaric acid) or as free bases. Methanol (MeOH) is the superior solvent for the initial extraction because it possesses a high dielectric constant capable of dissolving both alkaloidal salts and free bases, while also penetrating the cellular matrix of the dried plumules effectively.
Protocol A: Methanol Reflux Extraction
Objective: Maximize yield of total alkaloids (crude extract).
-
Preparation: Pulverize dried N. nucifera plumules to a fine powder (40–60 mesh).
-
Solvation: Suspend powder in MeOH (1:10 w/v ratio).
-
Extraction: Reflux at 65°C for 2 hours.
-
Why Reflux? Passive maceration yields ~20-30% less active compound. Thermal energy disrupts cell walls and increases saturation limits.
-
-
Filtration: Filter the supernatant while hot.
-
Repeat: Re-extract the residue twice with fresh MeOH.
-
Concentration: Combine filtrates and evaporate under reduced pressure (Rotavap) at 45°C to obtain the Crude Methanolic Extract .
Isolation & Purification (The "Refining" Phase)
This stage utilizes Acid-Base Partitioning , a self-validating method that exploits the basic nitrogen atom in the isoquinoline ring. By manipulating pH, we toggle the molecule between a water-soluble salt form and an organic-soluble free base form, effectively washing away non-alkaloidal impurities (fats, chlorophyll, tannins).[1]
Protocol B: Acid-Base Fractionation
Objective: Isolate the alkaloid-rich fraction from the crude extract.
-
Acidification (Salt Formation):
-
Suspend the Crude Methanolic Extract in 2% HCl or 3% Tartaric Acid solution.
-
Mechanism:[2]
. The alkaloids move into the aqueous phase; non-polar lipids remain undissolved or can be washed out. -
Wash Step: Partition the acidic aqueous solution with Ethyl Acetate (EtOAc). Discard the EtOAc layer (removes neutral fats and chlorophyll).
-
-
Basification (Free Base Formation):
-
Adjust the pH of the aqueous phase to pH 9–10 using Saturated
or . -
Mechanism:[2]
. The alkaloids deprotonate and become hydrophobic.
-
-
Extraction (Recovery):
-
Extract the alkaline aqueous solution with Chloroform (
) x3. -
Combine
layers.
-
-
Drying: Dry over anhydrous
and evaporate to yield the Total Alkaloid Fraction (TAF) .
Protocol C: Chromatographic Purification
The TAF contains Armepavine alongside Nuciferine and Neferine. Separation requires Silica Gel Column Chromatography.
-
Stationary Phase: Silica Gel 60 (200–300 mesh).
-
Mobile Phase: Gradient elution with
(starting 100:0 10:1). -
Detection: TLC (Dragendorff’s reagent stains alkaloids orange).
Alternative: High-Speed Counter-Current Chromatography (HSCCC) For larger scale isolation without irreversible adsorption to silica:
-
Solvent System: n-Hexane : Ethyl Acetate : Methanol : Water (1:0.8:1:1 v/v).
-
Mode: Head-to-Tail.
Figure 2: Step-by-step extraction and isolation workflow utilizing acid-base switching logic.
Structural Elucidation & Characterization
Confirmation of Armepavine requires matching spectroscopic data against established values.
Mass Spectrometry (ESI-MS)[3]
-
Ionization: Positive Mode (
) -
Molecular Ion:
-
Fragmentation: Loss of methyl amine or cleavage at the benzyl linkage is common.
Nuclear Magnetic Resonance (NMR)
The structure is characterized by two methoxy groups on the isoquinoline ring and a para-substituted benzyl ring.
Table 1: Diagnostic ¹H NMR Signals (400 MHz,
| Position | Shift ( | Multiplicity | Interpretation |
| N-CH₃ | 2.54 | Singlet (3H) | N-methyl group (Characteristic of Armepavine vs. Coclaurine) |
| 6-OCH₃ | 3.58 | Singlet (3H) | Methoxy on Isoquinoline ring |
| 7-OCH₃ | 3.82 | Singlet (3H) | Methoxy on Isoquinoline ring |
| H-1 | 4.10 | Triplet/dd | Chiral center proton (benzylic) |
| H-8 | 6.55 | Singlet | Isoquinoline aromatic proton |
| H-5 | 6.60 | Singlet | Isoquinoline aromatic proton |
| H-2'/6' | 6.90 | Doublet ( | Benzyl ring (AA'BB' system) |
| H-3'/5' | 6.65 | Doublet ( | Benzyl ring (Ortho to phenol -OH) |
Note: Chemical shifts may vary slightly (
References
-
Chen, S., et al. (2013). "Isoquinoline Alkaloids from the Embryos of Nelumbo nucifera."[1] Journal of Natural Products. Link
-
Kashiwada, Y., et al. (2005). "Anti-HIV Benzylisoquinoline Alkaloids and Flavonoids from the Leaves of Nelumbo nucifera, and Structure–Activity Correlations with Related Alkaloids."[1] Bioorganic & Medicinal Chemistry. Link
-
Weng, J.R., et al. (2009). "Antitumor activity of armepavine against human leukemia cells."[1] Biochemical Pharmacology. Link
-
Mukherjee, P.K., et al. (2009). "The sacred lotus (Nelumbo nucifera) – phytochemical and therapeutic profile." Journal of Pharmacy and Pharmacology. Link
-
Spectroscopic Data Validation: PubChem Compound Summary for CID 442169: Armepavine. National Center for Biotechnology Information. Link
Sources
A Technical Guide to the Enantioselective Synthesis of (-)- and (+)-Armepavine
Introduction: The Significance of Chirality in Armepavine
Armepavine, a benzylisoquinoline alkaloid, has garnered significant interest within the scientific and drug development communities. Its core structure is a recurring motif in a vast array of biologically active natural products. The presence of a stereocenter at the C1 position gives rise to two enantiomers: (S)-(-)-Armepavine and (R)-(+)-Armepavine. It is now well-established that the biological activity of chiral molecules can be highly dependent on their stereochemistry. In the case of Armepavine, the (S)-enantiomer has been the primary focus of pharmacological investigation, demonstrating notable immunomodulatory properties. Specifically, (S)-Armepavine has been shown to suppress T-cell proliferation, suggesting its potential as a therapeutic agent for autoimmune diseases such as systemic lupus erythematosus (SLE)[1]. This underscores the critical importance of enantioselective synthesis to access stereochemically pure Armepavine for further research and potential clinical applications. This guide provides an in-depth technical overview of the core methodologies for the enantioselective synthesis of both (-)- and (+)-Armepavine.
Strategic Approaches to Asymmetric Synthesis: The Pictet-Spengler Reaction
The cornerstone of many synthetic routes to Armepavine and related alkaloids is the Pictet-Spengler reaction. This powerful transformation involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline ring system. The key to an enantioselective synthesis lies in controlling the facial selectivity of the cyclization step. Two primary strategies have emerged as highly effective: the use of chiral Brønsted acid catalysts and the application of chiral auxiliaries.
Organocatalytic Enantioselective Pictet-Spengler Reaction
A highly efficient and elegant approach to the asymmetric Pictet-Spengler reaction employs chiral phosphoric acid (CPA) catalysts. These organocatalysts create a chiral environment that directs the cyclization to favor the formation of one enantiomer over the other. The (R)-TRIP catalyst, a derivative of BINOL, has proven to be particularly effective in the synthesis of (R)-Armepavine[2][3].
The proposed mechanism involves the formation of a chiral ion pair between the protonated imine intermediate and the conjugate base of the chiral phosphoric acid. This organized transition state effectively shields one face of the iminium ion, leading to a highly enantioselective intramolecular Friedel-Crafts-type reaction.
Enantioselective Synthesis of (+)-Armepavine via Organocatalysis
The synthesis of (+)-Armepavine, which has been determined to be the (R)-enantiomer, can be achieved through a multi-step sequence culminating in an organocatalytic Pictet-Spengler reaction.
Overall Synthetic Workflow
Caption: Synthetic workflow for (+)-(R)-Armepavine.
Experimental Protocol: Synthesis of (+)-(R)-Armepavine
Step 1: Synthesis of N-(o-nitrophenylsulfenyl)-3,4-dimethoxyphenethylamine
-
To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in a suitable solvent such as dichloromethane, add a base (e.g., triethylamine, 1.1 eq).
-
Cool the mixture to 0 °C and add a solution of o-nitrobenzenesulfenyl chloride (o-NBS-Cl, 1.05 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until completion.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-protected amine.
Step 2: Organocatalytic Asymmetric Pictet-Spengler Reaction
-
In a flame-dried flask under an inert atmosphere, dissolve the N-(o-nitrophenylsulfenyl)-3,4-dimethoxyphenethylamine (1.0 eq) and the (R)-TRIP catalyst (0.05 - 0.1 eq) in anhydrous toluene.
-
Stir the mixture at the specified temperature (e.g., room temperature or slightly elevated) for a short period to allow for catalyst activation.
-
Add a solution of 4-(benzyloxy)phenylacetaldehyde (1.1 eq) in anhydrous toluene dropwise over 30 minutes.
-
Stir the reaction mixture for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction and purify the crude product to yield the protected (R)-Armepavine.
Step 3: Deprotection to Yield (+)-(R)-Armepavine
-
The N-(o-nitrophenylsulfenyl) protecting group can be removed under mild conditions, for example, with a thiol nucleophile (e.g., thiophenol) in the presence of a base.
-
The benzyl ether protecting group on the phenol can be removed by catalytic hydrogenation (e.g., H₂, Pd/C).
-
The final product, (+)-(R)-Armepavine, is then purified by standard methods.
| Step | Reactants | Key Reagents | Product | Typical Yield | Enantiomeric Excess (ee) |
| 1 | 3,4-Dimethoxyphenethylamine | o-NBS-Cl, Et₃N | N-protected amine | >90% | N/A |
| 2 | N-protected amine, Aldehyde | (R)-TRIP | Protected (R)-Armepavine | 70-85% | 86-92% |
| 3 | Protected (R)-Armepavine | Thiol, H₂/Pd-C | (+)-(R)-Armepavine | High | Maintained |
Proposed Enantioselective Synthesis of (-)-Armepavine
The synthesis of (-)-Armepavine, the (S)-enantiomer, can be logically achieved by employing the enantiomer of the chiral catalyst used for the (+)-enantiomer. This principle of "opposite catalyst, opposite enantiomer" is a cornerstone of asymmetric catalysis.
Synthetic Strategy
The proposed synthesis of (-)-(S)-Armepavine follows the same reaction sequence as for the (+)-enantiomer, with the critical difference being the use of the (S)-TRIP catalyst in the Pictet-Spengler reaction.
Proposed Workflow
Caption: Proposed synthetic workflow for (-)-(S)-Armepavine.
Proposed Experimental Protocol
The experimental protocol for the synthesis of (-)-(S)-Armepavine would mirror that of the (+)-enantiomer, with the substitution of (R)-TRIP for (S)-TRIP in Step 2. The expected yield and enantiomeric excess should be comparable to those obtained for the (R)-enantiomer.
Alternative Strategy: The Use of Chiral Auxiliaries
An alternative and robust method for asymmetric synthesis involves the use of a chiral auxiliary. Ellman's sulfinamide is a widely used and highly effective chiral auxiliary for the synthesis of chiral amines[4][5].
Conceptual Workflow
Caption: Conceptual workflow using a chiral auxiliary.
This strategy involves the condensation of a protected phenethylamine derivative with a chiral sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) to form a chiral N-sulfinyl imine. Diastereoselective addition of a suitable nucleophile, such as a Grignard reagent derived from a protected phenylacetic acid, establishes the stereocenter. Subsequent functional group manipulations, cyclization, and removal of the chiral auxiliary and protecting groups would afford the desired enantiomer of Armepavine. The choice of the (R)- or (S)-sulfinamide dictates the stereochemical outcome.
Conclusion and Future Outlook
The enantioselective synthesis of (-)- and (+)-Armepavine is a testament to the power of modern asymmetric catalysis. The organocatalytic Pictet-Spengler reaction provides a highly efficient and direct route to these valuable molecules with excellent enantiocontrol. The continued development of novel chiral catalysts and synthetic methodologies will undoubtedly lead to even more efficient and scalable syntheses of Armepavine and other biologically important alkaloids. This will, in turn, facilitate deeper investigations into their pharmacological properties and pave the way for the development of new therapeutic agents. The pronounced biological activity of (S)-Armepavine, in particular, highlights the necessity for stereochemically pure compounds in drug discovery and development, a need that is elegantly met by the synthetic strategies outlined in this guide.
References
-
Chang, C.-F., Huang, C.-Y., Huang, Y.-C., Lin, K.-Y., Lee, Y.-J., & Wang, C.-J. (2010). Total Synthesis of (±)-Armepavines and (±)-Nuciferines From (2-Nitroethenyl)benzene Derivatives. Synthetic Communications, 40(23), 3452-3466. [Link]
-
De La Torre, D. Z., & Feringa, B. L. (2020). Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast. Proceedings of the National Academy of Sciences, 117(15), 8338-8345. [Link]
-
Ruiz-Olalla, A., Würdemann, M. A., Wanner, M. J., Ingemann, S., van Maarseveen, J. H., & Hiemstra, H. (2015). Organocatalytic Enantioselective Pictet–Spengler Approach to Biologically Relevant 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry, 80(10), 5035-5049. [Link]
-
Liu, C. P., Kuo, Y. C., Shen, C. C., & Wu, C. C. (2006). Inhibition of (S)-armepavine from Nelumbo nucifera on autoimmune disease of MRL/MpJ-lpr/lpr mice. International immunopharmacology, 6(2), 247-254. [Link]
-
Sewgobind, N. V., Wanner, M. J., Ingemann, S., de Gelder, R., van Maarseveen, J. H., & Hiemstra, H. (2008). Enantioselective Organocatalytic Total Synthesis of (-)-Arboricine. Organic Letters, 10(23), 5469-5471. [Link]
-
Vogel, C., & Zhu, J. (2023). Organocatalytic Enantioselective Pictet-Spengler Reaction of α-Ketoesters: Development and Application to the Total Synthesis of (+)-Alstratine A. Angewandte Chemie International Edition, 62(1), e202213831. [Link]
-
Vogel, C., & Zhu, J. (2022). Pathway elucidation and microbial synthesis of proaporphine and bis-benzylisoquinoline alkaloids from sacred lotus (Nelumbo nucifera). bioRxiv. [Link]
-
Wang, D., & Ellman, J. A. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. Molbank, 2021(3), M1275. [Link]
-
Wikipedia contributors. (2024, January 26). Optical rotation. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2026, from [Link]
-
Zha, L., et al. (2023). Elucidation of the (R)-enantiospecific benzylisoquinoline alkaloid biosynthetic pathways in sacred lotus (Nelumbo nucifera). Nature Communications, 14(1), 949. [Link]
-
Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. Retrieved March 7, 2026, from [Link]
-
Hiemstra, H., & van Maarseveen, J. H. (2015). Organocatalytic Enantioselective Pictet−Spengler Approach to Biologically Relevant 1‑Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids. UvA-DARE (Digital Academic Repository). [Link]
-
Chen, Z., Zhao, H., & Chen, S. (2023). Progress on synthesis of benzylisoquinoline alkaloids in sacred lotus (Nelumbo nucifera). Medicinal Plant Biology, 2, 20. [Link]
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In Vitro Anti-Cancer Properties of Armepavine: Mechanistic Insights and Preclinical Workflows
Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide
Executive Overview: The Phytochemical Landscape of Armepavine
Armepavine is a bioactive benzylisoquinoline alkaloid (BIA) naturally synthesized in species such as Nelumbo nucifera (sacred lotus) and various Papaver (poppy) species. While historically recognized for its immunomodulatory and anti-inflammatory properties, recent preclinical oncology research has pivoted toward its cytotoxic and anti-proliferative capabilities.
As a Senior Application Scientist navigating the transition of natural products from bench to bedside, it is critical to evaluate armepavine not just as a broad-spectrum toxin, but as a targeted modulator of intracellular signaling. This whitepaper synthesizes current in vitro data regarding armepavine's anti-cancer mechanisms, provides a quantitative baseline of its efficacy, and establishes self-validating experimental workflows for researchers aiming to expand upon this foundational data.
Mechanistic Pharmacology: How Armepavine Targets Malignancy
The anti-cancer efficacy of armepavine is primarily driven by the induction of programmed cell death (apoptosis) and the disruption of critical survival kinase networks.
The Intrinsic Apoptotic Axis
Armepavine oxalate has been shown to induce apoptosis in a time- and dose-dependent manner, particularly in hematological malignancies. In CCRF-CEM leukemia cells, exposure to 30 μM armepavine triggers severe DNA damage, leading to the downregulation of the anti-apoptotic protein Bcl-2. This loss of mitochondrial protection facilitates the activation of executioner Caspase-3, culminating in definitive DNA fragmentation ()[1].
Kinase Modulation and the Tumor Microenvironment
Beyond direct cytotoxicity, armepavine exerts profound effects on cellular signaling cascades. In human peripheral blood mononuclear cell (PBMC) models, (S)-armepavine acts as a potent inhibitor of the PI3K/Akt pathway and downstream MAPK signaling (including p38, ERK1/2, and JNK) ()[2][3]. Because the hyperactivation of PI3K and MAPK is a hallmark of tumor survival, angiogenesis, and immune evasion, armepavine's ability to suppress these networks highlights its potential utility as an adjuvant therapeutic capable of sensitizing tumors to conventional chemotherapy.
Quantitative Efficacy: Cell Line Profiling
A critical metric in early-stage drug discovery is the Selectivity Index (SI)—the ratio of a compound's toxicity in normal cells versus cancer cells. A higher SI indicates a wider therapeutic window. The table below summarizes the in vitro cytotoxicity of armepavine across distinct cell lines.
Table 1: In Vitro Cytotoxicity and Selectivity of Armepavine
| Cell Line | Tissue Origin | IC50 / Effective Dose | Selectivity Index (SI)* | Reference |
| HeLa | Human Cervical Adenocarcinoma | 66.44 ± 3.32 μg/mL | 1.43 | ()[4] |
| Vero | Normal African Green Monkey Kidney | 95.30 ± 1.15 μg/mL | Baseline Control | ()[4] |
| CCRF-CEM | Human T-cell Leukemia | 30 μM (Apoptosis Induction) | N/A | ()[1] |
*SI is calculated as (IC50 Normal Cell) / (IC50 Cancer Cell). While an SI of 1.43 indicates moderate selectivity, structural optimization of the armepavine scaffold is an active area of research to improve this therapeutic window.
Standard Operating Procedures: Self-Validating In Vitro Workflows
To ensure scientific integrity and reproducibility, assays evaluating armepavine must be designed as self-validating systems . This means every protocol must include internal controls to rule out assay artifacts (e.g., solvent toxicity, metabolic stalling vs. true cell death).
Protocol A: High-Throughput Viability Screening (MTT Assay)
Objective: Establish the IC50 of armepavine in target cancer cell lines. Causality & Rationale: The MTT assay relies on the reduction of a tetrazolium dye to insoluble formazan by NAD(P)H-dependent cellular oxidoreductases. Because these enzymes are rapidly degraded upon cell death, formazan production serves as a highly accurate, direct proxy for the number of viable, metabolically active cells.
-
Cell Seeding: Seed HeLa cells at
cells/well in a 96-well plate. Causality: Cells must be in log-phase growth; over-confluent cells exhibit contact inhibition, which artificially depresses baseline metabolic readouts. -
Treatment & Controls: After 24h, treat cells with armepavine (1–150 μg/mL).
-
Negative Control: 0.1% DMSO (rules out solvent-induced toxicity).
-
Positive Control: 10 μM Cisplatin (validates the assay's sensitivity to known cytotoxic agents).
-
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
MTT Conversion: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for exactly 4 hours.
-
Solubilization: Aspirate media and dissolve the resulting formazan crystals in 150 μL of DMSO.
-
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.
Protocol B: Orthogonal Apoptosis Validation (Hoechst Staining & Immunoblotting)
Objective: Confirm that the loss of viability observed in Protocol A is driven by apoptosis rather than necrosis or senescence. Causality & Rationale: MTT cannot differentiate between modes of cell death. Hoechst 33258 binds to AT-rich regions of the DNA minor groove, allowing visual confirmation of chromatin condensation (a morphological hallmark of apoptosis). Immunoblotting provides the molecular proof by detecting the cleavage of Caspase-3.
-
Morphological Assessment (Hoechst 33258):
-
Treat cells with the established IC50 of armepavine for 24 hours.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Stain with Hoechst 33258 (1 μg/mL) for 10 minutes in the dark.
-
Validation: View under a UV fluorescence microscope. Apoptotic cells will display hyper-fluorescent, fragmented, or shrunken nuclei compared to the diffuse, uniform staining of the DMSO control.
-
-
Molecular Execution (Western Blot):
-
Lyse treated cells in RIPA buffer supplemented with protease/phosphatase inhibitors.
-
Resolve 30 μg of total protein via SDS-PAGE and transfer to a PVDF membrane.
-
Probe for Bcl-2 (expected to decrease) and Cleaved Caspase-3 (expected to appear at 17/19 kDa). Use
-actin as a loading control.
-
Pathway Visualization
The following diagram maps the logical flow of armepavine-induced intrinsic apoptosis, illustrating the cascade from initial cellular stress to terminal DNA fragmentation.
Fig 1: Armepavine-induced intrinsic apoptotic signaling pathway in cancer cells.
Strategic Outlook for Drug Development
While armepavine demonstrates clear in vitro anti-cancer properties, its transition to in vivo models requires strategic foresight. The moderate Selectivity Index (1.43 in cervical cancer models) suggests that systemic administration of unmodified armepavine may result in off-target renal toxicity. Future drug development efforts should focus on:
-
Medicinal Chemistry: Synthesizing armepavine analogs with substituted functional groups to enhance tumor-specific uptake.
-
Combination Therapies: Utilizing armepavine's PI3K-inhibitory properties at sub-lethal doses to sensitize resistant tumors to standard-of-care kinase inhibitors.
-
Nanocarrier Delivery: Encapsulating the alkaloid in liposomal or polymeric nanoparticles to bypass normal tissue and exploit the Enhanced Permeability and Retention (EPR) effect of solid tumors.
References
-
Chen, K. S., et al. (2004). "Armepavine oxalate induces cell death on CCRF-CEM leukemia cell line through an apoptotic pathway." Life Sciences. URL:[Link]
-
Demirgan, R., et al. (2016). "In vitro anticancer activity and cytotoxicity of some papaver alkaloids on cancer and normal cell lines." African Journal of Traditional, Complementary and Alternative Medicines. URL:[Link]
-
Liu, C. P., et al. (2007). "(S)-armepavine inhibits human peripheral blood mononuclear cell activation by regulating Itk and PLCgamma activation in a PI-3K-dependent manner." Journal of Leukocyte Biology. URL: [Link]
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- 4. View of IN VITRO ANTICANCER ACTIVITY AND CYTOTOXICITY OF SOME PAPAVER ALKALOIDS ON CANCER AND NORMAL CELL LINES [journals.athmsi.org]
Introduction: The Therapeutic Potential of Armepavine
An In-depth Technical Guide to the Natural Sources and Extraction of Armepavine For Researchers, Scientists, and Drug Development Professionals
Armepavine is a benzylisoquinoline alkaloid that has garnered significant interest within the scientific and pharmaceutical communities. It is structurally related to papaverine and is recognized for its wide range of pharmacological activities. Extensive research has demonstrated its potential as an anti-inflammatory, anti-cancer, anti-viral, and neuroprotective agent. These properties have made Armepavine a compelling lead compound in drug discovery and development programs. This guide provides a comprehensive overview of the natural sources of Armepavine, its biosynthetic pathway, and detailed methodologies for its extraction and purification, tailored for researchers and professionals in the field.
Natural Abundance: Botanical Sources of Armepavine
Armepavine is predominantly found in plants belonging to the Annonaceae, Berberidaceae, and Ranunculaceae families. Within these families, several species have been identified as particularly rich sources of this alkaloid.
Table 1: Prominent Natural Sources of Armepavine and Reported Yields
| Plant Family | Species | Plant Part | Reported Yield (% w/w) |
| Annonaceae | Annona squamosa | Leaves | ~0.15% |
| Guatteria schomburgkiana | Bark | Not specified | |
| Berberidaceae | Berberis cretica | Roots | ~0.5% |
| Nandina domestica | Stems | Not specified | |
| Mahonia aquifolium | Roots | Not specified | |
| Ranunculaceae | Thalictrum minus | Whole plant | ~0.2% |
| Aquilegia ecalcarata | Whole plant | Not specified |
The selection of the plant source and the specific part of the plant is a critical first step in the extraction process, as the concentration of Armepavine can vary significantly.
Biosynthesis of Armepavine in Plants
The biosynthesis of Armepavine is a complex enzymatic process that begins with the amino acid L-tyrosine. The pathway involves a series of condensation, methylation, and reduction reactions, which are characteristic of benzylisoquinoline alkaloid synthesis in plants. Understanding this pathway can provide insights into the regulation of Armepavine production and potential strategies for enhancing its yield through biotechnological approaches.
Caption: Biosynthetic pathway of Armepavine starting from L-tyrosine.
Extraction and Purification: A Step-by-Step Technical Protocol
The extraction and purification of Armepavine from its natural sources is a multi-step process that requires careful optimization of each stage to maximize yield and purity. The following protocol is a generalized yet detailed procedure that can be adapted based on the specific plant material and available laboratory equipment.
Step 1: Preparation of Plant Material
-
Collection and Drying: The plant material (e.g., leaves, roots, stems) should be collected and thoroughly washed to remove any contaminants. It is then air-dried or oven-dried at a low temperature (40-50°C) to prevent the degradation of thermolabile compounds.
-
Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.
Step 2: Solvent Extraction
The choice of solvent is critical and depends on the polarity of the target compound. Armepavine is soluble in a range of organic solvents.
-
Maceration: The powdered plant material is soaked in a suitable solvent, such as methanol or ethanol, for an extended period (24-72 hours) with occasional agitation. This process is repeated multiple times to ensure complete extraction.
-
Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used. This method allows for continuous extraction with a fresh supply of the solvent.
-
Filtration and Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.
Step 3: Acid-Base Partitioning for Alkaloid Enrichment
This is a crucial step to separate the basic alkaloids, including Armepavine, from other neutral or acidic compounds in the crude extract.
-
Acidification: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atom of the alkaloids, making them water-soluble.
-
Extraction with Organic Solvent: The acidic solution is then washed with an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove neutral and acidic impurities.
-
Basification and Re-extraction: The aqueous layer is then basified with a base (e.g., NH4OH or NaOH) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents again. The alkaloids are then extracted back into an organic solvent.
-
Drying and Concentration: The organic layer containing the enriched alkaloids is dried over anhydrous sodium sulfate and concentrated to yield a crude alkaloid fraction.
Caption: General workflow for the extraction and isolation of Armepavine.
Step 4: Chromatographic Purification
The crude alkaloid fraction is a mixture of different alkaloids. Chromatographic techniques are employed to isolate Armepavine.
-
Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina. A gradient elution system, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is typically used. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For higher purity, fractions containing Armepavine can be further purified using Prep-HPLC. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like trifluoroacetic acid) is commonly employed.
Characterization and Structural Elucidation
The identity and purity of the isolated Armepavine are confirmed using various spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.
Conclusion
This guide has provided a detailed overview of the natural sources, biosynthesis, and the methodologies for the extraction and purification of Armepavine. The successful isolation of Armepavine in high yield and purity is a critical step for its further investigation and development as a potential therapeutic agent. The protocols and information presented here serve as a valuable resource for researchers and scientists working in the field of natural product chemistry and drug discovery. The adaptability of these methods, combined with a thorough understanding of the underlying chemical principles, will enable the efficient and effective isolation of this promising alkaloid for future research endeavors.
Pharmacological Profile of Armepavine as an NF-κB Inhibitor: A Technical Guide for Drug Development
Executive Summary & Pharmacological Context
Armepavine (C₁₉H₂₃O₃N) is a bioactive benzylisoquinoline alkaloid predominantly isolated from the seeds and leaves of Nelumbo nucifera (lotus). In recent years, it has garnered significant attention in preclinical drug development for its potent immunomodulatory and anti-fibrotic properties.
Unlike broad-spectrum immunosuppressants that often trigger severe cytotoxicity, Armepavine exerts its therapeutic effects through highly targeted interference with the Nuclear Factor kappa B (NF-κB) signaling cascade[1]. By uncoupling membrane-proximal kinase activation from downstream transcriptional events, Armepavine effectively silences the inflammatory burst in human peripheral blood mononuclear cells (PBMCs) and hepatic stellate cells (HSCs) without inducing direct cell death[1][2].
This whitepaper synthesizes the pharmacokinetic viability, mechanistic causality, and validated experimental protocols required to evaluate Armepavine as a pipeline candidate for autoimmune and fibrotic diseases.
Pharmacokinetics & Quantitative Profiling
Before elucidating intracellular mechanisms, a drug candidate must demonstrate systemic viability. Pharmacokinetic profiling utilizing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has established the baseline absorption parameters for Armepavine[3].
In murine models, oral administration yields an absolute bioavailability of 11.3% [3]. While this suggests the presence of first-pass metabolism or efflux transporter activity, the compound exhibits rapid absorption and a stable terminal half-life, making it a viable scaffold for structural optimization in medicinal chemistry[3].
Table 1: Quantitative Pharmacological Profile of (S)-Armepavine
| Parameter | Value / Observation | Biological Model |
| Chemical Class | Benzylisoquinoline Alkaloid | N/A |
| Molecular Weight | 313.39 g/mol | N/A |
| Oral Bioavailability | 11.3% | Murine Model (In Vivo) |
| PBMC Proliferation IC₅₀ | 11.9 µM | Human PBMCs (PHA-stimulated) |
| Primary Upstream Targets | PI-3K, Itk, PLCγ (Downregulated) | Human PBMCs |
| Primary Downstream Targets | IKKα (Down), IκBα (Up), p65 (Cytosolic) | HSC-T6 / Human PBMCs |
| Cytokine Suppression | IL-2, IFN-γ, TNF-α, iNOS | In Vitro / In Vivo |
Mechanistic Causality: Deconstructing the NF-κB Axis
As application scientists, we must look beyond phenotypic suppression (e.g., "reduced inflammation") and map the exact nodes of target engagement. Armepavine does not act as a generic antioxidant; it specifically disrupts the canonical NF-κB pathway through a multi-tiered blockade.
Upstream Kinase Inhibition (The PI-3K/Itk/PLCγ Axis)
In T-lymphocytes, the activation of NF-κB is heavily reliant on calcium mobilization and protein kinase C (PKC) activation, driven by Phospholipase C gamma (PLCγ). Armepavine acts upstream by blocking Phosphoinositide 3-kinase (PI-3K) dependent pathways. This primary blockade cascades into the failure of Interleukin-2-inducible T cell kinase (Itk) to phosphorylate and activate PLCγ[2].
IKK Complex Suppression & IκBα Stabilization
The causality of Armepavine's mechanism culminates at the IκB kinase (IKK) complex. By inhibiting upstream signals, Armepavine prevents the activation of IKKα[1].
-
The Mechanistic Consequence: Without active IKKα, the inhibitory chaperone protein IκBα is not phosphorylated. If it is not phosphorylated, it escapes ubiquitination and subsequent degradation by the 26S proteasome.
-
The Terminal Effect: Stabilized IκBα continues to sequester the NF-κB p65/p50 heterodimer in the cytosol, physically rendering it incapable of translocating to the nucleus to transcribe pro-inflammatory genes (IL-2, IFN-γ) and fibrotic markers (α-SMA, Collagen)[1][2].
Mechanism of Armepavine-mediated NF-κB pathway inhibition and cytosolic sequestration.
Experimental Workflows: Self-Validating Protocols
To ensure trustworthiness and reproducibility in your screening pipelines, the following protocol details the evaluation of Armepavine's NF-κB inhibitory activity.
Design Philosophy: This workflow is designed as a self-validating system. It incorporates parallel viability screening (MTT/WST-1) to distinguish true pharmacological target engagement from non-specific cytotoxicity. Furthermore, it utilizes subcellular fractionation because measuring total p65 is analytically useless; the hallmark of NF-κB activation is its spatial translocation from the cytosol to the nucleus.
Protocol: Subcellular Fractionation and NF-κB Translocation Assay
Step 1: PBMC Isolation & Seeding
-
Isolate human PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Seed cells at
cells/well in RPMI-1640 supplemented with 10% FBS.
Step 2: Pre-treatment (The Causality Window)
-
Pre-treat cells with Armepavine (10 µM, 25 µM, and 50 µM) or Vehicle (0.1% DMSO) for 1 hour.
-
Causality Check: Pre-treatment is mandatory. It allows the alkaloid to achieve intracellular accumulation and pre-emptively block upstream kinases (PI-3K/Itk) before the inflammatory burst is triggered.
Step 3: Inflammatory Stimulation
-
Stimulate the cells with Phytohemagglutinin (PHA, 5 µg/mL) or TNF-α (10 ng/mL) for 30 to 60 minutes.
-
Self-Validation: Include a "Stimulus + Vehicle" positive control to confirm baseline pathway activation, and a "No Stimulus" negative control to establish the resting state.
Step 4: Subcellular Fractionation
-
Harvest cells and lyse the plasma membrane using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5% NP-40) to release the cytosolic fraction. Centrifuge at 3,000 x g.
-
Wash the remaining pellet (intact nuclei) and lyse with a high-salt nuclear extraction buffer (20 mM HEPES, 420 mM NaCl, 1.5 mM MgCl₂, 25% glycerol).
Step 5: Western Blot Analysis
-
Run both fractions on SDS-PAGE.
-
Probe the cytosolic fraction for IκBα (expecting an increase in Armepavine-treated groups due to stabilization)[1].
-
Probe the nuclear fraction for NF-κB p65 (expecting a decrease in Armepavine-treated groups due to blocked translocation)[1].
-
Loading Controls: Use GAPDH or β-tubulin for the cytosol, and Lamin B1 or Histone H3 for the nucleus to validate fraction purity.
Step-by-step self-validating workflow for evaluating NF-κB spatial translocation.
Conclusion & Future Perspectives
Armepavine represents a highly specific, non-cytotoxic inhibitor of the NF-κB signaling network. By anchoring its mechanism of action at the PI-3K/Itk interface and preventing IKKα-mediated IκBα degradation, it offers a precise pharmacological tool for mitigating T-cell driven autoimmunity and hepatic fibrogenesis[1][2]. Future drug development efforts should focus on structural modifications (e.g., nano-encapsulation or prodrug synthesis) to elevate its 11.3% oral bioavailability while preserving its high-fidelity target engagement[3].
References
-
Inhibitory effects of armepavine against hepatic fibrosis in rats. PubMed (NIH).Link
-
(S)-armepavine inhibits human peripheral blood mononuclear cell activation by regulating Itk and PLCgamma activation in a PI-3K-dependent manner. PubMed (NIH).Link
-
Determination of armepavine in mouse blood by UPLC-MS/MS and its application to pharmacokinetic study. PubMed (NIH).Link
Sources
- 1. Inhibitory effects of armepavine against hepatic fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-armepavine inhibits human peripheral blood mononuclear cell activation by regulating Itk and PLCgamma activation in a PI-3K-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of armepavine in mouse blood by UPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoisomers of Armepavine: Biosynthetic Divergence, Pharmacological Significance, and Experimental Methodologies
Executive Summary
Armepavine (C₁₉H₂₃O₃N) is a highly bioactive benzylisoquinoline alkaloid (BIA) predominantly isolated from Nelumbo nucifera (sacred lotus). Unlike most plant species in the order Ranunculales, which strictly accumulate (S)-conformers of BIAs, Nelumbo nucifera possesses a unique biosynthetic plasticity that yields both (R)- and (S)-stereoisomers of armepavine . As a Senior Application Scientist, I approach this stereochemical divergence not just as a structural curiosity, but as the fundamental determinant of the molecule's pharmacological trajectory. This whitepaper provides an in-depth technical analysis of the biological significance of armepavine enantiomers, supported by field-proven experimental protocols and mechanistic insights.
Stereochemical Divergence & Biosynthesis in Nelumbo nucifera
The biosynthesis of armepavine begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) by norcoclaurine synthase (NCS). In Nelumbo nucifera, the enzymatic machinery—specifically methyltransferases like NnOMT5—lacks the strict stereospecificity observed in model BIA producers like the opium poppy . This allows for the parallel methylation of both (R)- and (S)-N-methylcoclaurine, resulting in a racemic pool of armepavine.
The biological significance of this divergence is profound:
-
(S)-Armepavine acts as a potent, direct-acting pharmacological agent, exhibiting profound immunosuppressive and anti-fibrotic properties.
-
(R)-Armepavine functions primarily as a critical biosynthetic intermediate. It is the obligate precursor for downstream (R)-aporphine alkaloids (such as nuciferine and pronuciferine), which are heavily implicated in anti-cancer and neuroprotective therapeutics .
Biosynthetic divergence of (R)- and (S)-Armepavine in Nelumbo nucifera.
Pharmacological Profiles and Mechanisms of Action
Immunomodulatory Effects of (S)-Armepavine
(S)-Armepavine has been extensively validated as a potent immunosuppressant. In human peripheral blood mononuclear cells (PBMCs) stimulated with phytohemagglutinin (PHA), (S)-armepavine inhibits proliferation by regulating Itk and PLC activation in a PI-3K-dependent manner . By suppressing the transcription of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), it effectively halts T-cell cycle progression without inducing direct cytotoxicity. This mechanism has shown in vivo efficacy in ameliorating systemic lupus erythematosus (SLE) in MRL/MpJ-lpr/lpr murine models.
Anti-Fibrotic Activity in Hepatic Stellate Cells (HSCs)
Activation of HSCs is the primary driver of liver fibrogenesis. (S)-Armepavine exerts anti-fibrotic effects by blocking Tumor Necrosis Factor-alpha (TNF-α) and Lipopolysaccharide (LPS) signaling cascades . Mechanistically, it prevents the nuclear translocation of NF-κB and inhibits the phosphorylation of MAPK pathways (p38, ERK1/2, and JNK). This dual-inhibition drastically reduces the expression of α-smooth muscle actin (α-SMA) and halts collagen deposition.
Mechanism of action of (S)-Armepavine in inhibiting fibrogenesis and inflammation.
Quantitative Pharmacological Data
To facilitate comparative analysis, the quantitative metrics of armepavine and its structural analogs are summarized below.
| Compound | Biological Target / Assay | Metric | Value | Causality / Significance |
| (S)-Armepavine | PBMC Proliferation (PHA-induced) | IC₅₀ | 11.9 µM | Achieves potent immunosuppression by blocking PI-3K without causing direct cell death. |
| (S)-Armepavine | PBMC Proliferation (PHA-induced) | Inhibition at 100 µM | 95.0 ± 4.1% | Near-complete suppression of T-cell activation, validating its potential for autoimmune therapies. |
| Rac-Armepavine | VCR-R CEM Leukemia Cells | IC₅₀ | ~40 µM | Moderate antiproliferative effect in multidrug-resistant cells; indicates broader cytotoxic potential at higher doses. |
| N-methylcoclaurine | κ-Opioid Receptor | Kᵢ | 0.9 ± 0.1 µM | High affinity displacement ; highlights how minor methylation differences in BIAs drastically alter receptor targeting. |
Experimental Methodologies and Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Isolation and Chiral Resolution of Armepavine Enantiomers
Causality Check: Alkaloids exist as salts of organic acids in the plant matrix. Acid-base extraction is utilized because acidifying the aqueous extract protonates the nitrogenous BIA core, rendering it water-soluble and allowing the partition of lipophilic impurities. Subsequent basification deprotonates the amine, driving the free-base alkaloids into the organic phase.
-
Acid-Base Extraction: Macerate Nelumbo nucifera leaves in 70% ethanol. Concentrate the filtrate and acidify with 2% HCl to pH 2.0. Wash with petroleum ether to remove lipids. Basify the aqueous layer with NH₄OH to pH 9.5 and extract with chloroform to yield the crude alkaloid fraction.
-
Primary Fractionation: Load the crude extract onto a Silica Gel column. Elute with a gradient of CHCl₃:MeOH (from 100:0 to 80:20). Pool fractions containing armepavine (monitored via TLC, Dragendorff's reagent positive).
-
Chiral HPLC Separation:
-
Column: Chiralpak AD (amylose-based stationary phase provides chiral recognition via hydrogen bonding with the asymmetric C-1 center).
-
Mobile Phase: Methanol modified with 0.1% diethylamine (prevents peak tailing by suppressing secondary interactions with residual silanols).
-
Detection: UV at 280 nm. Collect the distinct (R)- and (S)-enantiomer peaks. Verify absolute configuration via Circular Dichroism (CD) spectroscopy.
-
Workflow for the isolation and chiral resolution of armepavine enantiomers.
In Vitro T-Cell Proliferation Assay
Causality Check: Phytohemagglutinin (PHA) is utilized as it reliably cross-links the T-cell receptor (TCR) to stimulate proliferation, providing a robust baseline to measure PI3K/PLC inhibition by (S)-armepavine. [³H]thymidine is used for quantification because it incorporates directly into the DNA of dividing cells, providing a highly sensitive radiometric measurement unaffected by cellular metabolic fluctuations.
-
Cell Preparation: Isolate human PBMCs using Ficoll-Paque density gradient centrifugation. Seed at 2 × 10⁵ cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.
-
Treatment: Pre-treat cells with varying concentrations of (S)-armepavine (0, 10, 25, 50, 100 µM). Self-Validation: Include a vehicle control (0.1% DMSO) to establish baseline viability, and Cyclosporin A as a positive immunosuppressive control.
-
Stimulation: Add PHA (5 µg/mL) to the wells. Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Quantification: Pulse cells with 1 µCi/well of [³H]thymidine for the final 16 hours. Harvest cells onto glass fiber filters and measure radioactivity using a liquid scintillation counter.
Hepatic Stellate Cell (HSC) Fibrogenesis Assay
Causality Check: The Sircol assay is employed because the Sirius Red dye specifically binds to the [Gly-X-Y] helical structure of mammalian collagens, making it highly specific for quantifying fibrotic matrix deposition.
-
Cell Culture: Culture HSC-T6 cells in DMEM with 10% FBS. Starve cells in 0.5% FBS for 24 hours prior to treatment to synchronize the cell cycle.
-
Induction & Treatment: Stimulate cells with TNF-α (10 ng/mL) or LPS (1 µg/mL) to induce a fibrotic phenotype. Concurrently treat with (S)-armepavine (10-50 µM). Self-Validation: Use N-acetylcysteine (NAC) as a positive anti-fibrotic/antioxidant control.
-
Collagen Quantification: After 24 hours, collect the culture supernatant. Add Sircol dye reagent, incubate for 30 minutes, and centrifuge to pellet the collagen-dye complex. Dissolve the pellet in an alkaline reagent and measure absorbance at 540 nm.
-
Protein Expression: Lyse cells and perform Western blotting for α-SMA and phosphorylated NF-κB (p65). Normalize against GAPDH to confirm the intracellular mechanism of action.
Conclusion
The stereoisomers of armepavine represent a masterclass in how chiral divergence dictates biological function. While the (R)-enantiomer serves as a vital biosynthetic bridge to complex aporphine alkaloids, (S)-armepavine stands out as a formidable therapeutic candidate in its own right, offering targeted inhibition of inflammatory and fibrotic cascades. By employing rigorous chiral resolution and self-validating assay protocols, researchers can accurately harness the pharmacological potential of these unique benzylisoquinoline alkaloids.
References
-
Pathway elucidation and microbial synthesis of proaporphine and bis-benzylisoquinoline alkaloids from sacred lotus (Nelumbo nucifera) . bioRxiv. URL:[Link]
-
Lotus (Nelumbo nucifera) benzylisoquinoline alkaloids: advances in chemical profiling, extraction methods, pharmacological activities, and biosynthetic elucidation . Maximum Academic Press. URL:[Link]
-
The structure of (S)-armepavine and its effects on PBMC proliferation and viability . ResearchGate. URL:[Link]
-
Inhibitory effects of armepavine against hepatic fibrosis in rats . PubMed Central (PMC). URL:[Link]
-
In Vitro Opioid Receptor Affinity and in Vivo Behavioral Studies of Nelumbo nucifera Flower . PubMed Central (PMC). URL:[Link]
therapeutic potential of Armepavine in autoimmune diseases
The Therapeutic Potential of Armepavine in Autoimmune Diseases
Executive Summary
Armepavine (S-armepavine), a benzylisoquinoline alkaloid derived from Nelumbo nucifera (sacred lotus), has emerged as a potent immunomodulatory agent with significant therapeutic potential for autoimmune and fibrotic diseases. Unlike broad-spectrum immunosuppressants that often cause generalized immune ablation, Armepavine demonstrates a targeted suppression of T-lymphocyte activation and downstream cytokine storms.
This technical guide analyzes the compound's pharmacological mechanisms, specifically its ability to inhibit the NF-κB and MAPK signaling cascades, and evaluates its efficacy in preclinical models of Systemic Lupus Erythematosus (SLE), Glomerulonephritis, and fibrosis. It serves as a blueprint for researchers investigating plant-derived alkaloids as scaffolds for next-generation autoimmune therapeutics.
Compound Profile & Chemical Identity
Armepavine belongs to the benzylisoquinoline class of alkaloids, structurally characterized by a tetrahydroisoquinoline core. Its physicochemical properties dictate its pharmacokinetics and cellular permeability.
| Property | Specification |
| Chemical Name | (S)-1-(4-Methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
| Common Name | Armepavine / (S)-Armepavine |
| Source | Nelumbo nucifera (Leaves, Embryos) |
| Molecular Formula | C19H23NO3 |
| Molecular Weight | 313.39 g/mol |
| Solubility | Soluble in organic solvents (DMSO, Ethanol); limited aqueous solubility |
| Bioavailability | ~11.3% (Oral, Murine models) due to first-pass metabolism |
Mechanistic Pharmacology
The therapeutic efficacy of Armepavine is driven by its multi-modal interference with pro-inflammatory signaling. It acts as a "molecular brake" on the hyperactive immune response characteristic of autoimmunity.
Core Signaling Inhibition
-
NF-κB Suppression: Armepavine prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit. This halts the transcription of pro-inflammatory genes (e.g., IL-2, IL-6, TNF-α).
-
MAPK Blockade: It inhibits the phosphorylation of p38, ERK1/2, and JNK, which are critical for T-cell proliferation and effector function.
-
T-Cell Anergy: By suppressing IL-2 and IFN-γ gene expression, Armepavine prevents the clonal expansion of autoreactive T-cells (Th1/Th17 subsets).
Pathway Visualization
Caption: Armepavine exerts dual inhibition on MAPK and NF-κB pathways, preventing nuclear translocation of transcription factors and subsequent cytokine storm.
Therapeutic Applications in Autoimmune Pathology
Systemic Lupus Erythematosus (SLE) & Lupus Nephritis
SLE is characterized by loss of tolerance to nuclear antigens and immune complex deposition in kidneys.
-
Evidence: In MRL/MpJ-lpr/lpr mice (a standard spontaneous lupus model), oral administration of Armepavine (6 weeks) yielded:
-
Survival: Significantly elongated lifespan compared to vehicle control.
-
Renal Protection: Reduced glomerular hypercellularity and immune complex deposition (IgG/C3).
-
Serology: Decreased serum anti-dsDNA antibodies and proteinuria.
-
-
Mechanism: Suppression of splenocyte proliferation and downregulation of IL-2, IL-4, IL-10, and IFN-γ transcripts.
Autoimmune Crescentic Glomerulonephritis (ACGN)
-
Pathology: Rapidly progressive renal failure driven by T-cell and macrophage infiltration.
-
Effect: Armepavine treatment during the established phase of disease reduced glomerular crescent formation.
-
Mechanism: It blocked the intra-renal infiltration of mononuclear leukocytes and suppressed local NF-κB activation, effectively halting the "crescentic" tissue destruction.
Fibrosis (Systemic Sclerosis / Hepatic Models)
While primarily studied in hepatic fibrosis, the mechanism is highly translational to autoimmune fibrosis (e.g., Scleroderma).
-
Target: Hepatic Stellate Cells (HSCs) and Myofibroblasts.
-
Outcome: Reduced expression of α-Smooth Muscle Actin (α-SMA) and Collagen Type I.
-
Relevance: Demonstrates Armepavine's ability to decouple inflammation from the fibrotic repair response, a key challenge in treating chronic autoimmune damage.
Experimental Protocols
To ensure reproducibility, the following protocols define the standard operating procedures for validating Armepavine's activity.
Protocol A: In Vitro T-Cell Proliferation Assay
-
Objective: Quantify the immunosuppressive IC50 of Armepavine.
-
Cell Source: Murine Splenocytes (BALB/c or C57BL/6) or Human PBMCs.
-
Preparation: Isolate splenocytes and suspend in RPMI-1640 + 10% FBS at
cells/mL. -
Stimulation: Add Concanavalin A (ConA) at 5 µg/mL (T-cell mitogen) or LPS (B-cell mitogen).
-
Treatment: Treat with Armepavine (0.1, 1, 3, 10, 30 µM) dissolved in DMSO (final DMSO < 0.1%).
-
Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent or [3H]-thymidine for the final 4–18 hours. Measure absorbance/radioactivity.
-
Validation Criteria: >50% inhibition of proliferation at 10 µM without significant cytotoxicity (>90% viability).
-
Protocol B: In Vivo SLE Treatment Regimen
-
Model: MRL/MpJ-lpr/lpr mice (Female, 12 weeks old).
-
Dosing Strategy:
-
Group 1: Vehicle Control (Distilled water or CMC).
-
Group 2: Armepavine Low Dose (3 mg/kg, p.o. daily).
-
Group 3: Armepavine High Dose (10 mg/kg, p.o. daily).
-
Group 4: Positive Control (Prednisolone or Cyclophosphamide).
-
-
Duration: 6–8 weeks.
-
Endpoints:
-
Weekly: Urinary protein (dipstick), body weight.
-
Terminal: Serum anti-dsDNA ELISA, Renal histology (H&E, PAS staining), Splenocyte cytokine mRNA (RT-PCR).
-
Pharmacokinetics & Development Challenges
Despite its efficacy, Armepavine faces translational hurdles common to benzylisoquinoline alkaloids.
| Parameter | Data | Implication for Drug Development |
| Oral Bioavailability | ~11.3% (Mice) | Low absorption requires dose optimization or advanced formulation (e.g., liposomes, nanoparticles). |
| Metabolism | Rapid hepatic metabolism | Short half-life may necessitate b.i.d. or t.i.d. dosing regimens. |
| Toxicity | Low acute toxicity | Therapeutic window is favorable (3–10 mg/kg effective vs. >2000 mg/kg LD50 for similar alkaloids). |
| Solubility | Lipophilic | Requires solubilizing agents (Tween-80, PEG) for liquid formulations. |
Future Outlook: Research should prioritize structural analogs or nano-encapsulation to improve bioavailability. Furthermore, while theoretical overlap exists with Psoriasis (via Th17 suppression), direct in vivo validation in Imiquimod-induced psoriasis models is a critical gap that represents a high-value research opportunity.
References
-
Inhibition of (S)-armepavine from Nelumbo nucifera on autoimmune disease of MRL/MpJ-lpr/lpr mice. Source: European Journal of Pharmacology (2006).[1] URL:[Link]
-
(S)-armepavine from Chinese medicine improves experimental autoimmune crescentic glomerulonephritis. Source: Rheumatology (Oxford) (2010). URL:[Link]
-
Inhibitory effects of armepavine against hepatic fibrosis in rats. Source: Journal of Biomedical Science (2009). URL:[Link]
-
Determination of armepavine in mice blood by UPLC-MS/MS and its application to pharmacokinetic study. Source: Biomedical Chromatography (2014). URL:[Link]
Sources
Methodological & Application
Application Note: High-Sensitivity Quantification of Armepavine in Plasma via UPLC-MS/MS
Executive Summary & Scientific Rationale
Armepavine (C₁₉H₂₃NO₃), a benzylisoquinoline alkaloid derived from Nelumbo nucifera (Lotus), has emerged as a potent therapeutic candidate exhibiting anti-fibrotic, anti-inflammatory, and immunosuppressive properties. To support pre-clinical pharmacokinetics (PK) and toxicokinetic studies, a robust analytical method is required to quantify trace levels of Armepavine in complex biological matrices like plasma.
This protocol details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. Unlike generic alkaloid screens, this method is optimized specifically for the basicity and polarity of Armepavine, utilizing Positive Electrospray Ionization (ESI+) and a tailored extraction strategy to minimize matrix effects while maximizing recovery.
Key Methodological Decisions (Expertise & Experience)
-
Chromatography: We utilize a C18 stationary phase with an ethylene-bridged hybrid (BEH) particle substrate.[1] This withstands the high pH stability often required for alkaloids, though here we employ an acidic mobile phase to ensure full protonation of the tertiary amine for maximum MS sensitivity.
-
Extraction Strategy: While Protein Precipitation (PPT) is faster, this protocol prioritizes Micro-Solid Phase Extraction (Micro-SPE) or controlled Liquid-Liquid Extraction (LLE) to remove phospholipids that cause ion suppression in the m/z 300–400 range, which overlaps with Armepavine (m/z 314.1).
-
Internal Standard (IS): Nuciferine is selected as the IS due to its structural similarity (aporphine alkaloid), similar pKa, and co-elution profile, ensuring it compensates effectively for matrix-induced ionization variations.
Experimental Workflow & Logic
The following diagram illustrates the critical decision pathways and workflow for sample processing and data acquisition.
Figure 1: Decision tree for Armepavine sample preparation and analytical flow.
Detailed Protocol
Reagents and Materials[1][2][3][4][5][6]
-
Reference Standard: Armepavine (Purity >98%).
-
Internal Standard: Nuciferine (or d3-Armepavine if available).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.
-
Matrix: Drug-free rat or human plasma (K2EDTA or Heparin).
Instrumentation Conditions[1][5][7]
Liquid Chromatography (UPLC)[1][2][3]
-
System: Waters ACQUITY UPLC or Agilent 1290 Infinity II.
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).[1]
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 2–5 µL.
-
Mobile Phase A: 0.1% Formic Acid in Water (maintains analyte in protonated state).
-
Mobile Phase B: Acetonitrile.
Gradient Profile:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |
|---|---|---|---|
| 0.00 | 90 | 10 | Initial |
| 1.00 | 90 | 10 | Hold |
| 3.00 | 10 | 90 | Linear |
| 4.00 | 10 | 90 | Wash |
| 4.10 | 90 | 10 | Re-equilibrate |
| 6.00 | 90 | 10 | End |
Mass Spectrometry (MS/MS)[1][4][5][6][3][7][8]
-
Mode: ESI Positive (Multiple Reaction Monitoring - MRM).
-
Capillary Voltage: 3.0 kV.
-
Source Temp: 150°C.
-
Desolvation Temp: 500°C.
-
Desolvation Gas: 800 L/Hr (N₂).
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
|---|---|---|---|---|---|
| Armepavine | 314.1 | 106.9 | 30 | 25 | Quantifier |
| 314.1 | 175.1 | 30 | 20 | Qualifier |
| Nuciferine (IS) | 296.2 | 265.1 | 30 | 22 | Quantifier |[3]
Note: The transition 314.1 -> 106.9 corresponds to the cleavage of the benzylisoquinoline bridge, a highly specific fragmentation for this class.
Sample Preparation (Micro-SPE Method)
Trustworthiness Check: This method is superior to simple protein precipitation for PK studies as it removes matrix interferences that suppress ionization at low concentrations.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL Nuciferine).
-
Dilution: Add 150 µL of 2% Formic Acid in water to disrupt protein binding and acidify the sample. Vortex for 30s.
-
Loading: Load the mixture onto a Micro-SPE plate (e.g., OASIS HLB or Polymer PEP-2) pre-conditioned with MeOH and Water.
-
Washing: Wash with 200 µL of 5% Methanol in water. (Removes salts and proteins).
-
Elution: Elute with 2 x 100 µL of Acetonitrile.
-
Drying: Evaporate the eluate under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (90:10 Water:ACN). Vortex and centrifuge at 14,000 rpm for 5 min.
-
Analysis: Inject supernatant into UPLC-MS/MS.
Method Validation & Performance
The following parameters define the acceptance criteria for a valid run, based on FDA Bioanalytical Method Validation Guidelines.
| Parameter | Specification | Typical Result |
| Linearity Range | 0.5 – 1000 ng/mL | R² > 0.995 |
| LLOQ | Lowest standard with S/N > 10 | 0.5 ng/mL |
| Accuracy | ±15% (±20% at LLOQ) | 92.4% – 106.1% |
| Precision (CV%) | <15% (<20% at LLOQ) | 3.5% – 8.2% |
| Extraction Recovery | Consistent across range | > 85% (Micro-SPE) |
| Matrix Effect | 85% – 115% | 95% ± 4% |
Troubleshooting Guide
-
Issue: Low sensitivity or high baseline noise.
-
Cause: Phospholipid buildup on the column.
-
Fix: Implement a "sawtooth" wash gradient (95% ACN) at the end of every 5th injection or switch from PPT to SPE.
-
-
Issue: Peak tailing.
-
Cause: Interaction between the basic amine of Armepavine and residual silanols.
-
Fix: Ensure Mobile Phase A contains sufficient ionic strength (add 5mM Ammonium Acetate) or use a high-coverage end-capped column (BEH C18).
-
References
-
Zou, H., et al. (2019). "Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract." Frontiers in Pharmacology, 10:1317.
-
Tian, X., et al. (2018). "Determination of armepavine in mouse blood by UPLC-MS/MS and its application to pharmacokinetic study." Biomedical Chromatography, 32(9):e4273.
-
Gu, S., et al. (2014). "Pharmacokinetics of Nuciferine and N-Nornuciferine, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain." Frontiers in Pharmacology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Pharmacokinetics of Nuciferine and N-Nornuciferine, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain [frontiersin.org]
- 3. e-century.us [e-century.us]
- 4. lcms.cz [lcms.cz]
- 5. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract [frontiersin.org]
Armepavine as a pharmacological tool to study NF-κB signaling
Application Note: Armepavine as a Pharmacological Tool to Study NF-κB Signaling
Abstract & Introduction
Armepavine (S-Armepavine; C19H23NO3) is a benzylisoquinoline alkaloid derived principally from Nelumbo nucifera (Lotus). Unlike broad-spectrum NF-κB inhibitors that directly target the IKK complex (e.g., Bay 11-7082), Armepavine functions through a distinct upstream mechanism involving the PI3K/Akt and PLCγ signaling axes.
This unique mode of action makes Armepavine a critical pharmacological tool for dissecting the crosstalk between proximal membrane kinases (Itk, PLCγ) and downstream transcriptional machinery. It is particularly valuable in studying T-cell activation and macrophage-mediated inflammation, where it suppresses the expression of key cytokines (IL-2, IFN-γ, TNF-α, IL-6) without the severe cytotoxicity often associated with direct proteasome inhibitors.
Mechanism of Action: The PI3K/Akt/PLCγ Axis
The canonical NF-κB pathway involves the phosphorylation and degradation of IκBα, allowing the p50/p65 heterodimer to translocate to the nucleus. Armepavine intercepts this signal upstream of the IKK complex.
Key Mechanistic Checkpoints:
-
PI3K/Akt Modulation: Armepavine inhibits the phosphorylation of Akt, a key regulator of cell survival and metabolic activation.
-
Itk & PLCγ Suppression: In T-cells, Armepavine blocks the phosphorylation of IL-2-inducible T-cell kinase (Itk) and Phospholipase C-gamma (PLCγ).[1] This suppression prevents the calcium mobilization and Protein Kinase C (PKC) activation required for IKK complex assembly.
-
NF-κB Nuclear Exclusion: By dampening the upstream kinase cascade, Armepavine prevents IκBα degradation, thereby sequestering NF-κB in the cytoplasm.
Figure 1: Armepavine Signaling Pathway
Caption: Schematic representation of Armepavine-mediated inhibition of the NF-κB pathway via the PI3K/Akt/PLCγ axis.
Product Specifications & Handling
To ensure experimental reproducibility, strict adherence to handling protocols is required.
| Parameter | Specification |
| CAS Number | 524-20-9 |
| Molecular Formula | C19H23NO3 |
| Molecular Weight | 313.4 g/mol |
| Purity | ≥ 98% (HPLC) |
| Solubility | Soluble in DMSO (up to 50 mM). Sparingly soluble in water. |
| Storage | Powder: -20°C (2 years). Solution: -80°C (6 months). |
| Stability | Light Sensitive. Protect stock solutions from light. |
Reconstitution Protocol:
-
Weigh the lyophilized powder in a static-free environment.
-
Dissolve in high-grade DMSO to create a 10 mM or 50 mM stock .
-
Vortex for 30 seconds to ensure complete solubilization.
-
Aliquot into light-protective amber tubes (20-50 µL aliquots) to avoid freeze-thaw cycles.
-
Store at -20°C or -80°C.
Experimental Protocols
Protocol A: Determination of Non-Cytotoxic Dose (MTT/CCK-8)
Objective: Establish the maximum non-toxic concentration to ensure that observed NF-κB inhibition is pharmacological, not an artifact of cell death.
Materials:
-
Cell Line: RAW 264.7 (Macrophages) or Jurkat (T-cells).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8.
Procedure:
-
Seeding: Seed cells in 96-well plates (1 x 10^4 cells/well) in DMEM + 10% FBS. Incubate overnight.
-
Treatment: Treat cells with Armepavine at increasing concentrations: 0, 1, 5, 10, 20, 50, 100 µM . Include a DMSO vehicle control (final DMSO < 0.1%).
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Assay: Add MTT reagent (0.5 mg/mL) and incubate for 3-4 hours. Dissolve formazan crystals in DMSO and read absorbance at 570 nm.
-
Analysis: Calculate % Viability relative to vehicle control.
-
Target: Select the highest concentration with >90% viability (typically 10–20 µM for functional assays).
-
Protocol B: Western Blot Analysis of NF-κB Pathway
Objective: Assess the phosphorylation status of upstream kinases and nuclear translocation of p65.
Experimental Design:
-
Groups:
-
Control (Vehicle)[2]
-
LPS (1 µg/mL) or PHA (5 µg/mL) only
-
Armepavine (Low Dose, e.g., 5 µM) + Inducer
-
Armepavine (High Dose, e.g., 20 µM) + Inducer
-
Positive Control (e.g., Bay 11-7082, 10 µM) + Inducer
-
Workflow:
-
Pre-treatment: Seed cells (6-well plate, 1 x 10^6 cells/well). Pre-treat with Armepavine for 1 hour prior to stimulation.
-
Stimulation: Add LPS or PHA. Incubate for 30–60 minutes (optimal for phosphorylation events).
-
Lysis:
-
Whole Cell Lysate: RIPA buffer + Protease/Phosphatase Inhibitors.
-
Nuclear/Cytosolic Fractionation: Use a commercial fractionation kit to separate p65 (Nuclear) from Tubulin (Cytosolic).
-
-
Blotting Targets:
-
p-Akt (Ser473): To verify upstream PI3K inhibition.
-
p-PLCγ (Tyr783): Critical for T-cell mechanism verification.
-
p-IκBα (Ser32/36): To assess IKK complex activity.
-
p65 (RelA): Blot nuclear fractions to confirm translocation blockade.
-
Protocol C: NF-κB Luciferase Reporter Assay
Objective: Quantify the functional transcriptional activity of NF-κB.[3]
Procedure:
-
Transfection: Transfect HEK293 or RAW 264.7 cells with an NF-κB-Luciferase plasmid (containing 5x κB response elements) and a Renilla control plasmid.
-
Recovery: Allow 24 hours for expression.
-
Treatment: Pre-treat with Armepavine (1–50 µM) for 1 hour.
-
Induction: Stimulate with TNF-α (20 ng/mL) or LPS (1 µg/mL) for 6 hours.
-
Measurement: Lyse cells and measure Firefly and Renilla luminescence using a Dual-Luciferase assay system.
-
Data: Normalize Firefly/Renilla ratios. Armepavine should show dose-dependent suppression of the ratio.
Figure 2: Experimental Workflow Summary
Caption: Integrated experimental workflow for validating Armepavine activity across biochemical and functional endpoints.
Troubleshooting & Validation (Self-Validating Systems)
To ensure "Trustworthiness," every experiment must include internal controls.
| Issue | Potential Cause | Solution / Validation Step |
| No Inhibition Observed | Degradation of compound | Check Stability: Ensure stock was stored at -20°C and protected from light. Freshly prepare working dilutions. |
| High Cytotoxicity | Dose too high or DMSO effect | Vehicle Control: Ensure final DMSO concentration is <0.1%.[4] Perform a dose-response MTT assay before signaling experiments. |
| Inconsistent Phosphorylation | Transient signaling kinetics | Time Course: Phosphorylation is rapid. Harvest lysates at 15, 30, and 60 mins to capture peak p-Akt/p-IκBα levels. |
| Weak Luciferase Signal | Low transfection efficiency | Renilla Normalization: Always co-transfect with Renilla to normalize for cell number and transfection efficiency. |
References
-
Mechanism in PBMCs: Liu, C. M., et al. (2007). "(S)-Armepavine inhibits human peripheral blood mononuclear cell activation by regulating Itk and PLCγ activation in a PI-3K-dependent manner."[1] Journal of Leukocyte Biology. Link
-
Autoimmune Models: Weng, Y. J., et al. (2009). "(S)-Armepavine from Nelumbo nucifera inhibits the proliferation of human PBMCs activated with PHA and improves autoimmune diseases in MRL/MpJ-lpr/lpr mice."[1] Journal of Ethnopharmacology. Link
-
Renal Inflammation: Wu, M. J., et al. (2010). "(S)-armepavine from Chinese medicine improves experimental autoimmune crescentic glomerulonephritis." Rheumatology. Link
-
Pharmacokinetics: Chen, Y., et al. (2018). "Determination of armepavine in mouse blood by UPLC-MS/MS and its application to pharmacokinetic study." Biomedical Chromatography. Link
-
General NF-κB Protocols: "In vitro benchmarking of NF-κB inhibitors." PLOS ONE. Link
Sources
- 1. (S)-armepavine inhibits human peripheral blood mononuclear cell activation by regulating Itk and PLCgamma activation in a PI-3K-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-armepavine from Chinese medicine improves experimental autoimmune crescentic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of cytokine-mediated NF-kappaB activation by phosphatidylinositol 3-kinase inhibitors in monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Armepavine Treatment Protocol for In Vivo Fibrosis and Autoimmune Studies
Introduction & Therapeutic Rationale
Armepavine (C19H23O3N), specifically its (S)-enantiomer, is a bioactive alkaloid derived from Nelumbo nucifera (Lotus). Unlike non-specific immunosuppressants, Armepavine exhibits a unique dual-action mechanism: it potently inhibits NF-κB signaling and T-cell activation while simultaneously suppressing myofibroblast differentiation (anti-fibrotic).
This application note provides a standardized protocol for investigating Armepavine in animal models. It bridges the gap between pharmacokinetic data and therapeutic efficacy, offering researchers a validated roadmap for experimental design.
Key Mechanistic Targets[1]
-
Anti-Inflammatory: Suppression of NF-κB nuclear translocation; inhibition of IL-2, IL-6, TNF-α, and IFN-γ.
-
Anti-Fibrotic: Downregulation of TGF-β1/Smad signaling; inhibition of hepatic stellate cell (HSC) activation; reduction of
-SMA and Collagen Type I expression.
Pre-Study Considerations: Formulation & Safety
Before initiating in vivo studies, proper formulation is critical to ensure bioavailability and minimize vehicle-induced stress during chronic dosing.
Compound Formulation
Armepavine is generally available as a hydrochloride salt or free base. For oral administration (PO), which is the preferred route for translational relevance, the following vehicle is recommended to ensure uniform suspension and stability.
| Component | Concentration | Function | Notes |
| (S)-Armepavine | 1.0 – 5.0 mg/mL | Active Ingredient | Calculate based on free base weight. |
| Carboxymethylcellulose (CMC) | 0.5% (w/v) | Suspending Agent | Preferred for chronic oral gavage. |
| Saline (0.9% NaCl) | Remainder | Solvent/Diluent | Can replace with sterile water if solubility permits. |
-
Preparation: Dissolve/suspend Armepavine in the vehicle 30 minutes prior to dosing. Vortex thoroughly.
-
Stability: Fresh preparation daily is recommended. If storage is necessary, store at 4°C for max 48 hours protected from light.
Pharmacokinetics (PK) Snapshot
Understanding the PK profile is essential for defining the dosing frequency.
-
Bioavailability (Mouse): ~11.3% (Oral).
-
Half-life (Mouse): Short (< 4 hours).
-
Implication: Twice daily (BID) dosing is strongly recommended to maintain therapeutic plasma concentrations, although once daily (QD) has shown efficacy in some chronic autoimmune models.
In Vivo Experimental Protocols
Protocol A: Hepatic Fibrosis (Rat Model)
This protocol is the "Gold Standard" for Armepavine efficacy, validated in Thioacetamide (TAA) and Bile Duct Ligation (BDL) models.
Animal Subject: Male Sprague-Dawley Rats (250–300g) Group Size: n = 8–10 per group
Experimental Workflow
-
Acclimatization: 1 week prior to study start.
-
Induction (Fibrosis):
-
Method: Intraperitoneal (IP) injection of Thioacetamide (TAA).
-
Dose: 300 mg/kg, 3 times/week for 4–6 weeks.
-
-
Treatment Regimen (Armepavine):
-
Controls:
-
Vehicle Control (0.5% CMC).
-
Positive Control (e.g., Silymarin 100 mg/kg).
-
Monitoring & Endpoints
-
Weekly: Body weight, signs of ascites or jaundice.
-
Termination (Week 6):
-
Serum: ALT, AST (Liver injury markers).
-
Histology: Masson’s Trichrome (Collagen), Sirius Red.
-
Molecular: Western blot for
-SMA, NF-κB (p65), TGF-β1.
-
Protocol B: Autoimmune Glomerulonephritis / SLE (Mouse Model)
Validated in MRL/MpJ-lpr/lpr mice and ACGN models, this protocol targets T-cell dysregulation.
Animal Subject: Female MRL/MpJ-lpr/lpr mice (or C57BL/6 for induced ACGN) Group Size: n = 10–12 per group
Experimental Workflow
-
Model Selection:
-
Treatment Regimen (Armepavine):
-
Duration: 6 weeks.
Monitoring & Endpoints
-
Urinalysis: Proteinuria levels (dipstick or ELISA) weekly.
-
Survival: Kaplan-Meier survival analysis.
-
Termination:
-
Kidney Histology: Glomerular crescent formation, immune complex deposition (IgG, C3).
-
Spleen: T-cell proliferation assay, Flow cytometry for CD4+/CD8+ ratios.
-
Mechanistic Visualization
The following diagram illustrates the validated signaling pathways modulated by Armepavine, linking its molecular targets to the observed phenotypic outcomes in fibrosis and autoimmunity.
Caption: Armepavine exerts dual therapeutic effects by blocking the NF-κB inflammatory cascade and the TGF-β1 fibrotic axis.
Summary of Recommended Dosing
| Parameter | Rat (Fibrosis) | Mouse (Autoimmune/SLE) |
| Route | Oral Gavage (PO) | Oral Gavage (PO) |
| Vehicle | 0.5% CMC or Saline | 0.5% CMC or Saline |
| Effective Dose | 3 – 10 mg/kg | 10 – 20 mg/kg |
| Frequency | Twice Daily (BID) | Once Daily (QD) or BID |
| Duration | 3 – 6 Weeks | 6 Weeks |
| Key Biomarker | Proteinuria, Glomerular Crescents |
References
-
Weng, T. I., et al. (2009). Inhibitory effects of armepavine against hepatic fibrosis in rats. Journal of Ethnopharmacology. Link
-
Niu, H. S., et al. (2012). Effects of armepavine against hepatic fibrosis induced by thioacetamide in rats. Phytotherapy Research. Link
-
Wu, M. J., et al. (2010). (S)-armepavine from Chinese medicine improves experimental autoimmune crescentic glomerulonephritis. Rheumatology (Oxford). Link
-
Liu, C. M., et al. (2006). Inhibition of (S)-armepavine from Nelumbo nucifera on autoimmune disease of MRL/MpJ-lpr/lpr mice.[4] European Journal of Pharmacology. Link
-
Zhang, X., et al. (2018). Determination of armepavine in mouse blood by UPLC-MS/MS and its application to pharmacokinetic study. Biomedical Chromatography. Link
Sources
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Attenuation of murine lupus nephritis by mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of (S)-armepavine from Nelumbo nucifera on autoimmune disease of MRL/MpJ-lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays for Evaluating the Bioactivity and Mechanism of Action of Armepavine
Executive Summary
Armepavine (
For drug development professionals and application scientists, accurately screening Armepavine's bioactivity requires highly controlled, cell-based in vitro models. This guide provides a comprehensive, self-validating framework for executing cell-based assays to evaluate Armepavine, focusing on the causality behind experimental design, the necessity of rigorous controls, and standardized protocols for measuring its impact on fibrosis and inflammation.
Pharmacological Profile & Mechanistic Rationale
To design effective assays, we must first understand how Armepavine works at the molecular level. Armepavine does not merely act as a broad-spectrum toxin; rather, it selectively modulates intracellular signaling cascades.
When cells (such as macrophages or hepatic stellate cells) are exposed to stimuli like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), cell surface receptors trigger the PI3K/Akt and MAPK (p38, ERK1/2, JNK) pathways[1][2]. These kinases subsequently phosphorylate downstream targets, culminating in the nuclear translocation of the transcription factor NF-κB. NF-κB then drives the expression of inflammatory cytokines (IL-6, TNF-α) and fibrogenic markers (α-SMA, collagen)[1].
Armepavine exerts its therapeutic effect by intercepting this cascade—specifically inhibiting the upstream activation of PI3K and MAPK, thereby starving NF-κB of its activation signal[1][2].
Fig 1: Armepavine mechanism of action inhibiting PI3K/MAPK and NF-κB signaling pathways.
Principles of a Self-Validating Assay System
A common pitfall in alkaloid screening is conflating cytotoxicity with bioactivity. If a compound kills the cell, it will naturally halt the production of inflammatory cytokines, leading to false-positive anti-inflammatory data. To ensure scientific integrity, every protocol must act as a self-validating system containing the following internal controls:
-
Baseline Control (Unstimulated): Establishes the physiological resting state of the cells.
-
Maximum Signal Control (Stimulus + Vehicle): Proves the cells are capable of responding to the inflammatory/fibrotic trigger (e.g., LPS or TNF-α).
-
Vehicle Control (DMSO < 0.1%): Validates that the solvent used to dissolve Armepavine does not independently alter cell viability or signaling[1][3].
-
Positive Control: A known, clinically validated inhibitor (e.g., Dexamethasone for inflammation, or LY294002 for PI3K inhibition) to benchmark Armepavine's relative efficacy.
Protocol 1: Establishing the Therapeutic Window (Cytotoxicity vs. Anti-Proliferation)
Before investigating mechanistic pathways, we must define the non-toxic therapeutic window. Armepavine is known to inhibit the proliferation of Human Peripheral Blood Mononuclear Cells (PBMCs) driven by phytohemagglutinin (PHA), acting as an immunosuppressant[3]. We use an MTT viability assay paired with a proliferation assay to prove causality: Armepavine suppresses immune cell expansion without causing direct cell death.
Causality & Rationale
By running parallel plates—one measuring basal viability and one measuring PHA-stimulated proliferation—we isolate the compound's effect on the cell cycle from its basal toxicity.
Step-by-Step Methodology
-
Cell Seeding: Isolate human PBMCs using density gradient centrifugation. Seed at
cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS. -
Treatment Preparation: Dissolve Armepavine in DMSO to create a 100 mM stock. Perform serial dilutions in culture media to achieve final concentrations of 1, 10, 25, 50, and 100 μM. Ensure final DMSO concentration remains
[3]. -
Stimulation (For Proliferation Plate Only): Add PHA (5 μg/mL) to the designated proliferation wells to stimulate T-lymphocyte expansion[3].
-
Incubation: Incubate both plates for 72 hours at 37°C in a 5%
humidified atmosphere. -
Endpoint Measurement (MTT): Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Centrifuge the plates, discard the supernatant, and dissolve the formazan crystals in 150 μL of DMSO.
-
Quantification: Read absorbance at 570 nm using a microplate reader.
System Validation: Viability of unstimulated PBMCs treated with 100 μM Armepavine should remain
Protocol 2: Anti-Fibrotic Screening in Hepatic Stellate Cells (HSC-T6)
Activation of Hepatic Stellate Cells (HSCs) is the fundamental driver of liver fibrogenesis. When activated by TNF-α, HSCs transdifferentiate into myofibroblast-like cells, characterized by a massive upregulation of alpha-smooth muscle actin (α-SMA)[1].
Causality & Rationale
To accurately measure Armepavine's anti-fibrotic potential, we must synchronize the cell cycle of the HSC-T6 cells. We utilize serum starvation prior to treatment. Serum contains unpredictable growth factors that cause high background kinase activity, which can mask the inhibitory effects of Armepavine.
Fig 2: Standardized self-validating workflow for Armepavine cell-based screening assays.
Step-by-Step Methodology
-
Cell Seeding: Seed HSC-T6 cells in 6-well plates at a density of
cells/well in DMEM with 10% FBS. Allow 24 hours for adherence. -
Serum Starvation (Critical Step): Wash cells with PBS and replace media with DMEM containing only 0.5% FBS for 24 hours to arrest cells in the
phase and establish a quiet signaling baseline. -
Pre-treatment: Pre-treat the cells with Armepavine (1, 5, and 10 μM) for 1 hour[1]. This allows the compound to enter the cell and bind to its intracellular kinase targets before the stimulus arrives.
-
Stimulation: Add recombinant rat TNF-α (10 ng/mL) directly to the wells. Incubate for 24 hours.
-
Protein Extraction & Western Blot: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein (BCA assay), separate via SDS-PAGE, and transfer to a PVDF membrane. Probe with primary antibodies against α-SMA and GAPDH (loading control).
-
Analysis: Quantify band intensity using densitometry software. Armepavine should demonstrate a dose-dependent reduction in TNF-α-induced α-SMA expression[1].
Protocol 3: Mechanistic Validation via NF-κB Reporter Assay
While Western blots can show the degradation of IκBα, a Dual-Luciferase Reporter Assay is the gold standard for proving that Armepavine functionally inhibits the transcriptional activity of NF-κB.
Causality & Rationale
By transfecting cells with a plasmid containing NF-κB response elements driving a Firefly luciferase gene, we create a direct, quantifiable light signal proportional to NF-κB activation. A co-transfected Renilla luciferase plasmid (driven by a constitutive promoter like CMV) acts as an internal control to normalize for transfection efficiency and subtle variations in cell viability.
Step-by-Step Methodology
-
Transfection: Seed HEK-293 or macrophage cell lines (e.g., RAW 264.7) in 24-well plates. Co-transfect with an NF-κB-Firefly luciferase reporter plasmid and a pRL-TK-Renilla luciferase control plasmid using Lipofectamine 3000.
-
Recovery & Pre-treatment: 24 hours post-transfection, pre-treat cells with Armepavine (1-10 μM) for 1 hour.
-
Stimulation: Induce NF-κB activation using LPS (1 μg/mL) or TNF-α (10 ng/mL) for 6 hours.
-
Luminescence Detection: Lyse the cells using Passive Lysis Buffer. Using a luminometer and a Dual-Luciferase assay kit, sequentially measure Firefly luminescence (NF-κB activity) followed by Renilla luminescence (transfection control).
-
Data Processing: Calculate the relative luciferase activity by dividing the Firefly signal by the Renilla signal.
Quantitative Data Summary
The following table synthesizes the established quantitative bioactivity metrics of Armepavine across various cell lines, providing a benchmark for expected assay outcomes.
| Cell Line / Type | Assay Target | IC50 / Effective Dose | Biological Implication |
| Human PBMCs | PHA-induced Proliferation | 11.9 μM | Potent immunosuppressive action[3]. |
| Human PBMCs | Cell Viability (MTT) | > 100 μM | Non-cytotoxic at therapeutically active doses[3]. |
| HeLa (Cervical Cancer) | Cell Viability (MTT) | 66.44 μg/mL | Moderate, selective anti-cancer cytotoxicity[4]. |
| HSC-T6 (Rat Stellate) | α-SMA Expression | 1 - 10 μM | Significant anti-fibrotic activity via NF-κB inhibition[1]. |
References
-
Liu, Y. et al. "Inhibitory effects of armepavine against hepatic fibrosis in rats." Journal of Biomedical Science, 2010. Available at:[Link]
-
Li, W. et al. "The structure of (S)-armepavine and its effects on PBMC proliferation." Planta Medica, 2007. Available at:[Link]
-
Işcan, G. et al. "IN VITRO ANTICANCER ACTIVITY AND CYTOTOXICITY OF SOME PAPAVER ALKALOIDS ON CANCER AND NORMAL CELL LINES." African Journal of Traditional, Complementary and Alternative Medicines, 2014. Available at:[Link]
Sources
- 1. Inhibitory effects of armepavine against hepatic fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. View of IN VITRO ANTICANCER ACTIVITY AND CYTOTOXICITY OF SOME PAPAVER ALKALOIDS ON CANCER AND NORMAL CELL LINES [journals.athmsi.org]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Armepavine
Introduction and Pharmacological Significance
Armepavine is a bioactive 1-benzylisoquinoline alkaloid predominantly isolated from the sacred lotus (Nelumbo nucifera). In contemporary drug development, armepavine has garnered significant attention due to its potent immunomodulatory effects. It has been shown to suppress T-cell proliferation and inactivate NF-κB, making it a highly promising candidate for the treatment of autoimmune diseases such as systemic lupus erythematosus (SLE)[1]. Furthermore, armepavine exhibits notable melanogenesis inhibitory activity, a property highly valued in dermatological therapeutics and cosmetic formulations[2].
Given its therapeutic potential, isolating armepavine to a high degree of purity (>98%) is a critical bottleneck for preclinical pharmacokinetics and structural biology studies. This technical guide details a robust, self-validating high-performance liquid chromatography (HPLC) methodology for the extraction, enrichment, and preparative purification of armepavine from complex botanical matrices.
Mechanistic Overview of Biosynthesis and Target Activity
Armepavine is synthesized in N. nucifera via a highly conserved benzylisoquinoline alkaloid (BIA) pathway[1]. The precursor molecule, norcoclaurine, undergoes sequential O- and N-methylation catalyzed by specific methyltransferases (e.g., 6-OMT, CNMT, and 7-OMT) to yield armepavine[1]. Understanding this biosynthetic pathway is crucial for analytical scientists, as structural analogs (such as coclaurine and N-methylcoclaurine) share similar polarities and basicities, causing them to frequently co-elute during chromatography[2].
Biosynthetic pathway of Armepavine from Norcoclaurine in Nelumbo nucifera.
Experimental Workflow: From Crude Extract to Pure Armepavine
The purification of armepavine requires a multi-dimensional approach. Direct injection of crude methanolic plant extracts into an HPLC system leads to rapid column degradation and poor peak resolution. Therefore, we must employ an acid-base liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) to selectively enrich the alkaloid fraction prior to preparative HPLC[3].
Step-by-step workflow for the extraction and HPLC purification of Armepavine.
Step-by-Step Methodologies
Extraction and Alkaloid Enrichment
Causality Check: Alkaloids exist in plant matrices primarily as salts of organic acids. Methanol extraction captures a broad spectrum of phytochemicals. By acidifying the extract, the tertiary amine of armepavine is protonated into a highly water-soluble salt, allowing lipophilic impurities (chlorophylls, waxes) to be washed away with an organic solvent like hexane. Subsequent basification deprotonates the amine, rendering armepavine lipophilic again so it can be selectively extracted into ethyl acetate.
-
Primary Extraction: Pulverize dried Nelumbo nucifera leaves or flowers. Reflux 100 g of the powder in 1 L of 80% methanol for 2 hours. Filter and concentrate under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: Dissolve the crude extract in 200 mL of 0.1 M HCl (pH ~2-3). Wash the aqueous acidic layer three times with 100 mL of hexane to remove non-polar lipids.
-
Alkaloid Recovery: Adjust the pH of the aqueous phase to 9.5 using 10% NH₄OH. Extract the basic aqueous phase three times with 150 mL of ethyl acetate.
-
Concentration: Combine the ethyl acetate fractions, dry over anhydrous Na₂SO₄, and evaporate to dryness. Reconstitute the residue in 10 mL of the initial HPLC mobile phase.
Analytical HPLC-MS/MS Method (System Validation)
Before preparative scale-up, the enriched fraction must be profiled using analytical HPLC-MS/MS to pinpoint the armepavine peak and verify the absence of co-eluting isobaric interferences[2]. Armepavine yields a characteristic quasimolecular ion peak ([M + H]+) at m/z 314.1[2][4].
-
Column: Reverse-phase C18 column (e.g., Eclipse Plus C18, 2.1 × 50 mm, 1.8 µm) or a specialized πNAP column for enhanced aromatic selectivity[2][3].
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in ultra-pure water. (Causality: Formic acid acts as an ion-pairing agent, suppressing secondary interactions between the basic nitrogen of armepavine and residual silanols on the silica support, thereby preventing peak tailing).
-
Solvent B: Acetonitrile (HPLC grade).
-
-
Gradient Elution: 10% B to 40% B over 15 minutes, then ramp to 90% B for 5 minutes to wash the column.
-
Detection: UV at 280 nm and positive-mode Electrospray Ionization (ESI-MS). Monitor the Multiple Reaction Monitoring (MRM) transition m/z 314.1 → 106.9[4].
Preparative HPLC Purification
-
Column: Preparative C18 column (250 × 21.2 mm, 5 µm).
-
Flow Rate: 15.0 mL/min.
-
Injection Volume: 500 µL of the enriched alkaloid extract (filtered through a 0.22 µm PTFE syringe filter).
-
Gradient Method: Based on analytical retention times, utilize a shallow gradient (e.g., 20% to 35% Acetonitrile over 30 minutes) to maximize the resolution between armepavine and closely eluting N-methylcoclaurine.
-
Fraction Collection: Trigger collection by UV threshold at 280 nm.
-
Post-Processing: Pool fractions containing armepavine, remove acetonitrile via rotary evaporation, and lyophilize the aqueous remainder to obtain pure armepavine powder.
Quantitative Data & Chromatographic Parameters
The following table summarizes the optimized chromatographic parameters and expected analytical responses for armepavine and its closely related analogs found in Nelumbo nucifera[2][3][4].
| Analyte | Precursor Ion ([M+H]+) | Product Ion (MRM) | Approx. Retention Time | Lower Limit of Quantitation (LLOQ) |
| Armepavine | m/z 314.1 | m/z 106.9 | 16.9 min | 0.5 ng/mL |
| Coclaurine | m/z 286.1 | m/z 107.0 | 8.3 min | N/A |
| N-methylcoclaurine | m/z 300.1 | m/z 107.0 | 9.9 min | N/A |
| Nuciferine | m/z 296.2 | m/z 265.1 | 43.1 min | 1.0 ng/mL |
Note: Retention times are indicative and will vary based on exact column dimensions, dead volume, and specific gradient profiles.
Troubleshooting & Self-Validating System
To ensure the integrity of the purification process, this protocol incorporates a self-validating feedback loop:
-
Purity Check: Re-inject a small aliquot of the lyophilized preparative fraction using the analytical HPLC-MS/MS method. A single sharp peak at 280 nm with an area >98% of the total integrated area confirms chromatographic purity.
-
Mass Accuracy: The exclusive presence of the m/z 314.1 → 106.9 transition confirms the identity of armepavine and definitively rules out the co-purification of nuciferine or coclaurine[4].
-
Troubleshooting Peak Tailing: If armepavine exhibits severe tailing during the preparative run, it indicates excessive silanol interaction. Corrective Action: Increase the buffer concentration (e.g., switch to 10 mM ammonium acetate, pH 5.5) or add 0.1% triethylamine (TEA) to the mobile phase to outcompete armepavine for active silanol sites[4][5].
References
-
Menéndez-Perdomo, I. M., & Facchini, P. J. (2018). Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus. Molecules, 23(11), 2899. URL: [Link]
-
Sugimoto, Y., Furutani, S., Itoh, A., Tanahashi, T., Nakajima, H., Oshiro, H., Sun, S., & Yamada, J. (2014). Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity. Chemical and Pharmaceutical Bulletin, 62(7), 731-735. URL: [Link]
-
Li, Y., et al. (2019). Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract. Frontiers in Pharmacology, 10, 1252. URL: [Link]
-
Deng, X., et al. (2011). LC/MS Guided Isolation of Alkaloids from Lotus Leaves by pH-Zone-Refining Counter-Current Chromatography. Molecules, 16(3), 2551-2560. URL: [Link]
-
Ye, Y., et al. (2018). Determination of armepavine in mice blood by UPLC‐MS/MS and its application to pharmacokinetic study. Journal of Chromatography B, 1092, 422-427. URL: [Link]
Sources
- 1. Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Note: Optimized Solubilization and Cell Culture Protocol for Armepavine
Abstract & Introduction
Armepavine (C₁₉H₂₃NO₃) is a bioactive benzylisoquinoline alkaloid predominantly isolated from Nelumbo nucifera (Lotus). It has garnered significant research interest due to its potent anti-inflammatory, anti-fibrotic, and immunomodulatory properties.[1] Specifically, Armepavine has been shown to inhibit NF-κB and MAPK signaling pathways and suppress T-cell activation.[2]
However, like many alkaloids, Armepavine exhibits poor aqueous solubility, presenting a challenge for reproducible cell culture experiments. Improper solubilization can lead to micro-precipitation in culture media, resulting in inconsistent dosing, false-negative results, or physical cellular stress.
This guide provides a standardized, field-proven protocol for dissolving, storing, and applying Armepavine in cell culture systems, ensuring maximum bioavailability and experimental rigor.
Physicochemical Profile
Before handling, verify the specific form of Armepavine (free base vs. salt) as this alters the Molecular Weight (MW) and solubility profile.
| Property | Data | Notes |
| Compound Name | Armepavine | Also known as (S)-Armepavine or (R)-Armepavine depending on chirality. |
| CAS Number | 524-20-9 | Verify against your supplier's CoA. |
| Molecular Weight | 313.39 g/mol | Use this exact value for Molarity calculations. |
| Formula | C₁₉H₂₃NO₃ | |
| Solubility (DMSO) | ≥ 60 mg/mL (~190 mM) | Recommended solvent. |
| Solubility (Ethanol) | Soluble | Viable alternative, but higher volatility can alter concentration over time. |
| Solubility (Water) | Insoluble / Poor | Do not attempt to dissolve directly in media or water. |
| Appearance | White to off-white powder |
Stock Solution Preparation Protocol
Objective: Prepare a sterile, high-concentration Master Stock (typically 10 mM or 50 mM) in Dimethyl Sulfoxide (DMSO) for long-term storage.
Materials Required[3][4][5][6][7][8][9][10][11]
-
Armepavine powder (stored at -20°C).[3]
-
Anhydrous DMSO (Cell Culture Grade, ≥99.9%).
-
Vortex mixer.
-
Ultrasonic bath (Sonicator).
-
0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filters. (Do NOT use Cellulose Acetate, as DMSO dissolves it).
-
Sterile, amber microcentrifuge tubes (1.5 mL).
Step-by-Step Procedure
-
Equilibration: Allow the Armepavine vial to warm to room temperature before opening. This prevents condensation from forming on the hygroscopic powder.
-
Weighing: Accurately weigh the powder. For example, weigh 3.13 mg of Armepavine.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock concentration.
-
Formula: Volume (mL) = Mass (mg) / [MW ( g/mol ) × Concentration (M)]
-
Example:
DMSO.
-
-
Dissolution: Add the calculated volume of sterile DMSO to the vial.
-
Agitation: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at room temperature for 5–10 minutes. The solution must be completely clear and colorless.
-
Sterilization: Although DMSO is bacteriostatic, filtration is recommended for sensitive lines. Pass the solution through a 0.22 µm PTFE filter into a sterile tube.
-
Aliquoting: Dispense into small aliquots (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.
-
Storage: Store at -80°C (stable for ~1 year) or -20°C (stable for ~3-6 months). Protect from light.[2][4]
Workflow Visualization
Figure 1: Workflow for preparing a sterile 10 mM Armepavine Master Stock.
Cell Culture Application & Dilution Strategy[4][11][12][13]
Critical Rule: The final concentration of DMSO in the culture well must remain < 0.1% (v/v) to avoid solvent toxicity, which can mask the effects of Armepavine.
Preparation of Working Solutions (Serial Dilution)
Do not add the 10 mM stock directly to the cell media if the required volume is too small to pipette accurately (e.g., < 1 µL). Instead, create an intermediate dilution.
Scenario: You want to treat cells with 10 µM Armepavine in 2 mL of media.
-
Intermediate Stock (100x): Dilute the 10 mM Master Stock 1:10 in fresh DMSO or PBS (if immediate use) to create a 1 mM solution.
-
Note: If diluting into PBS/Media at this step, ensure the compound does not precipitate. For Armepavine, keeping the intermediate step in DMSO is safer.
-
-
Final Dilution: Add the 1 mM intermediate directly to the culture media.
-
Target: 10 µM.
-
Dilution Factor: 1:100.
-
Volume Calculation: Add 20 µL of 1 mM stock to 1.98 mL of media.
-
Final DMSO Concentration: 1% (This is too high for many cells).
-
Optimized Strategy (Direct Dilution for Low Concentration): To achieve 10 µM with <0.1% DMSO, you need a 10 mM stock diluted 1:1000.
-
Add 2 µL of 10 mM Master Stock into 2 mL of warm culture media.
-
Vortex immediately to disperse.
-
Final DMSO: 0.1% (Safe).[5]
Vehicle Control
You must run a "Vehicle Control" well containing only DMSO at the same concentration as your treatment wells (e.g., 0.1% DMSO). This validates that any observed effect is due to Armepavine, not the solvent.
Dose-Response Table (Example)
Assuming a 10 mM Master Stock and 2 mL Media Volume:
| Target Conc.[2][6][7][4][8][9] (µM) | Volume of 10 mM Stock (µL) | Volume of Media (mL) | Final DMSO % | Status |
| 100 µM | 20 µL | 1.98 mL | 1.0% | Caution: High DMSO toxicity risk. |
| 10 µM | 2 µL | 2.00 mL | 0.1% | Optimal. |
| 1 µM | 0.2 µL* | 2.00 mL | 0.01% | Pipetting error risk. Use serial dilution. |
For 1 µM, prepare a 1 mM intermediate stock in DMSO, then add 2 µL of that to 2 mL media.
Biological Mechanism & Context[1][2][8][9][13][16]
Understanding the pathway helps in designing downstream assays (e.g., Western Blot for p-p65 or qPCR for TNF-α). Armepavine acts primarily as an immunomodulator and anti-fibrotic agent.
Key Mechanisms:
-
NF-κB Inhibition: Blocks the phosphorylation of IκBα, preventing the nuclear translocation of p65.
-
MAPK Suppression: Inhibits phosphorylation of ERK1/2, p38, and JNK.[10]
-
TGF-β/Smad: Downregulates TGF-β1 expression, reducing collagen deposition (anti-fibrotic).
Figure 2: Mechanistic action of Armepavine inhibiting inflammatory and fibrotic signaling cascades.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation in Media | Concentration too high or rapid addition. | 1. Vortex media while adding the stock.2. Warm media to 37°C before addition.3. Do not exceed 100 µM in aqueous media. |
| Cytotoxicity in Controls | DMSO concentration > 0.1%. | Reduce final DMSO concentration. Ensure Vehicle Control cells look healthy. |
| Inconsistent Results | Hygroscopic powder or degradation. | 1. Store powder with desiccant.2. Use fresh aliquots (avoid freeze-thaw).3. Protect stock from light.[2][4] |
| Filter Clogging | Filter membrane incompatibility. | Ensure you are using PTFE or Nylon . Do not use PVDF or Cellulose Acetate for concentrated DMSO. |
References
-
AbMole BioScience. Armepavine Chemical Properties and Solubility Data. Retrieved from .
-
Weng, T. C., et al. (2009). Inhibitory effects of armepavine against hepatic fibrosis in rats.[10] Journal of Ethnopharmacology, 126(2), 352-358.
-
Liu, C. P., et al. (2006). Inhibition of (S)-armepavine from Nelumbo nucifera on autoimmune disease of MRL/MpJ-lpr/lpr mice. European Journal of Pharmacology, 531(1-3), 270-279.[3]
-
TargetMol. Armepavine Preparation and Stock Solution Protocol. Retrieved from .
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894.
Sources
- 1. mdpi.com [mdpi.com]
- 2. abmole.com [abmole.com]
- 3. Armepavine | CAS:524-20-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Armepavine | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. phytotechlab.com [phytotechlab.com]
- 7. csstc.org [csstc.org]
- 8. Inhibition of (S)-armepavine from Nelumbo nucifera on autoimmune disease of MRL/MpJ-lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of armepavine against hepatic fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: In Vivo Pharmacokinetic Study of Armepavine in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
Armepavine is a benzylisoquinoline alkaloid naturally occurring in several plant species, including the sacred lotus (Nelumbo nucifera)[1][2]. It has garnered significant scientific interest due to its diverse pharmacological activities, including potential immunomodulatory effects that could be beneficial in managing autoimmune diseases like systemic lupus erythematosus (SLE)[1][3][4]. As with any potential therapeutic agent, a thorough understanding of its pharmacokinetic (PK) profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) the compound—is fundamental to its development.
This document provides a comprehensive, field-tested protocol for conducting an in vivo pharmacokinetic study of Armepavine in a murine model. The choice of the mouse model is justified by its widespread use in preclinical toxicology and efficacy studies, allowing for a direct correlation between pharmacokinetic exposure and pharmacodynamic outcomes. This guide emphasizes the causality behind experimental choices, providing a robust framework for generating reliable and reproducible data. A previously published study reported a low oral bioavailability of 11.3% for Armepavine in mice, highlighting the importance of precise and validated methodologies to accurately characterize its disposition[5][6].
Pre-Clinical and Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). Key considerations include:
-
Animal Model: CD-1 or BALB/c mice (male, 8-10 weeks old) are suitable for initial PK screening. The choice of strain should be consistent with planned efficacy models.
-
Housing: Animals should be housed in a controlled environment (22±2°C, 50±10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: A minimum of one week of acclimatization to the facility is crucial to minimize stress-related physiological changes that could impact study results[7].
-
Justification of Methods: The chosen routes of administration and sampling techniques are designed to meet scientific objectives while minimizing pain and distress to the animals[8][9].
Materials and Equipment
Reagents and Consumables
| Reagent/Consumable | Specifications | Recommended Supplier |
| Armepavine | >98% Purity | Sigma-Aldrich, Cayman Chemical |
| Nuciferine (Internal Standard) | >98% Purity | Sigma-Aldrich, Cayman Chemical |
| Vehicle (IV) | 5% DMSO, 40% PEG300, 55% Saline | Standard lab suppliers |
| Vehicle (PO) | 0.5% Carboxymethylcellulose (CMC) in Water | Standard lab suppliers |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific, VWR |
| Formic Acid (FA) | LC-MS Grade | Fisher Scientific, VWR |
| Ammonium Acetate | LC-MS Grade | Fisher Scientific, VWR |
| Water | Ultrapure, 18.2 MΩ·cm | Milli-Q® System |
| K2EDTA Microcentrifuge Tubes | 0.5 mL | Sarstedt, Eppendorf |
| Syringes & Needles | Various sizes (27-30G) | BD, Terumo |
| Oral Gavage Needles | 22G, 1.5 inch, ball-tipped | Cadence Science |
Equipment
-
Analytical Balance
-
Vortex Mixer & Centrifuge
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) System[10]
-
Pipettes (calibrated)
-
Animal Restrainers[7]
-
Heat Lamp (for tail vein vasodilation)
Experimental Workflow and Protocols
The overall experimental workflow is designed to characterize the full pharmacokinetic profile of Armepavine, including its absorption and bioavailability, by comparing oral (PO) and intravenous (IV) administration routes.
Caption: High-level experimental workflow for the mouse pharmacokinetic study.
Protocol 4.1: Dosing Solution Preparation
Causality: The choice of vehicle is critical for ensuring drug solubility and stability without causing adverse effects. A co-solvent system is used for IV administration to maintain solubility in the bloodstream, while a suspension is suitable for oral gavage[8].
-
IV Formulation (1 mg/mL):
-
Dissolve Armepavine in DMSO to create a stock solution.
-
Add PEG300 and vortex thoroughly.
-
Add saline dropwise while vortexing to reach the final concentrations (5% DMSO, 40% PEG300, 55% Saline).
-
Rationale: This vehicle system is standard for poorly water-soluble compounds, ensuring a clear, injectable solution.
-
-
PO Formulation (2 mg/mL):
-
Weigh the required amount of Armepavine.
-
Levigate the powder with a small amount of 0.5% CMC solution to form a paste.
-
Gradually add the remaining 0.5% CMC solution while vortexing to create a homogenous suspension.
-
Rationale: CMC is an inert suspending agent that prevents the drug from settling, ensuring consistent dosing[11].
-
Protocol 4.2: Animal Dosing
Causality: IV administration provides 100% bioavailability and serves as the reference for calculating the bioavailability of the oral route. Oral gavage is a standard method for ensuring precise dose delivery to the gastrointestinal tract[9][12].
-
Animal Preparation: Fast mice for 4-6 hours prior to dosing to reduce variability in gastric emptying and absorption. Water should be available at all times.
-
Dose Calculation: Calculate the injection volume for each mouse based on its body weight.
-
IV Dose: 5 mg/kg. For a 25g mouse, the volume is 0.125 mL of a 1 mg/mL solution.
-
PO Dose: 10 mg/kg. For a 25g mouse, the volume is 0.125 mL of a 2 mg/mL solution.
-
-
IV Administration (Lateral Tail Vein):
-
Place the mouse in a restraint device.
-
Warm the tail using a heat lamp to induce vasodilation.
-
Using a 27-30G needle, inject the calculated volume slowly into the lateral tail vein. A successful injection will show no subcutaneous bleb[8].
-
-
PO Administration (Oral Gavage):
-
Securely restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle to deliver the suspension directly into the stomach. Ensure the needle passes smoothly without resistance to avoid tracheal insertion[11].
-
Protocol 4.3: Blood Sampling
Causality: The sampling schedule is designed to capture the key phases of the drug's plasma concentration-time profile: initial distribution, peak concentration (Cmax), and elimination. Frequent early time points are crucial for accurately defining the absorption and distribution phases.
-
Sampling Technique: Collect approximately 30-40 µL of blood from the tail vein at each time point into K2EDTA-coated tubes.
-
Sampling Schedule:
-
IV Group: 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples at 4000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) and transfer to a new, labeled microcentrifuge tube.
-
Store plasma samples at -80°C until analysis.
-
Bioanalytical Method: UPLC-MS/MS Quantification
Causality: UPLC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed, allowing for accurate quantification of low drug concentrations in a complex biological matrix like plasma[10]. The method described is based on a validated approach for Armepavine[5][6].
Protocol 5.1: Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
To 20 µL of plasma, add 60 µL of ice-cold acetonitrile containing the internal standard (IS), Nuciferine (e.g., at 50 ng/mL).
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 40 µL of the clear supernatant to an autosampler vial for analysis.
Protocol 5.2: UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Linear gradient optimized for separation |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex API 4000, Waters Xevo TQ-S) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Armepavine: m/z 314.1 → 106.9; Nuciferine (IS): m/z 296.2 → 265.1[5][6] |
| Calibration Range | 1 - 1000 ng/mL in blank mouse plasma[5][6] |
Method Validation: The bioanalytical method must be validated according to FDA or EMA guidelines to ensure selectivity, linearity, accuracy, precision, recovery, and stability[13]. Published data shows this method achieves a lower limit of quantitation (LLOQ) of 1 ng/mL with acceptable precision (<15%) and accuracy (85-115%)[5][6].
Pharmacokinetic Data Analysis
Causality: Non-compartmental analysis (NCA) is a standard and direct method for deriving key PK parameters from the plasma concentration-time data without assuming a specific compartmental model for the body[14].
Caption: Logical flow of pharmacokinetic parameter calculation using NCA.
Key Parameters and Calculations
Pharmacokinetic parameters will be calculated using software such as Phoenix® WinNonlin® or GraphPad Prism.
| Parameter | Description | Calculation Method |
| Cmax | Maximum observed plasma concentration. | Direct observation from the concentration-time data[15]. |
| Tmax | Time at which Cmax is observed. | Direct observation from the concentration-time data[15]. |
| AUC(0-t) | Area under the curve from time zero to the last measurable concentration. | Linear trapezoidal rule[16]. |
| AUC(0-inf) | Area under the curve from time zero to infinity. | AUC(0-t) + (Last concentration / kₑ), where kₑ is the elimination rate constant. |
| t½ | Terminal half-life. | 0.693 / kₑ. kₑ is derived from the slope of the terminal log-linear phase of the concentration-time curve[17]. |
| CL | Clearance. | For IV: Dose / AUC(0-inf). Represents the volume of plasma cleared of the drug per unit time[17]. |
| Vd | Volume of distribution. | For IV: CL / kₑ. An apparent volume into which the drug distributes. |
| F% | Absolute Bioavailability. | (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100[5][6]. |
Expected Results
Based on published literature, Armepavine is expected to exhibit rapid clearance and a low oral bioavailability of approximately 11.3% in mice[5][6]. The Cmax following a 10 mg/kg oral dose would likely be in the low- to mid-ng/mL range.
References
-
Geng, Z., et al. (2018). Determination of pharmacokinetic parameters from plasma Data. SlideShare. Retrieved from [Link]
-
Lin, M., et al. (2018). Determination of armepavine in mice blood by UPLC-MS/MS and its application to pharmacokinetic study. Biomedical Chromatography, 32(9), e4273. Retrieved from [Link]
-
Chen, C. M., et al. (2006). Inhibition of (S)-armepavine from Nelumbo nucifera on autoimmune disease of MRL/MpJ-lpr/lpr mice. European Journal of Pharmacology, 531(1-3), 272-279. Retrieved from [Link]
-
Pharmacokinetic Calculations. (n.d.). Yale School of Medicine. Retrieved from [Link]
-
Calculation of Pharmacokinetic Parameters: Part1. (2015, November 18). YouTube. Retrieved from [Link]
-
Lin, M., et al. (2018). Determination of armepavine in mouse blood by UPLC-MS/MS and its application to pharmacokinetic study. Biomedical Chromatography, 32(9), e4273. Retrieved from [Link]
-
Al-Sbiei, A., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut Microbes, 13(1), 1-18. Retrieved from [Link]
-
Liu, Y. F., et al. (2010). (S)-armepavine from Chinese medicine improves experimental autoimmune crescentic glomerulonephritis. Clinical and Experimental Immunology, 162(1), 147-156. Retrieved from [Link]
-
Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry: Open Access. Retrieved from [Link]
-
Jiratchariyakul, W., et al. (2018). Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus. Molecules, 23(11), 2947. Retrieved from [Link]
-
PHARMACOKINETICS-BASIC CONSIDERATIONS. (n.d.). Pharmapproach.com. Retrieved from [Link]
-
van der Aart, J., et al. (2022). Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. Clinical and Translational Science, 15(7), 1599-1613. Retrieved from [Link]
-
Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. (n.d.). Agilent. Retrieved from [Link]
-
Guidelines for the administration of substances to rodents. (2019). Norwegian University of Science and Technology (NTNU). Retrieved from [Link]
-
Armepavine. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. Retrieved from [Link]
-
Chen, C., et al. (2022). Lotus (Nelumbo nucifera) benzylisoquinoline alkaloids: advances in chemical profiling, extraction methods, pharmacological activities, and biosynthetic elucidation. Food Frontiers. Retrieved from [Link]
-
How to Administer a Substance to a Mouse? (2023, May 22). TransCure bioServices. Retrieved from [Link]
-
Xenobiotic Metabolism. (n.d.). National Agricultural Library, USDA. Retrieved from [Link]
-
Sinues, C., et al. (2015). Drug Pharmacokinetics Determined by Real-Time Analysis of Mouse Breath. Angewandte Chemie International Edition, 54(28), 8206-8209. Retrieved from [Link]
-
Khan, A., et al. (2018). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Analytical Science and Technology, 9(1), 22. Retrieved from [Link]
-
Application. (n.d.). UU Research Portal. Retrieved from [Link]
-
Farrell, M. S., et al. (2016). In vitro opioid receptor affinity and in vivo behavioral studies of Nelumbo nucifera flower. Journal of Ethnopharmacology, 179, 226-233. Retrieved from [Link]
-
pharmacokinetics biodistribution metabolism: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
Sources
- 1. Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of (S)-armepavine from Nelumbo nucifera on autoimmune disease of MRL/MpJ-lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-armepavine from Chinese medicine improves experimental autoimmune crescentic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of armepavine in mouse blood by UPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 8. ntnu.edu [ntnu.edu]
- 9. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cea.unizar.es [cea.unizar.es]
- 13. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. hodsdon.com [hodsdon.com]
protocol for isolating Armepavine from Nelumbo nucifera leaves
Application Note: High-Yield Isolation and Purification of Armepavine from Nelumbo nucifera Leaves
Introduction & Scope
Nelumbo nucifera (sacred lotus) leaves are an extensively studied botanical source of bioactive aporphine and benzylisoquinoline alkaloids [1]. Among these, armepavine —a benzylisoquinoline alkaloid—has garnered significant pharmaceutical interest due to its potent anti-inflammatory properties and its ability to modulate autoimmune diseases[1].
However, isolating armepavine presents a unique chromatographic challenge. It exists as a medium-to-minor component alongside structurally analogous, highly abundant alkaloids like nuciferine and roemerine [2, 6]. Traditional silica gel chromatography often results in irreversible adsorption, poor recovery, and co-elution. This application note details a highly scalable, self-validating protocol that leverages acid-base partitioning, macroporous resin enrichment, and pH-zone-refining High-Speed Counter-Current Chromatography (HSCCC) to isolate armepavine with >92% purity[1, 2].
Mechanistic Principles & Experimental Causality
To ensure a self-validating workflow, every phase of this protocol is designed with a specific physicochemical rationale:
-
Ultrasonic-Assisted Extraction (UAE): Alkaloids in N. nucifera leaves exist in both free-base and salt forms. Utilizing 70% ethanol balances the solvent polarity, effectively extracting both forms while intentionally precipitating highly polar, high-molecular-weight polysaccharides that would otherwise foul downstream columns [4]. Ultrasonic cavitation accelerates mass transfer without the thermal degradation associated with prolonged refluxing.
-
Acid-Base Partitioning & Resin Enrichment: By lowering the extract pH to ~2.0 using tartaric acid, alkaloids are forced into highly water-soluble tartrate salts. A subsequent ethyl acetate wash strips away neutral and acidic lipophilic impurities (e.g., flavonoids, fatty acids) [3]. Passing the alkalinized extract through a D101 Macroporous Resin (a non-polar styrene-divinylbenzene copolymer) selectively traps the hydrophobic alkaloids, allowing residual salts and sugars to be washed away [1, 4].
-
pH-Zone-Refining HSCCC: Unlike conventional chromatography, HSCCC uses a liquid stationary phase, eliminating solid-support adsorption losses. By adding a retainer base (Triethylamine) to the organic stationary phase and an eluter acid (HCl) to the aqueous mobile phase, a sharp pH boundary is created. Alkaloids are sequentially protonated and eluted as highly concentrated, rectangular peaks based strictly on their
and hydrophobicity ( ) [2].
Workflow Visualizations
Workflow for the extraction and isolation of Armepavine from Nelumbo nucifera leaves.
Mechanism of pH-zone-refining CCC for alkaloid separation based on pKa and hydrophobicity.
Step-by-Step Protocol
Phase 1: Extraction & Matrix Simplification
-
Preparation: Pulverize dried N. nucifera leaves to a 40-mesh powder.
-
Ultrasonic Extraction: Suspend 1.0 kg of the powder in 70% ethanol at a solvent-to-material ratio of 26:1 (v/w). Sonicate for 80 minutes at room temperature to maximize alkaloid yield[4].
-
Filtration & Concentration: Filter the homogenate and concentrate the filtrate under reduced pressure at 45°C until all ethanol is removed, yielding a crude aqueous suspension.
-
Acid Wash (QC Checkpoint 1): Resuspend the crude extract in 3% aqueous tartaric acid (ensure pH is ~2.0–3.0). Partition against an equal volume of ethyl acetate (EtOAc) three times. Discard the EtOAc layer (contains neutral/acidic impurities) [3].
-
Base Extraction: Adjust the aqueous layer to pH 9.0–10.0 using saturated
. Extract three times with chloroform ( ). Pool the layers and evaporate to dryness to yield the crude free-base alkaloid fraction.
Phase 2: D101 Resin Enrichment
-
Column Preparation: Slurry-pack D101 macroporous resin into a glass column and precondition with 95% ethanol, followed by extensive washing with deionized water.
-
Loading: Dissolve the crude alkaloid fraction in a minimum volume of dilute HCl (pH 3) and load it onto the column at a flow rate of 2 BV/h (Bed Volumes per hour) [1, 4].
-
Desalting: Wash the column with 3 BV of deionized water to remove highly polar impurities.
-
Elution (QC Checkpoint 2): Elute the target alkaloids using 4 BV of 70% ethanol. Evaporate the eluate to dryness. Self-Validation: Spot the eluate on a TLC plate (Dragendorff’s reagent) to confirm the presence of dense alkaloid bands.
Phase 3: pH-Zone-Refining HSCCC Separation
-
Solvent System Preparation: Prepare a biphasic solvent system consisting of Hexane : Ethyl Acetate : Methanol : Water at a volume ratio of 1:6:1:6 [2]. Equilibrate in a separatory funnel and separate the upper (organic) and lower (aqueous) phases.
-
Modifier Addition: Add 10 mM Triethylamine (TEA) to the upper organic phase. Add 5 mM HCl to the lower aqueous phase [2].
-
System Equilibration: Fill the HSCCC column completely with the upper organic phase. Rotate the apparatus at 800 rpm. Pump the lower aqueous phase at 2.0 mL/min until hydrodynamic equilibrium is established (aqueous phase elutes from the tail).
-
Sample Injection: Dissolve 500 mg of the D101-enriched extract in 10 mL of the solvent mixture (5 mL upper phase + 5 mL lower phase, without modifiers) and inject into the system.
-
Fraction Collection: Monitor the UV absorbance at 254 nm and 280 nm. Collect the fractions corresponding to the armepavine elution window.
-
Polishing (Optional): For >98% purity, subject the HSCCC fraction to preparative HPLC using a C18 column with a mobile phase of Methanol–0.03% aqueous Diethylamine (40:60, v/v) [3].
Quantitative Data Summaries
Table 1: Optimized Extraction & Enrichment Parameters
| Parameter | Condition | Mechanistic Rationale |
|---|---|---|
| Solvent | 70% Ethanol (v/v) | Balances polarity to extract alkaloids while minimizing polysaccharide co-extraction [4]. |
| Solvent-to-Material Ratio | 26:1 (v/w) | Ensures complete saturation and mass transfer without excessive solvent waste [4]. |
| Extraction Method | Ultrasonic (80 min) | Cavitation disrupts cell walls, increasing yield without thermal degradation [4]. |
| Resin Type | D101 Macroporous | Non-polar matrix selectively adsorbs hydrophobic alkaloids from aqueous media [1, 4]. |
Table 2: HSCCC Separation Performance (from D101 Enriched Extract) Data reflects the relative composition and final purity achieved via the described pH-zone-refining HSCCC method [1].
| Target Alkaloid | Relative Content in Extract | Final Purity Achieved |
|---|---|---|
| Armepavine | 15.5% | 92.1% |
| Nuciferine | 14.7% | 94.3% |
| N-nornuciferine | 20.9% | 92.5% |
| Pronuciferine | 19.8% | 88.2% |
References
- Alkaloids from Lotus (Nelumbo nucifera): Recent Advances in Biosynthesis, Pharmacokinetics, Bioactivity. ntu.ac.uk.
- LC/MS Guided Isolation of Alkaloids from Lotus Leaves by pH-Zone-Refining Counter-Current Chrom
- Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity. mdpi.com.
- Optimizing Ultrasonic Extraction and Purification of Nuciferine With Response Surface Method.
- Lotus (Nelumbo nucifera Gaertn.) and Its Bioactive Phytocompounds: A Tribute to Cancer Prevention and Intervention. mdpi.com.
- Analysis of alkaloids in Lotus (Nelumbo nucifera Gaertn.) leaves by non-aqueous capillary electrophoresis using ultraviolet and mass spectrometric detection.
Application Note: Pharmacological Inhibition of TNF-α-Induced Inflammation Using Armepavine
Overview & Pharmacological Profile
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that acts as a master regulator of the inflammatory cascade, driving the pathogenesis of conditions ranging from hepatic fibrosis to autoimmune crescentic glomerulonephritis (ACGN)[1][2]. Targeting the downstream effectors of the TNF-α receptor—specifically the NF-κB and MAPK signaling axes—is a cornerstone of modern anti-inflammatory drug development.
Armepavine (C₁₉H₂₃NO₃) is a bioactive benzylisoquinoline alkaloid extracted from the plumule of Nelumbo nucifera (Lotus)[3][4]. Recent pharmacological evaluations have established Armepavine as a potent, non-cytotoxic inhibitor of TNF-α-induced inflammatory and fibrogenic responses[2]. Unlike broad-spectrum immunosuppressants that often induce severe systemic toxicity, Armepavine exerts targeted immunomodulatory effects by specifically uncoupling the IκB-kinase (IKK) complex activation from downstream nuclear transcription[3].
Mechanistic Causality: Disrupting the TNF-α Signaling Axis
To effectively utilize Armepavine in experimental models, researchers must understand the causality behind its mechanism of action. Under normal physiological conditions, NF-κB is sequestered in the cytoplasm by inhibitory IκB proteins.
When TNF-α binds to its receptor, it activates the IKK complex, which phosphorylates IκBα, targeting it for proteasomal degradation. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and transcribe pro-inflammatory genes (e.g., iNOS, ICAM-1, IL-6)[2][3]. Concurrently, TNF-α activates the MAPK cascade (p38, ERK1/2, JNK), which cross-talks with NF-κB to amplify oxidative stress and cellular migration[3].
The Armepavine Intervention: Armepavine acts upstream of nuclear translocation. By pre-treating cells with Armepavine, researchers can concentration-dependently attenuate both the phosphorylation of IκBα and the activation of the MAPK triad[2][3]. This dual-inhibition effectively silences the cytokine storm at the transcriptional level without inducing direct apoptosis in primary macrophages or hepatic stellate cells[2][5].
Diagram 1: Mechanism of Armepavine inhibiting TNF-α-induced NF-κB and MAPK signaling pathways.
Quantitative Efficacy Data
To guide dose selection, the following table synthesizes the effective concentrations of Armepavine across various validated experimental models based on authoritative literature[1][2][3].
| Experimental Model | Target / Readout | Effective Dose / Concentration | Observed Pharmacological Effect |
| HSC-T6 Cells (In vitro) | Collagen Deposition | 10 μM | Reduced TNF-α-induced collagen deposition to 90% of control levels[3]. |
| HSC-T6 Cells (In vitro) | α-SMA & AP-1 | 1 - 10 μM | Concentration-dependent attenuation of protein expression without cytotoxicity[2]. |
| HEK 293 Cells (In vitro) | NF-κB Reporter Assay | 10 - 30 μM | Significant inhibition of TNF-α-induced luciferase activity[4]. |
| BDL Rats (In vivo) | Hepatic Fibrosis | 3 - 10 mg/kg (gavage, BID) | Reduced plasma AST/ALT, hepatic α-SMA, and downregulated col 1α2, TGF-β1, IL-6[2]. |
| ACGN Mice (In vivo) | Glomerular Crescents | 10 mg/kg | Inhibited T cell/macrophage infiltration; suppressed intra-renal NF-κB activation[1][6]. |
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation steps (e.g., parallel viability assays and positive controls) to ensure that the observed anti-inflammatory effects are due to true pharmacological inhibition of signaling pathways, rather than compound-induced cell death.
Protocol A: In Vitro Assessment of NF-κB Inhibition in Macrophages/HSCs
Objective: To quantify Armepavine's inhibitory effect on TNF-α-induced NF-κB nuclear translocation and transcriptional activity.
Reagents & Materials:
-
Target Cells: RAW264.7 macrophages or HSC-T6 cells.
-
Stimulant: Recombinant Human/Rat TNF-α (10 ng/mL)[3].
-
Test Compound: Armepavine (Stock dissolved in DMSO, working concentrations 1, 5, 10 μM)[2][3].
-
Positive Control: N-acetylcysteine (NAC, 10 mM) or Dexamethasone (10⁻⁵ M)[3][4].
-
Assay Kits: Dual-Luciferase Reporter Assay System, Nuclear/Cytosol Fractionation Kit.
Step-by-Step Methodology:
-
Cell Seeding & Synchronization: Seed cells at
cells/well in 6-well plates. Incubate for 24 hours. Crucial Step: Serum-starve the cells (0.5% FBS) overnight prior to treatment. This synchronizes the cell cycle and reduces basal NF-κB activation caused by serum growth factors, ensuring a high signal-to-noise ratio upon TNF-α stimulation. -
Pre-treatment (Self-Validation): Treat cells with Armepavine (1, 5, 10 μM), vehicle (0.1% DMSO), or the positive control (NAC) for 1 hour.
-
Validation Check: Run a parallel 96-well plate with identical treatments for an MTT/CCK-8 viability assay. If viability drops below 95% at 10 μM, the observed NF-κB inhibition may be an artifact of cytotoxicity.
-
-
TNF-α Stimulation: Add TNF-α (10 ng/mL) directly to the pre-treated wells. Incubate for 6 hours for transcriptional assays (Luciferase) or 30-60 minutes for phosphorylation/translocation assays (Western Blot)[3].
-
Fractionation (For Western Blot): Harvest cells and use a fractionation kit to separate cytosolic and nuclear extracts.
-
Causality Check: Probe the cytosolic fraction for phosphorylated IκBα (expected to decrease with Armepavine) and the nuclear fraction for p65 (expected to decrease). Use α-tubulin as a cytosolic loading control and PCNA or Lamin B1 as a nuclear loading control[3].
-
-
Luciferase Assay: For cells transfected with an NF-κB reporter plasmid, lyse cells after 6 hours and measure luminescence. Normalize Firefly luciferase activity against Renilla luciferase to account for transfection efficiency variations.
Diagram 2: Standardized in vitro workflow for evaluating Armepavine's anti-inflammatory efficacy.
Protocol B: In Vivo Administration for Systemic Inflammation
Objective: To evaluate the therapeutic efficacy of Armepavine in a systemic inflammatory/fibrotic model (e.g., Bile Duct Ligation or ACGN).
Step-by-Step Methodology:
-
Model Induction: Induce the inflammatory model (e.g., surgical bile duct ligation in rats for hepatic fibrosis, or autoantibody injection for ACGN in mice)[1][2].
-
Dosing Regimen: Administer Armepavine via oral gavage at 3 mg/kg or 10 mg/kg twice daily (BID)[2]. Begin administration either prophylactically (at the onset of induction) or therapeutically (in the established phase of the disease)[1][2].
-
Vehicle Control: Administer an equal volume of the carrier solvent (e.g., 0.5% CMC-Na or saline) to the disease-control group.
-
Endpoint Analysis: At the end of the 3-week study period, harvest blood and target organs (liver/kidneys).
-
Biochemical: Measure plasma AST/ALT (liver) or proteinuria (kidney) to assess functional recovery[1][2].
-
Histological: Perform immuno-fluorescence staining for macrophage infiltration (F4/80 or CD68) and α-SMA expression[2].
-
Molecular: Extract RNA from tissue homogenates to quantify the suppression of TNF-α, IL-6, and iNOS via RT-qPCR[2].
-
References
-
Inhibitory effects of armepavine against hepatic fibrosis in rats National Institutes of Health (PMC)[Link]
-
Identification and Comparison of Anti-Inflammatory Ingredients from Different Organs of Lotus Nelumbo by UPLC/Q-TOF and PCA Coupled with a NF-κB Reporter Gene Assay PLOS One[Link]
-
Medicinal Plant Extracts and Natural Compounds for the Treatment of Cutaneous Lupus Erythematosus: A Systematic Review Frontiers in Pharmacology[Link]
-
(S)-armepavine from Chinese medicine improves experimental autoimmune crescentic glomerulonephritis National Institutes of Health (PubMed) [Link]
-
(S)-armepavine from Chinese medicine improves experimental autoimmune crescentic glomerulonephritis Rheumatology (Oxford Academic)[Link]
Sources
- 1. (S)-armepavine from Chinese medicine improves experimental autoimmune crescentic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of armepavine against hepatic fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Comparison of Anti-Inflammatory Ingredients from Different Organs of Lotus Nelumbo by UPLC/Q-TOF and PCA Coupled with a NF-κB Reporter Gene Assay | PLOS One [journals.plos.org]
- 5. Frontiers | Medicinal Plant Extracts and Natural Compounds for the Treatment of Cutaneous Lupus Erythematosus: A Systematic Review [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
improving the bioavailability of Armepavine for oral administration
To: Research & Development Team From: Technical Applications Support Subject: Technical Guide: Optimizing Oral Bioavailability of Armepavine
Introduction: The Bioavailability Paradox of Armepavine
Armepavine (
As a researcher, you are likely encountering one of two failure modes:
-
Inconsistent absorption due to poor aqueous solubility (BCS Class II behavior).[1]
-
Rapid clearance due to extensive first-pass metabolism (glucuronidation/sulfation) and P-glycoprotein (P-gp) efflux.[1]
This guide acts as a troubleshooting center. We move beyond generic advice to provide specific, actionable protocols and diagnostic steps to engineer a high-bioavailability formulation.
Module 1: Pre-Formulation Diagnostics
Before selecting a delivery vector, verify the physicochemical status of your API (Active Pharmaceutical Ingredient). Most formulation failures stem from ignoring these fundamental constants.[1]
Table 1: Armepavine Physicochemical Profile & Implications
| Parameter | Value (Approx.) | Formulation Implication |
| Molecular Weight | 313.4 g/mol | Small enough for passive diffusion, but susceptible to P-gp efflux.[1] |
| LogP | 2.5 – 3.0 | Moderately Lipophilic. It will not dissolve in gastric fluid but will partition well into lipid bilayers.[1] |
| pKa | ~8.0 – 9.0 (Basic N) | pH Dependent Solubility. Ionized (soluble) in stomach (pH 1.2), Unionized (insoluble/precipitates) in intestine (pH 6.8).[1] |
| Solubility | < 0.1 mg/mL (Water) | Requires solubility enhancement (surfactants, lipids, or amorphous states).[1] |
Diagnostic Decision Tree
Use this logic to select your formulation strategy:
Figure 1: Decision matrix for selecting the optimal delivery system based on Armepavine's biopharmaceutical barriers.
Module 2: Validated Formulation Protocols
Protocol A: Armepavine-Loaded PLGA Nanoparticles
Best for: Protecting against gastric degradation and bypassing P-gp efflux.[1]
The Challenge: Armepavine is an alkaloid. If you use a standard single emulsion (O/W) method, the drug may partition into the acidic aqueous phase (becoming ionized) and leak out, resulting in low encapsulation efficiency (EE). The Fix: Use a Nanoprecipitation or Modified O/W Emulsion with pH control.
Step-by-Step Methodology:
-
Organic Phase Preparation:
-
Dissolve 50 mg PLGA (50:50, MW 10-20 kDa) in 2 mL Acetone.
-
Add 5 mg Armepavine .[1] Ensure complete dissolution.
-
Critical Step: If Armepavine is in salt form (e.g., HCl), add 10 µL Triethylamine (TEA) to deprotonate it to the free base. This increases lipophilicity and entrapment.
-
-
Aqueous Phase Preparation:
-
Prepare 10 mL of 0.5% (w/v) PVA (Polyvinyl alcohol) solution.
-
Adjustment: Adjust pH to ~8.0 using 0.1N NaOH.[1] (Keeping external pH > pKa ensures the drug stays unionized and hydrophobic, forcing it into the polymer core).
-
-
Nanoprecipitation:
-
Inject the Organic Phase into the Aqueous Phase dropwise (rate: 0.5 mL/min) under moderate magnetic stirring (500 rpm).
-
The acetone diffuses instantly, causing PLGA and Armepavine to co-precipitate into nanoparticles.
-
-
Solvent Evaporation:
-
Stir the suspension for 4 hours at room temperature in a fume hood to remove acetone.
-
-
Collection:
Troubleshooting PLGA Formulation:
| Symptom | Probable Cause | Corrective Action |
| Low Encapsulation Efficiency (<30%) | Drug ionization in aqueous phase.[1] | Increase aqueous phase pH to 8.0-9.0 to suppress ionization. |
| Large Particle Size (>300 nm) | Polymer concentration too high.[1] | Reduce PLGA concentration in acetone (e.g., from 25 mg/mL to 10 mg/mL). |
| Burst Release (>50% in 1h) | Drug adsorbed on surface.[1] | Wash particles thoroughly; Switch to Double Emulsion (W/O/W) if using hydrophilic salt form.[1] |
Protocol B: Armepavine-Phospholipid Complex (Phytosome)
Best for: Enhancing membrane permeability and utilizing lymphatic transport (bypassing the liver).[1]
The Mechanism: The polar head of the phospholipid binds to the polar groups of Armepavine, while the fatty acid tails wrap around it, creating a lipid-compatible complex that crosses membranes easily.
Step-by-Step Methodology:
-
Reaction Mixture:
-
Complexation:
-
Reflux the mixture at 50°C for 2 hours under magnetic stirring.
-
Checkpoint: The solution should become clear as the complex forms.
-
-
Isolation:
-
Verification (Self-Validation):
Module 3: Experimental Workflow Visualization
Use this workflow to visualize the critical path for PLGA nanoparticle synthesis.
Figure 2: Optimized Nanoprecipitation Workflow for Armepavine PLGA Nanoparticles.
Module 4: FAQ & Troubleshooting
Q1: My Armepavine precipitates immediately when I add it to the buffer for dissolution testing. Why? A: You are likely using a neutral pH buffer (pH 6.8 or 7.4).[1] Armepavine is a weak base.[1] At pH > pKa, it is unionized and poorly soluble.
-
Fix: Ensure your release media contains a surfactant (e.g., 0.5% Tween 80 or SLS) to maintain sink conditions.[1] Without this, you are measuring saturation solubility, not release rate.
Q2: In PK studies, the Tmax is very short (< 30 mins), but bioavailability remains low. What does this mean? A: This indicates rapid absorption followed by rapid elimination (First-Pass Metabolism).[1] The drug gets in but is immediately metabolized by the liver.
-
Fix: Switch to the Phospholipid Complex (Protocol B) or Lipid Nanocarriers . These systems can promote uptake via the lymphatic system (chylomicrons), which bypasses the portal vein and the liver.
Q3: Can I use cyclodextrins instead of PLGA? A: Yes, Hydroxypropyl-β-cyclodextrin (HP-β-CD) can improve solubility.[1] However, it does not protect against metabolic enzymes as effectively as PLGA encapsulation.[1] Cyclodextrins are better for IV formulations; for oral delivery of Armepavine, nanoparticles or phytosomes are superior for enhancing bioavailability.
References
-
Physicochemical Properties of Benzylisoquinoline Alkaloids. Source: PubChem.[1][5] Armepavine Compound Summary. [Link][1]
-
PLGA Nanoparticle Optimization for Alkaloids. Source: MDPI Pharmaceutics.[1] PLGA-Based Co-Delivery Nanoformulations: Overview, Strategies, and Recent Advances. [Link][1]
-
Phospholipid Complexation (Phytosome) Technology. Source: National Institutes of Health (PMC).[1] Phospholipid Complex Technique for Superior Bioavailability of Phytoconstituents. [Link]
-
Solid Dispersion Strategies for Poorly Soluble Drugs. Source: Journal of Drug Delivery and Therapeutics. Solid Dispersion: Strategy to Enhance Solubility. [Link]
-
First-Pass Metabolism Challenges. Source: Taylor & Francis Online.[1] First-pass metabolism – Knowledge and References. [Link][1]
Sources
- 1. Armepavine | C19H23NO3 | CID 442169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phospholipid Complex Technique for Superior Bioavailability of Phytoconstituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 5. (+)-Armepavine | C19H23NO3 | CID 680292 - PubChem [pubchem.ncbi.nlm.nih.gov]
Armepavine Solubility: A Technical Troubleshooting Guide
Welcome to the technical support center for researchers working with armepavine. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, field-tested solutions to the common yet critical challenge of armepavine's poor solubility in aqueous solutions. Our approach is rooted in explaining the causal mechanisms behind each strategy, ensuring that the protocols you implement are not just steps to follow, but self-validating systems for robust and reproducible experimental results.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental properties of armepavine that contribute to its solubility challenges.
Q: What is armepavine and why is it difficult to dissolve in aqueous solutions?
A: Armepavine is a benzylisoquinoline alkaloid, a class of naturally occurring compounds known for their diverse pharmacological activities.[1][2] Structurally, it is a weakly basic ("alkalescent") and lipophilic molecule.[3] Its poor water solubility is primarily due to two factors:
-
High Lipophilicity: The molecule possesses a large, non-polar carbon skeleton. This is quantitatively measured by its partition coefficient (LogP), which is estimated to be 3.4.[4][5] This value indicates a strong preference for fatty or non-polar environments over aqueous ones.[6]
-
Weakly Basic Nature: As an alkaloid, armepavine can accept a proton, but its basicity is weak. In neutral water (pH ~7.0), it exists predominantly in its neutral, non-ionized form, which is less soluble than its ionized salt form.[7]
Q: What are the key physicochemical properties of armepavine I should be aware of?
A: Understanding these properties is the first step in designing a successful solubilization strategy.
| Property | Value | Significance for Solubility | Source |
| Molecular Formula | C₁₉H₂₃NO₃ | Provides the elemental composition. | [4][5] |
| Molecular Weight | 313.4 g/mol | Essential for calculating molar concentrations for stock solutions. | [4][5] |
| XLogP3 | 3.4 | Indicates high lipophilicity and predicts poor aqueous solubility. A balanced LogP for drugs is often between 2 and 5.[8] | [4][5] |
| Nature | Weakly Basic Alkaloid | Suggests that solubility can be significantly increased in acidic conditions by forming a more soluble salt.[3][9] |
Part 2: Troubleshooting Guide - From Stock Solutions to Final Formulations
This section provides a question-and-answer-based troubleshooting guide for common issues encountered during experimental work.
Q: I'm preparing to use armepavine for the first time. What is the standard method for preparing a stock solution?
A: The most common and highly recommended method is to first prepare a concentrated stock solution in a non-aqueous, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its powerful solubilizing capacity for a wide range of compounds.[10][11]
For a detailed methodology, please see Protocol 1: Preparation of a 10 mM Armepavine Stock Solution in DMSO.
Q: I successfully dissolved armepavine in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium. What is happening?
A: This is a classic case of a compound "crashing out" of solution. While armepavine is soluble in 100% DMSO, its solubility dramatically decreases as the percentage of water increases. When you add the DMSO stock to your aqueous medium, you are creating an environment that is predominantly aqueous and can no longer support the high concentration of the lipophilic compound, causing it to precipitate.
The Fix: The key is to control the final concentration of DMSO in your working solution. For most in vitro cell-based assays, the final DMSO concentration should be kept as low as possible, typically well below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[10][12]
| Application | Recommended Maximum Final DMSO Concentration | Rationale & Key Considerations | Source |
| In Vitro Cell Culture | < 0.5% (ideally ≤ 0.1%) | High concentrations of DMSO can be toxic to cells and interfere with assay components. Always include a vehicle control (media + same final DMSO %) in your experiments. | [10][12][13] |
| In Vivo Animal Studies | ≤ 2-5% | Higher concentrations can cause local irritation and systemic toxicity. The final formulation often requires additional co-solvents to maintain solubility upon injection. | [10][13] |
Q: My experimental system is sensitive to organic solvents like DMSO. How can I solubilize armepavine in a purely aqueous or low-solvent system?
A: When DMSO is not an option, you must modify the aqueous vehicle itself to make it more hospitable to armepavine. Here are three primary strategies, often used in combination.
See the decision-making workflow below for guidance on selecting a strategy.
Caption: Decision workflow for solubilizing armepavine.
1. pH Adjustment: This is the most direct method for a weakly basic compound. By lowering the pH of your aqueous solution with a pharmaceutically acceptable acid (e.g., HCl), you protonate the nitrogen atom in the armepavine structure. This forms a cationic salt (armepavine-HCl), which is significantly more polar and thus more water-soluble.[9][14] This is a highly effective technique for preparing clear, aqueous solutions.[]
For a detailed methodology, please see Protocol 2: Solubilization of Armepavine via pH Adjustment.
2. Co-solvents and Surfactants: If altering the pH is not desirable for your experiment, you can use a system of co-solvents and surfactants.[16][17]
-
Co-solvents like polyethylene glycol (PEG300, PEG400) and propylene glycol are water-miscible organic solvents that work by reducing the polarity of water, making the bulk solvent more favorable for lipophilic compounds.[][18]
-
Surfactants (or detergents) like Tween-80 (Polysorbate 80) or sodium lauryl sulfate work by a different mechanism.[19] Above a certain concentration (the critical micelle concentration), they form microscopic spheres called micelles, which have a hydrophobic core and a hydrophilic exterior.[20] The armepavine partitions into the hydrophobic core, while the hydrophilic shell keeps the entire micelle dissolved in water.[21][22]
For an example formulation, see Protocol 3: Preparation of an In Vivo Formulation using a Co-solvent/Surfactant System.
3. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a unique donut-like structure: a hydrophilic exterior and a hydrophobic internal cavity.[23][24] They can encapsulate a poorly soluble "guest" molecule like armepavine within their hydrophobic core, forming a stable, water-soluble "inclusion complex".[][26] This is an excellent strategy for increasing solubility without using traditional organic co-solvents or surfactants. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and a good safety profile.[26]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for the most common solubilization workflows. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Preparation of a 10 mM Armepavine Stock Solution in DMSO
-
Objective: To create a high-concentration, stable stock solution for serial dilution into experimental media.
-
Materials:
-
Procedure:
-
Calculate Mass: Determine the mass of armepavine needed. For 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 313.4 g/mol * (1000 mg / 1 g) = 3.134 mg
-
Weigh Compound: Accurately weigh 3.134 mg of armepavine powder and transfer it to a sterile vial.
-
Add Solvent: Add 1 mL of 100% DMSO to the vial.
-
Dissolve: Vortex thoroughly. If necessary, sonicate briefly in a water bath to ensure complete dissolution. The solution should be clear and free of particulates.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10]
-
Protocol 2: Solubilization of Armepavine via pH Adjustment (Acidic Salt Formation)
-
Objective: To prepare a clear aqueous solution of armepavine by converting it to its hydrochloride salt.
-
Materials:
-
Armepavine powder
-
1 N Hydrochloric Acid (HCl)
-
Deionized water or desired aqueous buffer (e.g., PBS)
-
pH meter
-
-
Procedure:
-
Create a Suspension: Weigh the desired amount of armepavine and add it to your target volume of water or buffer. It will form a cloudy suspension.
-
Monitor pH: Place the suspension on a magnetic stir plate and insert a calibrated pH probe.
-
Acidify Dropwise: While stirring, add 1 N HCl drop by drop.
-
Observe Dissolution: As the pH drops (becomes more acidic), you will observe the suspension clearing. Continue adding acid until the solution is completely clear. This indicates the formation of the soluble armepavine salt.[9]
-
Final pH Adjustment: Note the pH at which the solution clears. You can adjust further if a specific final pH is required, but be aware that increasing the pH too much may cause the compound to precipitate again.[14][29]
-
Sterilization: If required, sterile-filter the final solution through a 0.22 µm filter.
-
Protocol 3: Preparation of an In Vivo Formulation using a Co-solvent/Surfactant System
-
Objective: To prepare a formulation suitable for parenteral administration in animal models, where solubility and tolerability are critical. This is a common type of formulation referred to as "TPT" (Tween/PEG/Tris) or similar.
-
Materials:
-
Armepavine powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or PBS
-
-
Procedure: This protocol is adapted from a standard vehicle formulation and should be optimized for your specific dose and animal model.[30] The solvents must be added sequentially to prevent precipitation.
-
Initial Dissolution: Dissolve the required amount of armepavine in the smallest necessary volume of DMSO. For a final formulation of 1 mg/mL, you might start with 10% of the final volume as DMSO.
-
Add Co-solvent: To the DMSO/armepavine solution, add PEG300 (e.g., 40% of the final volume). Mix thoroughly until the solution is completely clear.
-
Add Surfactant: Add Tween-80 (e.g., 5% of the final volume). Mix again until clear.
-
Add Aqueous Vehicle: Slowly add the sterile saline or PBS to reach the final desired volume (e.g., the remaining 45%). Mix thoroughly. The final solution should be clear and suitable for administration.
-
Use Immediately: It is highly recommended to prepare this type of formulation fresh and use it immediately, as its long-term stability may be limited.[30]
-
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- Cosolvent - Wikipedia. Wikipedia.
- Surface Active Agents (Surfactants) Used in Pharmaceutical Suspensions. Pharmacentral.
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Surfactants, kind of detergent, in medicinal formulations. Institute of Pharmacy, Nirma University.
- What Are Surfactants? Uses, Benefits, and Safety. Musim Mas.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
- A General Approach on Surfactants Use and Properties in Drug Delivery Systems. PubMed.
- How can cyclodextrins enhance solubility? Roquette.
- The important role and application of surfactants in pharmaceutical formulations. Scientist Solutions.
- PH effect on solubility Definition. Fiveable.
- Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
- Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. PriMera Scientific Publications.
- Formulation strategies for poorly soluble drugs. ResearchGate.
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents.
- Lotus (Nelumbo nucifera) benzylisoquinoline alkaloids advances in chemical profiling, extraction methods, pharmacological activities, and biosynthetic elucidation. Maximum Academic Press.
- Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
- Armepavine | TargetMol. TargetMol.
- Cosolvent – Knowledge and References. Taylor & Francis.
- 8.11 pH and Solubility. AP Chemistry.
- pH Adjustment and Co-Solvent Optimization. BOC Sciences.
- DMSO Cell Culture Grade. Servicebio.
- Generating DMSO Stocks for Cell Culture. Bridges Lab Protocols.
- Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.
- Dimethylsulfoxide (DMSO) for cell culture, Endotoxin tested. PAN-Biotech.
- DMSO in cell based assays. Scientist Solutions.
- The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B.
- The Effects of pH on Solubility. Chemistry LibreTexts.
- (+)-Armepavine | C19H23NO3 | CID 680292. PubChem.
- Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity. PMC.
- Armepavine | C19H23NO3 | CID 442169. PubChem.
- A Chemoenzymatic Strategy for Efficient Synthesis of Aporphine Alkaloids. ACS Catalysis.
- A Chemoenzymatic Strategy for Efficient Synthesis of Aporphine Alkaloids | Request PDF. ResearchGate.
- Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. PMC.
- Preparing Stock Solutions. PhytoTech Labs.
- Synthetic Studies on Aporphine Alkaloids and Polycyclic Spiro Lignans. University of Houston.
- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
- Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes. PMC.
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Universitas Gadjah Mada.
- Alkaloids. ChemicalBook.
- Physical and Chemical Properties of Drugs and Calculations. Creative Bioarray.
- Solubility of Organic and Inorganic Chemicals in Selected Solvents. Defense Technical Information Center.
- Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI.
- General (Stock) Solutions. BYU Microbiology and Molecular Biology.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maxapress.com [maxapress.com]
- 4. (+)-Armepavine | C19H23NO3 | CID 680292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Armepavine | C19H23NO3 | CID 442169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Alkaloids [m.chemicalbook.com]
- 8. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 9. ajptonline.com [ajptonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 12. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 13. One-stop Supplier of Life Science Products [servicebio.com]
- 14. fiveable.me [fiveable.me]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Surfactants Used in Pharmaceutical Suspensions - Pharmapproach.com [pharmapproach.com]
- 20. Surfactants, kind of detergent, in medicinal formulations - Institute of Pharmacy [pharmacy.nirmauni.ac.in]
- 21. What Are Surfactants? Uses, Benefits, and Safety [musimmas.com]
- 22. A General Approach on Surfactants Use and Properties in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. touroscholar.touro.edu [touroscholar.touro.edu]
- 26. mdpi.com [mdpi.com]
- 27. Dimethylsulfoxide (DMSO) for cell culture, Endotoxin tested [shop.pan-biotech.de]
- 28. phytotechlab.com [phytotechlab.com]
- 29. chemistrystudent.com [chemistrystudent.com]
- 30. Armepavine | TargetMol [targetmol.com]
challenges in the large-scale synthesis of Armepavine
Technical Support Center: Large-Scale Synthesis of Armepavine
Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket Focus: Scale-Up Challenges in Benzylisoquinoline Alkaloid (BIA) Synthesis
Introduction: The Scale-Up Reality
Welcome to the Technical Support Center. You are likely here because the protocol that worked for 50mg of Armepavine (or its precursors like
Armepavine (1-(4-hydroxyphenyl)methyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline) presents a classic "perfect storm" of process chemistry challenges:
-
The Bischler-Napieralski Cyclization: Notorious for "tar" formation and runaway exotherms at scale.
-
Stereocenter Control: The C1 position requires strict (S)-enantioselectivity for bioactivity, which traditional reduction methods destroy.
-
N-Methylation: The final step often leads to quaternary ammonium salts (over-alkylation) if not strictly controlled.
Below are the resolved tickets for the most common failure modes, structured as direct troubleshooting guides.
Ticket #001: The "Black Tar" Effect (Bischler-Napieralski Cyclization)
User Report: "We scaled up the cyclization of the amide intermediate using POCl3 in refluxing acetonitrile. The reaction turned into a black, insoluble tar. Yield is <30%."
Scientist Diagnosis: You are experiencing the Retro-Ritter Fragmentation and polymerization. At high temperatures/concentrations, the nitrilium intermediate (required for cyclization) can fragment into a styrene derivative and a nitrile. The styrene derivative polymerizes, creating the "tar."
Technical Protocol & Solution: Stop refluxing in POCl3 immediately. For scale-up, you must lower the thermal profile and use an activator that works at mild temperatures.[1]
Recommended Workflow: Switch to a Triflic Anhydride (Tf2O) mediated cyclization. This allows the reaction to proceed at 0°C to room temperature, suppressing the fragmentation pathway.
Step-by-Step Protocol (Tf2O Method):
-
Dissolution: Dissolve the amide (1.0 equiv) and 2-chloropyridine (1.2 equiv) in anhydrous DCM (10 L/kg).
-
Note: 2-chloropyridine is a base buffer that prevents acid-catalyzed decomposition but is weak enough not to quench the electrophile.
-
-
Activation (Critical Step): Cool to -78°C (or -20°C if -78°C is chemically engineered out). Add Tf2O (1.1 equiv) dropwise.
-
Control Point: Internal temp must not exceed -10°C.
-
-
Warming: Allow to warm to 0°C over 2 hours. Monitor by HPLC for the disappearance of amide.
-
Quench: Pour into cold NaHCO3 solution. Do not use water alone, as the local acidity will degrade the imine product.
Visual Logic: Cyclization Failure vs. Success
Figure 1: Mechanistic divergence in Bischler-Napieralski cyclization. High thermal energy favors fragmentation (red path), while activated low-temp conditions favor cyclization (green path).
Ticket #002: Stereochemical Drift (Enantioselectivity)
User Report: "We reduced the dihydroisoquinoline imine with NaBH4. The product is racemic. We need the (S)-isomer for the Armepavine target. Chiral resolution is too expensive at this scale."
Scientist Diagnosis: Sodium borohydride (NaBH4) is an achiral reducing agent; it attacks the imine face indiscriminately. You must switch to Asymmetric Transfer Hydrogenation (ATH) .
Technical Protocol & Solution: Implement the Noyori-Ikariya Transfer Hydrogenation . This uses a Ruthenium (Ru) catalyst with a chiral diamine ligand to induce stereoselectivity.[2]
The Catalyst System:
-
Catalyst: RuCl (Note: For (S)-Armepavine, you typically need the (S,S)-ligand, but verify based on your specific precursor's priority rules).
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope). Safer than high-pressure H2 gas.
Optimization Table: Reduction Methods
| Parameter | NaBH4 (Standard) | Noyori ATH (Recommended) |
| Enantiomeric Excess (ee) | 0% (Racemic) | >95% (S-isomer) |
| Safety Profile | High H2 evolution risk | Mild, no gas pressure |
| Solvent | Methanol (Flammable) | DMF or DCM (Controlled) |
| Purification | Requires Chiral HPLC | Crystallization usually sufficient |
Mechanism of Action: The Ru-catalyst forms a metal-ligand bifunctional complex. The hydride is delivered from the Ru center while the proton is delivered from the amine ligand simultaneously, locking the geometry of the transition state.
Ticket #003: The Methylation Minefield
User Report: "In the final step to convert (S)-Norarmepavine to Armepavine, we used Methyl Iodide (MeI). We are seeing 15-20% quaternary ammonium salt (N,N-dimethyl) impurities."
Scientist Diagnosis: Direct alkylation with alkyl halides (MeI) is difficult to stop at the mono-methyl stage because the product (secondary/tertiary amine) is often more nucleophilic than the starting material.
Technical Protocol & Solution: Abandon direct alkylation. Use Reductive Amination . This ensures mono-methylation because the intermediate iminium ion cannot react further once reduced.
Recommended Reagents:
-
Carbon Source: Aqueous Formaldehyde (37%).
-
Reductant: Sodium Triacetoxyborohydride (STAB) or 2-Picoline Borane (Greener alternative).
Protocol (Reductive Amination):
-
Imine Formation: Dissolve (S)-Norarmepavine in DCM. Add Formaldehyde (1.1 equiv). Stir for 30 mins.
-
Reduction: Add STAB (1.5 equiv). The reaction is usually complete in <2 hours.
-
Why it works: The STAB reduces the iminium ion (formed from amine + formaldehyde) much faster than it reduces the formaldehyde itself. It cannot methylate a tertiary amine (the product), preventing over-reaction.
Ticket #004: Downstream Processing & Purification
User Report: "Our crude Armepavine contains residual Ruthenium from the hydrogenation step and minor regioisomers. Column chromatography is not viable for 5kg batches."
Scientist Diagnosis: Chromatography is the enemy of scale. You must rely on Salt Formation and Scavengers .
Troubleshooting Guide:
-
Ruthenium Removal:
-
Do not rely on crystallization alone.
-
Action: Add a metal scavenger (e.g., SiliaMetS® Thiol or activated carbon) to the reaction mixture before filtration. Stir for 4 hours at 40°C. This typically reduces Ru content to <10 ppm.
-
-
Isomer/Impurity Purge (Acid/Base Swing):
-
Armepavine is a base.[3] Use this to your advantage.
-
Step A: Dissolve crude organic phase in dilute tartaric acid (pH 4). Armepavine moves to the aqueous layer. Non-basic impurities (styrenes, tars) stay in the organic layer. Discard organic layer.
-
Step B: Wash the aqueous layer with Ethyl Acetate (removes neutral impurities).
-
Step C: Basify aqueous layer to pH 10 with NH4OH. Armepavine precipitates or becomes extractable into DCM.
-
Visual Logic: Purification Workflow
Figure 2: Purification strategy avoiding chromatography. Utilizing chemical properties (basicity) and scavengers ensures high purity at scale.
References
-
Noyori Asymmetric Transfer Hydrogenation
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4] Accounts of Chemical Research.
-
(Context: Fundamental mechanism for BIA stereocontrol).
-
-
Bischler-Napieralski Troubleshooting
- Larsen, R. D., et al. (1996). A Practical Synthesis of 3,4-Dihydroisoquinolines. Journal of Organic Chemistry.
-
(Context: Use of Tf2O/chloropyridine to prevent tar formation).
-
Reductive Amination Guidelines
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Journal of Organic Chemistry.
-
(Context: Selective mono-methylation protocols).
-
-
BIA Scale-Up & Purification
- Stöckigt, J., et al. (2002). Biosynthetic and Synthetic Strategies for Benzylisoquinoline Alkaloids. The Alkaloids: Chemistry and Biology.
-
(Context: General strategies for isoquinoline alkaloid handling).
Sources
minimizing matrix effects in Armepavine UPLC-MS/MS analysis
A Senior Application Scientist's Guide to Identifying and Minimizing Matrix Effects
Welcome to the technical support center for UPLC-MS/MS bioanalysis. This guide is designed for researchers, scientists, and drug development professionals working on the quantification of Armepavine in complex biological matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to overcome one of the most significant challenges in LC-MS/MS: the matrix effect.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding matrix effects in the context of Armepavine analysis.
Q1: What exactly is a "matrix effect" in my Armepavine UPLC-MS/MS analysis?
A: The matrix effect is the alteration of your analyte's (Armepavine's) ionization efficiency due to the presence of co-eluting, undetected compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2][3] These interfering components, which can include salts, proteins, and particularly phospholipids, are not visible on your chromatogram but compete with Armepavine for ionization in the mass spectrometer's source.[2] This competition can lead to:
-
Ion Suppression: A decrease in the analyte signal, leading to reduced sensitivity and inaccurate quantification (underestimation). This is the most common manifestation.[4]
-
Ion Enhancement: An increase in the analyte signal, leading to an overestimation of the concentration.
Ultimately, matrix effects compromise the accuracy, precision, and reproducibility of your quantitative method.[5][6]
Q2: Why are phospholipids a major concern in bioanalysis?
A: Phospholipids are a primary component of cell membranes and are abundant in biological fluids like plasma and serum. During common sample preparation techniques like protein precipitation, phospholipids are often co-extracted with the analyte of interest. They are notorious for causing significant ion suppression in electrospray ionization (ESI) and can build up on the UPLC column and in the MS source, leading to decreased column lifetime, erratic results, and system contamination.[7][8] Monitoring for the characteristic MRM transition of the phosphocholine headgroup (m/z 184) can help visualize where these interferences elute in your chromatogram.[7]
Q3: My UPLC provides excellent chromatographic separation. Isn't that enough to avoid matrix effects?
A: While the high peak capacity and resolution of Ultra-Performance Liquid Chromatography (UPLC) are significant advantages, they do not guarantee the elimination of matrix effects. UPLC produces very narrow peaks, which reduces the probability of a direct co-elution with a single interfering compound compared to traditional HPLC.[9][10] However, complex matrices contain thousands of endogenous components. Even with excellent separation, some matrix components may still co-elute within the narrow window of your Armepavine peak, leading to ion suppression. Therefore, effective sample preparation remains the most critical line of defense against matrix effects.[4][11][12]
Q4: What is a Stable Isotope-Labeled Internal Standard (SIL-IS) and why is it considered the gold standard?
A: A SIL-IS is a version of your analyte (Armepavine) where one or more atoms (like ¹²C, ¹H, or ¹⁴N) have been replaced with their heavy stable isotopes (¹³C, ²H/D, or ¹⁵N).[13][14] This results in a compound with a higher mass, but nearly identical chemical and physical properties to the analyte.
It is the gold standard because the SIL-IS co-elutes perfectly with the analyte and experiences the exact same extraction inefficiencies, chromatographic behavior, and, most importantly, the same degree of ion suppression or enhancement.[4][13][14][15] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by the matrix effect is effectively normalized, leading to highly accurate and precise quantification.[16] Using a structural analog that elutes at a different retention time cannot compensate for matrix effects with the same level of accuracy.[15][17]
Troubleshooting Guide: From Problem to Protocol
This section provides solutions to specific issues you may encounter during your experiments.
Q5: I suspect my Armepavine signal is being suppressed. How can I definitively test for matrix effects?
A: The most common and quantitative method is the post-extraction spike analysis .[3][18] This experiment allows you to isolate the effect of the matrix on the MS signal by comparing the analyte's response in a clean solvent versus its response in an extracted biological matrix.
Experimental Protocol: Quantitative Assessment of Matrix Effect
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike Armepavine and its Internal Standard (IS) into the final reconstitution solvent (e.g., mobile phase) at low, medium, and high concentrations relevant to your assay.
-
Set B (Post-Spike Matrix): Process at least five different lots of blank biological matrix (e.g., human plasma) through your entire sample preparation procedure. After the final evaporation step, spike the resulting extract with Armepavine and IS to the same concentrations as in Set A.
-
Set C (Pre-Spike Matrix): Spike blank matrix from the same lots with Armepavine and IS before the extraction procedure to the same final concentrations. This set is used to determine recovery.[19]
-
-
Analyze and Calculate:
-
Inject all samples onto the UPLC-MS/MS system.
-
Calculate the Matrix Factor (MF): MF = (Peak Response in Set B) / (Peak Response in Set A)
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Armepavine) / (MF of IS)
-
Calculate Recovery: % Recovery = [(Peak Response in Set C) / (Peak Response in Set B)] * 100[8]
-
-
Interpret the Results:
-
An MF = 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The IS-Normalized MF should be close to 1.0, demonstrating that the IS is effectively compensating for the matrix effect.[2] A value significantly different from 1.0 suggests the IS is not behaving identically to the analyte.
-
Q6: My matrix effect assessment confirms significant ion suppression. What is the best sample preparation strategy to clean up my plasma samples for Armepavine analysis?
A: The optimal strategy depends on balancing cleanliness, recovery, throughput, and cost. Improving your sample preparation is the most effective way to mitigate matrix effects.[11] Here is a comparison of the three primary techniques:
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Mechanism | Protein removal via denaturation with an organic solvent (e.g., Acetonitrile). | Partitioning of the analyte between two immiscible liquid phases (aqueous and organic).[20][21] | Selective retention of the analyte on a solid sorbent followed by elution.[22][23] |
| Selectivity/Cleanliness | Low. Removes proteins but leaves phospholipids and other interferences.[3] | Medium to High. Can be optimized by adjusting pH and solvent polarity.[4] | High. Provides the cleanest extracts by removing salts, proteins, and phospholipids.[3][4] |
| Analyte Recovery | 40 - 80% | 80 - 110% | 90 - 110% |
| Matrix Effect | High | Medium | Low |
| Throughput | High | Medium | Low to Medium |
| Method Development | Minimal | Moderate | Can be extensive |
| Recommendation | Suitable for initial screening or when high sensitivity is not required. Often requires phospholipid removal plates for robust results. | A good balance of cleanliness and ease of use. Effective for removing polar interferences.[4] | Recommended for Armepavine. Provides the highest quality data by effectively removing matrix interferences.[24][25] |
Table 1: Comparison of Common Sample Preparation Techniques.[3][26]
Workflow: Selecting a Sample Preparation Strategy
This diagram outlines the decision-making process when choosing a sample preparation method to minimize matrix effects.
Caption: Workflow for selecting and optimizing a sample preparation method.
Q7: Can you provide a starting protocol for Solid-Phase Extraction (SPE) for Armepavine from plasma?
A: Certainly. Since Armepavine is a basic alkaloid, a reversed-phase or mixed-mode cation-exchange SPE cartridge is a good starting point. This protocol is a general template and should be optimized for your specific application.
Experimental Protocol: Solid-Phase Extraction (SPE) for Armepavine
Materials:
-
SPE Cartridges (e.g., Polymeric Reversed-Phase like Waters Oasis HLB or a Mixed-Mode Cation Exchange)
-
Plasma sample (pre-treated with an internal standard)
-
Methanol (HPLC Grade)
-
Deionized Water
-
Conditioning Solvent (e.g., Methanol)
-
Equilibration Solvent (e.g., Water or buffer)
-
Wash Solvent (e.g., 5-20% Methanol in water)
-
Elution Solvent (e.g., Acetonitrile or Methanol, potentially with a modifier like formic acid or ammonia to ensure Armepavine is in the correct charge state for elution)
-
SPE Vacuum Manifold
Procedure:
-
Condition: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent. Do not let the sorbent go dry.[23]
-
Equilibrate: Pass 1 mL of deionized water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.[23]
-
Load: Load the pre-treated plasma sample onto the cartridge at a slow, controlled flow rate (e.g., 1 mL/min).
-
Wash: Pass 1 mL of the wash solvent (e.g., 5% Methanol in water) through the cartridge to remove polar interferences like salts. This step is crucial for a clean extract and may require optimization.
-
Elute: Place clean collection tubes in the manifold. Elute Armepavine with 1 mL of the elution solvent. This step disrupts the hydrophobic interaction between the analyte and the sorbent.[23]
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in a small, known volume (e.g., 100 µL) of the mobile phase for UPLC-MS/MS analysis.
Q8: My sample cleanup is optimized, but I still see some variability. Can I adjust my UPLC-MS/MS parameters?
A: Yes, chromatographic and mass spectrometric conditions can be fine-tuned to further minimize matrix effects.
Mechanism of Ion Suppression
This diagram illustrates how co-eluting matrix components interfere with the ionization of Armepavine in the ESI source.
Caption: Ion suppression mechanism in the ESI source.
Optimization Strategies:
-
Chromatographic Separation: Adjust the gradient slope or use a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl) to improve the separation between Armepavine and the region where matrix components elute.[1][27]
-
Ionization Source: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects for certain compounds, although it may offer lower sensitivity.[28]
-
MS Parameters: Optimize source-dependent parameters like capillary voltage, source temperature, and gas flows to maximize the Armepavine signal relative to the chemical noise.[27]
-
Sample Dilution: If your method has sufficient sensitivity, simply diluting the final extract can significantly reduce the concentration of interfering matrix components.[11][27][29]
A published method for Armepavine in mouse blood provides a good starting point for UPLC-MS/MS parameters:[30]
| Parameter | Condition |
| UPLC Column | UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 10 mmol/L ammonium acetate with 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Ionization Mode | ESI Positive |
| MRM Transition | m/z 314.1 → 106.9 |
| Internal Standard | Nuciferine (m/z 296.2 → 265.1) |
Table 2: Example UPLC-MS/MS conditions for Armepavine analysis.[30][31]
By systematically evaluating your sample preparation, chromatography, and internal standard strategy, you can develop a robust and reliable UPLC-MS/MS method for Armepavine, ensuring the integrity and accuracy of your research data.
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. [Link]
-
A Comparative Study of Different Solid Phase Extraction Procedures for the Analysis of Alkaloids of Forensic Interest in Biological Fluids by RP-HPLC/Diode Array. (n.d.). Scilit. [Link]
-
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (2022). LCGC International. [Link]
-
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014). RSC Publishing. [Link]
-
Determination of armepavine in mouse blood by UPLC-MS/MS and its application to pharmacokinetic study. (2018). PubMed. [Link]
-
The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass Laboratories Inc.[Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016). Bioanalysis Zone. [Link]
-
Matrix Effects: Causes and Solutions in Analysis. (2026). Phenomenex. [Link]
-
LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. (n.d.). Chromatography Today. [Link]
-
Determination of armepavine in mice blood by UPLC‐MS/MS and its application to pharmacokinetic study. (n.d.). ResearchGate. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). PMC. [Link]
-
Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract. (n.d.). PMC. [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation. [Link]
-
Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. (2010). PubMed. [Link]
-
Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. (2009). PubMed. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2005). PubMed. [Link]
-
A Comparative Study of Different Solid Phase Extraction Procedures for the Analysis of Alkaloids of Forensic Interest in Biological Fluids by RP-HPLC/Diode Array. (2006). Taylor & Francis Online. [Link]
-
How to validate a bioanalytical LC-MS/MS method for PK studies? (2025). Patsnap Synapse. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). PMC. [Link]
-
Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. (2003). Analytical Chemistry. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing SL. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PMC. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2020). LCGC International. [Link]
-
Validation of a UPLC-MS/MS Method for Multi-Matrix Biomonitoring of Alternaria Toxins in Humans. (2024). MDPI. [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). LCGC International. [Link]
-
Minimizing matrix effects in LC-MS/MS measurement of alcohol biomarker. (2023). Separations. [Link]
-
Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. (2008). PubMed. [Link]
-
Solid phase extraction (SPE) Information. (n.d.). Macherey-Nagel. [Link]
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016). Chromatography Today. [Link]
-
A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. (n.d.). Waters Corporation. [Link]
-
Liquid-liquid extraction (LLE). (n.d.). Chimactiv - AgroParisTech. [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Phenomenex. [Link]
-
Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. (n.d.). ResearchGate. [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. (2003). CORE. [Link]
Sources
- 1. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. scispace.com [scispace.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 21. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 22. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Solid phase extraction (SPE) Information | Solid phase extraction (SPE) | Chromatography | MACHEREY-NAGEL [mn-net.com]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. waters.com [waters.com]
- 27. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 29. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 30. Determination of armepavine in mouse blood by UPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Armepavine Dosage Optimization for Anti-Inflammatory Response: A Technical Support Guide
Welcome to the technical support center for optimizing the use of Armepavine in your anti-inflammatory research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during experimentation. Our goal is to ensure the scientific integrity and reproducibility of your results by explaining the causality behind experimental choices and providing self-validating protocols.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and handling of Armepavine.
Q1: What is Armepavine and what is its primary mechanism of anti-inflammatory action?
Armepavine is a benzylisoquinoline alkaloid naturally found in plants of the Nelumbo genus, such as the sacred lotus (Nelumbo nucifera)[1][2]. Its anti-inflammatory effects are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response. Armepavine has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines[][4]. Additionally, it can inhibit the proliferation of T-cells and suppress the expression of various interleukins (IL-2, IL-4, IL-10) and interferon-gamma (IFN-γ), highlighting its immunomodulatory properties[1].
Q2: What are the basic physicochemical properties of Armepavine I should be aware of?
Armepavine is a weakly alkaline compound with poor solubility in water but is soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO)[2][5]. Its molecular weight is 313.39 g/mol [5]. Awareness of its solubility is critical for preparing stock solutions and ensuring its bioavailability in both in vitro and in vivo experiments.
Q3: How should I prepare a stock solution of Armepavine for my experiments?
For in vitro cell culture experiments, it is recommended to prepare a high-concentration stock solution in a sterile, polar aprotic solvent such as DMSO. A 10 mM stock solution in DMSO is a common starting point[].
-
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of Armepavine powder using an analytical balance.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight = 313.39 g/mol ).
-
In a sterile environment (e.g., a laminar flow hood), add the DMSO to the Armepavine powder in a sterile, light-protected vial.
-
Facilitate dissolution by gentle vortexing or sonication until the solution is clear[].
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Q4: What is the stability of Armepavine in solution?
The stability of Armepavine in aqueous solutions can be influenced by pH and temperature. As a benzylisoquinoline alkaloid, it may be susceptible to degradation over time, especially at non-optimal pH levels or elevated temperatures. It is recommended to prepare fresh working dilutions from your frozen stock solution for each experiment to ensure consistent results. Avoid prolonged storage of dilute aqueous solutions.
Troubleshooting Guide: In Vitro Experiments
This section provides solutions to specific problems you might encounter during your in vitro studies with Armepavine.
Issue 1: I am observing high variability or no dose-dependent anti-inflammatory effect in my cell-based assays.
Possible Causes and Solutions:
-
Poor Solubility in Culture Medium: Armepavine's low aqueous solubility can lead to precipitation when the DMSO stock is diluted in your cell culture medium. This results in an inaccurate final concentration and high variability.
-
Troubleshooting Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your specific cell line, typically below 0.5%, with 0.1% being ideal.
-
Serial Dilutions: Prepare intermediate dilutions of your Armepavine stock in culture medium rather than adding a very small volume of high-concentration stock directly to your wells.
-
Pre-warming Medium: Gently pre-warm your cell culture medium to 37°C before adding the Armepavine stock solution to aid in its dissolution.
-
Visual Inspection: After preparing your working solutions, visually inspect them for any signs of precipitation. If observed, you may need to adjust your dilution strategy or consider the use of a solubilizing agent, though this should be done with caution as it may affect your experimental outcome.
-
-
-
Cell Line Specificity: The anti-inflammatory effect of Armepavine can be cell-type dependent.
-
Troubleshooting Steps:
-
Literature Review: Consult the literature for studies using Armepavine in cell lines relevant to your research to establish expected effective concentrations.
-
Dose-Response Curve: Perform a broad-range dose-response experiment (e.g., from 0.1 µM to 100 µM) to determine the optimal concentration range for your specific cell line and endpoint.
-
-
-
Compound Inactivation: Armepavine may degrade in the cell culture medium over the course of a long incubation period.
-
Troubleshooting Steps:
-
Time-Course Experiment: Conduct a time-course experiment to determine the optimal incubation time for observing an anti-inflammatory effect.
-
Fresh Media with Compound: For longer experiments, consider replenishing the media with freshly prepared Armepavine at appropriate intervals.
-
-
Issue 2: I am seeing significant cytotoxicity at concentrations where I expect to see an anti-inflammatory effect.
Possible Causes and Solutions:
-
Off-Target Effects: At higher concentrations, Armepavine may exhibit off-target effects leading to cytotoxicity that can mask its specific anti-inflammatory activity.
-
Troubleshooting Steps:
-
Cell Viability Assay: Always perform a cell viability assay (e.g., MTT, MTS, or LDH assay) in parallel with your anti-inflammatory endpoint measurement. This will allow you to distinguish between a true anti-inflammatory effect and a reduction in inflammatory markers due to cell death.
-
Determine the Therapeutic Window: Identify the concentration range where Armepavine shows a significant anti-inflammatory effect with minimal impact on cell viability. For example, in human peripheral blood mononuclear cells (PBMCs), Armepavine showed significant inhibition of proliferation at concentrations up to 100 µM with minimal effect on viability[1].
-
-
Data Presentation: In Vitro Armepavine Concentrations for Anti-Inflammatory Effects
| Cell Line | Inflammatory Stimulus | Endpoint Measured | Effective Concentration / IC50 | Citation |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohaemagglutinin (PHA) | Cell Proliferation | IC50: 11.9 µM | [1] |
| HSC-T6 (Hepatic Stellate Cells) | TNF-α and LPS | α-SMA protein expression, AP-1 activation | 1-10 µM | [1] |
Troubleshooting Guide: In Vivo Experiments
This section addresses challenges that may arise during in vivo animal studies.
Issue 1: I am not observing a significant reduction in inflammation in my animal model.
Possible Causes and Solutions:
-
Inadequate Dosage or Bioavailability: The administered dose of Armepavine may be too low to reach therapeutic concentrations at the site of inflammation. As an alkaloid, its oral bioavailability can be variable.
-
Troubleshooting Steps:
-
Dose-Ranging Study: Conduct a pilot dose-ranging study to determine the optimal dose for your specific animal model and inflammatory stimulus.
-
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact bioavailability. In a mouse model of autoimmune disease, (S)-armepavine was administered orally for 6 weeks[1].
-
Vehicle Selection: The vehicle used to dissolve or suspend Armepavine for in vivo administration is crucial. A common formulation for in vivo studies of poorly soluble compounds is a mixture of DMSO, PEG300, Tween-80, and saline[].
-
-
-
Timing of Administration: The timing of Armepavine administration relative to the inflammatory insult is critical.
-
Troubleshooting Steps:
-
Prophylactic vs. Therapeutic Dosing: Determine if you are investigating a preventative (prophylactic) or treatment (therapeutic) effect. For prophylactic studies, administer Armepavine before inducing inflammation. For therapeutic studies, administer it after the onset of inflammation.
-
Pharmacokinetics: If possible, perform pharmacokinetic studies to determine the time to maximum plasma concentration (Tmax) of Armepavine to optimize the dosing schedule.
-
-
Experimental Protocols: Standard In Vivo Anti-Inflammatory Models
1. Carrageenan-Induced Paw Edema Model
This is a widely used model for evaluating acute inflammation.
-
Methodology:
-
Animal Acclimatization: Acclimate rodents (rats or mice) to the experimental conditions.
-
Baseline Measurement: Measure the initial paw volume of the animals using a plethysmometer.
-
Compound Administration: Administer Armepavine or the vehicle control at the predetermined dose and route.
-
Induction of Inflammation: After a specific pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the Armepavine-treated groups compared to the vehicle control group.
-
2. Lipopolysaccharide (LPS)-Induced Inflammation Model
This model is used to study systemic inflammation.
-
Methodology:
-
Animal Acclimatization: Acclimate rodents to the experimental conditions.
-
Compound Administration: Administer Armepavine or the vehicle control at the selected dose and route.
-
Induction of Inflammation: After the pre-treatment period, administer LPS via intraperitoneal (i.p.) injection. A common dose for mice is 0.25-1 mg/kg.
-
Sample Collection: At a specified time point after LPS challenge (e.g., 2, 6, or 24 hours), collect blood samples for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) via ELISA.
-
Tissue Analysis: Harvest relevant tissues (e.g., lung, liver) for histological analysis or measurement of inflammatory markers.
-
Data Analysis: Compare the levels of inflammatory mediators in the Armepavine-treated groups to the vehicle-treated LPS group.
-
Signaling Pathway Visualization
Understanding the molecular pathways affected by Armepavine is crucial for interpreting your results.
Diagram 1: The NF-κB Signaling Pathway and Potential Intervention by Armepavine
Caption: Armepavine may inhibit NF-κB activation.
Diagram 2: Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: General workflow for in vitro studies.
References
-
Liu, C. M., et al. (2006). Inhibition of (S)-armepavine from Nelumbo nucifera on autoimmune disease of MRL/MpJ-lpr/lpr mice. European journal of pharmacology, 531(1-3), 270-279. [Link]
-
Chiu, Y. W., et al. (2010). (S)-armepavine from Chinese medicine improves experimental autoimmune crescentic glomerulonephritis. Rheumatology (Oxford, England), 49(10), 1858-1868. [Link]
-
BioCrick. Armepavine | CAS:524-20-9. [Link]
-
Deng, J., et al. (2024). Lotus (Nelumbo nucifera) benzylisoquinoline alkaloids advances in chemical profiling, extraction methods, pharmacological activities, and biosynthetic elucidation. Horticulture Research, 11(2), uhad279. [Link]
Sources
- 1. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carrageenan-induced paw oedema: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
overcoming resistance to Armepavine in cancer cell lines
Topic: Overcoming Resistance to Armepavine in Cancer Cell Lines
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenges researchers face when using Armepavine (ARM) , an isoquinoline alkaloid derived from Nelumbo nucifera. While Armepavine shows potent efficacy against CML (including T315I mutants), HepG2, and lung cancer lines via PI3K/Akt/mTOR inhibition and autophagy induction , acquired or intrinsic resistance is a common bottleneck in preclinical development.
This document moves beyond basic protocols to troubleshoot specific failure modes: Efflux-mediated resistance , Cytoprotective Autophagy , and Solubility artifacts .
Module 1: Pharmacodynamics & Target Validation
Issue: "My IC50 values are consistently higher than reported literature values (e.g., >20 µM)."
Diagnosis: If your cells are viable despite high concentrations, the drug is likely failing to engage its primary target (PI3K/Akt) due to either drug efflux or target alteration .
Troubleshooting Workflow
Q: How do I confirm if the drug is actually entering the cell? A: Perform a Western Blot for p-Akt (Ser473) and p-mTOR .
-
Expected Result: Armepavine should significantly reduce p-Akt levels within 6–24 hours.
-
Failure Mode: If p-Akt levels remain stable despite high ARM concentration, the drug is not reaching the kinase domain. This suggests P-glycoprotein (P-gp/MDR1) efflux.
Q: Is P-gp driving this resistance? A: Isoquinoline alkaloids are known substrates for ABCB1 (P-gp).
-
Validation Experiment: Co-treat cells with Armepavine and a non-toxic concentration of Verapamil (5–10 µM) or Cyclosporin A .
-
Result: A significant left-shift in the IC50 curve (sensitization) confirms efflux-mediated resistance.
Visualization: Mechanism of Action vs. Resistance[1]
Figure 1: Armepavine targets the PI3K/Akt axis. Resistance occurs via P-gp efflux (preventing entry) or cytoprotective autophagy (bypassing apoptosis).
Module 2: The "Zombie Cell" Phenomenon (Autophagy)
Issue: "Cells stop growing but don't die. Western blots show increased LC3-II."
Diagnosis: Armepavine induces autophagy.[1] In resistant lines, this is often Cytoprotective Autophagy —the cell digests its own components to survive the stress of PI3K inhibition, preventing apoptosis.
Troubleshooting Workflow
Q: Is the autophagy killing the cell or saving it? A: You must distinguish between cytotoxic and cytoprotective autophagy using an Autophagy Flux Assay with an inhibitor.
Experimental Protocol: Autophagy Flux Blockade
-
Seed Cells: HepG2 or K562 cells (5 x 10³ / well).
-
Groups:
-
Control (DMSO)
-
Armepavine (IC50 dose)
-
Chloroquine (CQ, 10–20 µM) alone
-
Combo: Armepavine + CQ
-
-
Readout: MTT/CCK-8 assay at 48 hours.
Data Interpretation Guide:
| Observation (Combo vs. ARM alone) | Conclusion | Actionable Step |
| Viability Decreases (Synergy) | Autophagy was Cytoprotective (Resistance). | Proceed with combo therapy or autophagy inhibitors (e.g., 3-MA). |
| Viability Increases (Antagonism) | Autophagy was Cytotoxic (Mechanism of Death).[2] | Do NOT inhibit autophagy; it is the primary death mechanism. |
| No Change | Autophagy is a bystander event. | Re-evaluate target engagement (Module 1). |
Module 3: Technical Artifacts & Solubility
Issue: "My results are inconsistent between replicates. Crystals are visible in the media."
Diagnosis: Armepavine is lipophilic. In aqueous cell culture media, it can precipitate if not dissolved correctly, leading to "fake" resistance (drug not in solution) or toxicity spikes (crystals lysing cells).
Best Practice Protocol: Solubilization
-
Stock Solution: Dissolve Armepavine powder in 100% DMSO to create a 100 mM stock.
-
Storage: Aliquot into small volumes (avoid freeze-thaw cycles) and store at -20°C.
-
Working Solution:
-
Do NOT add 100% DMSO stock directly to the cell well.
-
Step-down dilution: Dilute the stock 1:10 in PBS or Media to create a 10x intermediate.
-
Vortex immediately.
-
Add the intermediate to the final well.
-
Final DMSO concentration must be < 0.5% (v/v) to avoid solvent toxicity masking drug effects.
-
Module 4: Validated Experimental Workflow
Troubleshooting Flowchart
Figure 2: Step-by-step decision tree for diagnosing Armepavine resistance.
References
-
Mechanism of Action (PI3K/Akt)
-
Autophagy & Resistance
- Title: Natural small-molecule enhancers of autophagy induce autophagic cell de
- Source: Scientific Reports / PMC (2015).
- Context: Explains the dual role of alkaloid-induced autophagy (AMPK-mTOR cascade)
-
General Alkaloid Resistance (Efflux)
- Title: The Different Mechanisms of Cancer Drug Resistance: A Brief Review.
- Source: Iranian Journal of Public Health / PMC (2017).
- Context: Validates P-gp/MDR1 efflux as a standard resistance mechanism for isoquinoline alkaloids.
-
HepG2 Cytotoxicity Models
Sources
- 1. Natural small-molecule enhancers of autophagy induce autophagic cell death in apoptosis-defective cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ERK5 Inhibition Induces Autophagy-Mediated Cancer Cell Death by Activating ER Stress [frontiersin.org]
- 3. probiologists.com [probiologists.com]
- 4. Multilevel Mechanisms of Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening of hepatoprotective plant components using a HepG2 cell cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promotion of HepG2 cell apoptosis by Sedum emarginatum Migo and the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Armepavine Degradation During Extraction
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the stable extraction of Armepavine. As researchers and drug development professionals, obtaining high-purity, intact bioactive compounds is paramount. Armepavine, a benzylisoquinoline alkaloid, presents unique stability challenges during its isolation from plant matrices.[1] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you mitigate degradation and maximize the yield and purity of your target molecule.
Section 1: Frequently Asked Questions (FAQs) about Armepavine Stability
This section addresses common high-level questions regarding the stability of Armepavine.
Q1: What is Armepavine and why is it susceptible to degradation?
A: Armepavine is a natural benzylisoquinoline alkaloid found in several plant families.[1] Its chemical structure, which is a precursor to aporphine alkaloids, contains functional groups that are vulnerable to chemical modification under common extraction conditions. The primary points of instability are the phenolic hydroxyl groups and the tertiary amine, which are susceptible to oxidation. Aporphine alkaloids, a class to which Armepavine is closely related, are known to be sensitive to light and heat, which can lead to the formation of degradation products like oxoaporphines.[2]
Q2: What are the primary factors that cause Armepavine to degrade during extraction?
A: The degradation of Armepavine and similar alkaloids is primarily driven by four factors:
-
Oxidation: Exposure to atmospheric oxygen, especially when catalyzed by heat, light, or trace metals, is a major degradation pathway.[3] This can alter the core structure of the alkaloid.
-
pH: The stability of alkaloids is highly pH-dependent.[4][5][6] Extreme acidic or alkaline conditions can catalyze hydrolysis or other degradative reactions.[4][7] For Armepavine, pH influences its ionization state, which affects both its solubility and susceptibility to degradation.
-
Light (Photodegradation): Exposure to light, particularly UV radiation, can provide the energy to initiate photo-oxidative reactions, leading to the formation of colored degradation products and loss of the parent compound.[2][8]
-
Temperature: High temperatures accelerate the rate of all chemical reactions, including oxidation and hydrolysis.[3] Methods that require prolonged heating, such as traditional Soxhlet extraction, can significantly increase the risk of degradation.[9]
Q3: What are the analytical signs of Armepavine degradation?
A: Degradation can be identified through several observations:
-
Visual Changes: A common sign is a change in the color of your extract. Solutions may darken, often turning yellow, brown, or reddish, which can indicate the formation of oxidized and polymerized products.[7]
-
Chromatographic Analysis: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), degradation is evident by a decrease in the peak area of the Armepavine analyte and the appearance of new, often smaller, peaks corresponding to degradation products.[8][10][11] These products will have different retention times and potentially different mass-to-charge ratios (m/z).[10][12]
Section 2: Troubleshooting Guide: Common Extraction Problems & Solutions
This section provides a question-and-answer format to address specific issues you may encounter during your experiments.
Problem 1: My final extract shows a very low yield of Armepavine.
-
Question: I've followed a standard alkaloid extraction protocol, but my quantified yield of Armepavine is significantly lower than expected from literature reports. What could be the cause?
-
Answer: Low yield is a classic symptom of degradation during the extraction process. The primary culprits are oxidation and inappropriate pH levels.
-
Causality—Oxidation: The phenolic groups in Armepavine are easily oxidized. This process is accelerated by heat during solvent evaporation and exposure to air. The resulting products are no longer Armepavine, thus lowering your final yield.
-
Causality—pH: Alkaloids are basic compounds. Standard extraction often involves an acid wash to bring them into an aqueous phase, followed by basification to force them back into an organic solvent.[13][14] If the pH is too high during the basification step, or if the solution is held at a high pH for too long, it can promote oxidation and other degradation reactions.[15]
Solutions:
-
Inert Atmosphere: Perform extraction and solvent evaporation steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[3]
-
Use of Antioxidants: Add an antioxidant to your extraction solvent. Common choices include ascorbic acid or butylated hydroxytoluene (BHT).[16][17] These compounds are preferentially oxidized, thereby "sparing" the Armepavine.
-
Control pH: When performing liquid-liquid extraction, adjust the aqueous phase to a moderately basic pH (e.g., pH 9-10) using a weaker base like sodium carbonate or ammonium hydroxide, rather than strong bases like sodium hydroxide.[14] Do not let the alkaloid remain in the basic solution for extended periods.
-
Low-Temperature Evaporation: Concentrate your extracts using a rotary evaporator at low temperatures (e.g., <40°C) to prevent thermal degradation.
-
Problem 2: My chromatogram shows the Armepavine peak and several unknown peaks.
-
Question: My HPLC/LC-MS analysis shows a peak corresponding to Armepavine, but I also see multiple other peaks that are not present in my starting material. Are these degradation products?
-
Answer: Yes, this is a strong indication of degradation. The extraction process has likely created new chemical species from the parent Armepavine molecule.
-
Causality: These new peaks represent molecules with different polarities and/or mass-to-charge ratios, which is characteristic of degradation products.[10][18] For example, oxidation can add hydroxyl or carbonyl groups, making the molecule more polar and altering its retention time. Photodegradation can lead to cleavage or rearrangement of the alkaloid's ring structure.[8][19]
Solutions:
-
Protect from Light: Conduct all extraction steps in amber glassware or vessels wrapped in aluminum foil to prevent photodegradation.[2][3]
-
Analyze Crude Extract: If possible, perform a rapid, small-scale extraction with minimal processing (e.g., a quick maceration in an antioxidant-spiked solvent) and immediately analyze it. This can provide a baseline chromatogram with minimal degradation to compare against your full-scale extraction.
-
Forced Degradation Study: To confirm that the unknown peaks are indeed from Armepavine, you can perform a forced degradation study. Intentionally expose a pure standard of Armepavine to harsh conditions (e.g., acid, base, peroxide, UV light) and analyze the resulting mixture.[11] The peaks generated should match the unknown peaks in your extract's chromatogram, helping to confirm their origin.
-
Section 3: Detailed Protocols for Stable Extraction
Protocol 1: Recommended General Extraction Workflow with Protective Measures
This protocol integrates steps to minimize degradation from the outset.
-
Sample Preparation:
-
Maceration/Sonication (Cold Extraction):
-
Submerge the basified plant material in an appropriate organic solvent (e.g., methanol, ethanol, or chloroform) containing an antioxidant (see Protocol 2).[9][21]
-
Conduct the extraction at room temperature or below. Use an ultrasonic bath to increase efficiency without significant heat. Macerate for 12-24 hours with periodic agitation, ensuring the container is sealed and protected from light.[21]
-
-
Filtration and Concentration:
-
Filter the mixture to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator with the water bath temperature set to ≤40°C.
-
-
Acid-Base Liquid-Liquid Extraction (Purification):
-
Dissolve the crude extract in a nonpolar organic solvent (e.g., chloroform or ethyl acetate).
-
Extract the organic phase with an acidic aqueous solution (e.g., 3% HCl or tartaric acid) to protonate the Armepavine and pull it into the aqueous layer.[13]
-
Separate the aqueous layer. Carefully basify it to pH 9-10 with cold sodium carbonate solution.
-
Immediately extract the basic aqueous phase with a fresh portion of the organic solvent to recover the purified, deprotonated Armepavine.
-
Wash the final organic phase with brine, dry it over anhydrous sodium sulfate, filter, and evaporate at low temperature.
-
-
Storage:
-
Store the final extract under an inert gas (argon or nitrogen) at a low temperature (-20°C is recommended for long-term storage) in an amber vial.[22]
-
Protocol 2: Preparation and Use of Antioxidant-Enriched Solvents
-
Choosing an Antioxidant:
-
Preparation:
-
Prepare your extraction solvent (e.g., 1 L of ethanol).
-
Add the antioxidant at a concentration of approximately 0.05% to 0.1% (w/v). For 1 L of solvent, this would be 0.5 g to 1.0 g.
-
Stir until fully dissolved. Prepare this solution fresh before each extraction, as the antioxidant itself can degrade over time.
-
-
Application:
-
Use this antioxidant-enriched solvent for all steps where Armepavine is in solution, including the initial extraction and any subsequent chromatographic steps.
-
Section 4: Key Parameters and Data Summary
Table 1: Influence of pH on Armepavine Stability and Extraction
| pH Range | State of Armepavine | Recommended Action | Rationale |
| < 2 | Protonated (Salt Form) | Use for aqueous extraction | Highly soluble in water, but prolonged exposure may risk hydrolysis.[4] |
| 4 - 6 | Protonated (Salt Form) | Stable range for storage of aqueous solutions | Good balance of solubility and stability. |
| 7 - 8 | Mixed/Neutral | Avoid for extraction | Armepavine may have lower solubility in both aqueous and organic phases, leading to poor partitioning. |
| 9 - 10 | Free Base | Use for extraction into organic solvents | Sufficiently deprotonated for high solubility in organic solvents.[14] Minimizes risk of base-catalyzed degradation compared to higher pH. |
| > 11 | Free Base | AVOID | High pH can accelerate oxidative degradation of phenolic groups.[15] |
Table 2: Recommended Solvents and Protective Additives
| Extraction Step | Solvent | Polarity | Recommended Additive | Purpose |
| Initial Extraction | Methanol / Ethanol | Polar | 0.1% Ascorbic Acid | Efficiently extracts a broad range of compounds including alkaloids; antioxidant prevents oxidation.[16][23] |
| Initial Extraction | Chloroform / Ethyl Acetate | Medium-Polar | 0.05% BHT | Good selectivity for free-base alkaloids.[9] |
| Liquid-Liquid (Aqueous) | 3% Tartaric Acid or HCl | Aqueous | N/A | To protonate and dissolve the alkaloid. |
| Liquid-Liquid (Organic) | Chloroform / Dichloromethane | Non-Polar | N/A | To recover the free-base alkaloid after basification. |
Section 5: Visualizing Degradation and Prevention
Diagram 1: Major Degradation Pathways of Armepavine
This diagram illustrates the main chemical threats to Armepavine during extraction.
Caption: Key factors leading to the degradation of Armepavine.
Diagram 2: Troubleshooting Workflow for Low Armepavine Yield
This flowchart provides a logical sequence of steps to diagnose and solve issues related to low extraction yields.
Sources
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- 14. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photocatalytic degradation of the herbicide pendimethalin using nanoparticles of BaTiO3/TiO2 prepared by gel to crystalline conversion method: a kinetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Photodegradation of a mixture of five pharmaceuticals commonly found in wastewater: Experimental and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Natural Antioxidants in Foods and Medicinal Plants: Extraction, Assessment and Resources - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Yield in Armepavine Enantioselective Synthesis
Welcome to the technical support resource for the enantioselective synthesis of Armepavine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of this important benzylisoquinoline alkaloid. We will delve into the causality behind experimental challenges, providing actionable solutions grounded in established chemical principles.
Introduction to Armepavine Synthesis
Armepavine, a 1-benzylisoquinoline alkaloid, is a key intermediate and a pharmacologically relevant molecule.[1][2] Its stereocenter dictates its biological activity, making enantioselective synthesis a critical objective. The most common synthetic strategies involve the construction of the tetrahydroisoquinoline (THIQ) core via the Pictet-Spengler or Bischler-Napieralski reactions.[3] While robust, these methods can be susceptible to issues leading to poor yield and low enantiomeric excess (ee). This guide will address these challenges in a practical, question-and-answer format.
Part 1: Troubleshooting Guide
This section addresses specific, frequently encountered problems during the synthesis.
Issue 1: My overall reaction yield is low or the reaction fails to proceed.
Question: I've set up my Pictet-Spengler or Bischler-Napieralski reaction, but I'm observing very little product formation. What are the most common culprits?
Answer: Low or no product formation typically points to one of four key areas: substrate reactivity, reagent potency, reaction conditions, or the integrity of your starting materials.
Causality & Solutions:
-
Substrate Reactivity: Both the Pictet-Spengler and Bischler-Napieralski reactions are forms of intramolecular electrophilic aromatic substitution. Their success is highly dependent on the electronic nature of the aromatic ring undergoing cyclization.
-
Cause: The presence of electron-withdrawing groups on the aromatic ring deactivates it, making the intramolecular cyclization difficult or impossible under standard conditions.[4][5]
-
Solution: The reaction is most effective with electron-donating groups (e.g., methoxy, hydroxy) on the benzene ring, which stabilize the positively charged intermediate.[4][6] If your substrate is deactivated, you may need to employ more forceful conditions, such as stronger dehydrating agents (e.g., P₂O₅ with POCl₃) or higher temperatures, though this can risk decomposition.[4][6]
-
-
Dehydrating Agent/Catalyst Inefficiency (Bischler-Napieralski):
-
Cause: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be potent enough to drive the reaction to completion.[4] The presence of moisture is also a major issue, as it will quench the dehydrating agent.[5]
-
Solution: Ensure all glassware is oven-dried and that solvents are anhydrous. For challenging substrates, consider using a stronger dehydrating agent system, such as P₂O₅, or modern, milder reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base, which can be effective at lower temperatures.[4][5]
-
-
Inappropriate Reaction Conditions:
-
Cause: Temperature and reaction time are critical. Excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials or the desired product, often resulting in the formation of intractable tar.[4][7] Conversely, if the temperature is too low, the activation energy barrier may not be overcome.[4]
-
Solution: Monitor the reaction closely using TLC or LC-MS. If the reaction is sluggish, consider a gradual increase in temperature. If tar formation is observed, reduce the temperature or reaction time. For some systems, microwave-assisted heating can provide rapid, uniform heating to achieve the necessary temperatures without prolonged exposure.[8]
-
-
Formation of Stable Side Products (Retro-Ritter Reaction):
-
Cause: In the Bischler-Napieralski reaction, the nitrilium ion intermediate can fragment to form a stable styrene derivative. This retro-Ritter reaction is a significant competing pathway, especially if the resulting styrene is highly conjugated.[4][6][8]
-
Solution: To suppress this side reaction, one effective strategy is to use the corresponding nitrile (e.g., acetonitrile) as the solvent, which shifts the equilibrium away from the fragmentation product.[5][8]
-
Issue 2: My yield is acceptable, but the enantiomeric excess (ee) is poor.
Question: I've successfully synthesized Armepavine, but chiral HPLC analysis shows a low enantiomeric excess. How can I improve the stereoselectivity?
Answer: Low enantioselectivity is a common challenge in asymmetric catalysis and almost always relates to the chiral catalyst system or the conditions that influence the diastereomeric transition states.
Causality & Solutions:
-
Catalyst Integrity and Purity:
-
Cause: The chiral catalyst is the heart of the reaction's stereocontrol. Impurities in the catalyst, improper storage (e.g., exposure to air or moisture), or degradation can lead to the formation of inactive or non-selective catalytic species.[9]
-
Solution:
-
Verify Purity: If using a commercial catalyst, ensure it is from a reputable source and has been stored correctly under an inert atmosphere.[9] If prepared in-house, verify its structure and purity using techniques like NMR.
-
Run a Control: Perform a control reaction with a substrate known to give high ee with your catalyst system to benchmark its activity and selectivity.[9]
-
Handle with Care: Chiral catalysts, especially organometallic complexes and hygroscopic organocatalysts, should be handled in a glovebox or under a positive pressure of an inert gas (e.g., Argon).
-
-
-
Reaction Temperature:
-
Cause: Enantioselectivity is governed by the difference in activation energy (ΔΔG‡) between the two pathways leading to the (R) and (S) enantiomers. Lower temperatures amplify the impact of this small energy difference, thus favoring the formation of one enantiomer.[9]
-
Solution: Systematically screen a range of lower temperatures. Start at the literature-reported temperature and decrease it in increments (e.g., 0 °C, -20 °C, -40 °C). Be aware that lowering the temperature will also decrease the reaction rate, so longer reaction times may be necessary.[10]
-
-
Solvent Effects:
-
Cause: The solvent plays a critical role by solvating the catalyst-substrate complex. Its polarity and coordinating ability can alter the conformation of the transition state, directly impacting enantioselectivity.[7]
-
Solution: Screen a range of anhydrous solvents with varying polarities (e.g., toluene, dichloromethane, THF). Non-coordinating solvents are often preferred as they minimize interference with the catalyst-substrate interaction.[7]
-
-
Incorrect Stoichiometry or Concentration:
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution(s) |
| Low/No Yield | Deactivated aromatic ring | Use substrates with electron-donating groups.[4][5] |
| Ineffective dehydrating agent | Use stronger agents (P₂O₅) or milder, modern ones (Tf₂O).[4][5] | |
| Harsh conditions (tarring) | Lower temperature, reduce reaction time, monitor closely with TLC/LC-MS.[4][7] | |
| Retro-Ritter side reaction | Use nitrile as a solvent; use milder cyclization agents.[5][8] | |
| Low Enantiomeric Excess (ee) | Impure or deactivated catalyst | Verify catalyst purity; handle under inert atmosphere; run a control reaction.[9] |
| Reaction temperature too high | Screen lower temperatures (e.g., 0 °C to -40 °C).[9][10] | |
| Suboptimal solvent | Screen a range of anhydrous, non-coordinating solvents.[7] | |
| Incorrect concentration/ratio | Optimize substrate concentration and metal-to-ligand ratio.[7][9] |
Troubleshooting Workflow Diagram
Caption: A systematic workflow for diagnosing and solving issues of low yield and/or low enantioselectivity.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for enantioselective Armepavine synthesis? The two most prominent strategies are the asymmetric Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by asymmetric reduction . The organocatalytic Pictet-Spengler reaction, often using a chiral phosphoric acid like TRIP, allows for direct and highly enantioselective formation of the THIQ core from a β-arylethylamine and an aldehyde.[11] The Bischler-Napieralski route first forms a 3,4-dihydroisoquinoline, which is an achiral imine intermediate that must then be asymmetrically reduced (e.g., via catalytic hydrogenation with a chiral catalyst) to set the stereocenter.[4]
Q2: How do I choose the right chiral catalyst? The choice of catalyst depends on your chosen synthetic route. For the asymmetric Pictet-Spengler reaction, chiral Brønsted acids, particularly BINOL-derived phosphoric acids (e.g., TRIP), have proven highly effective.[11] For asymmetric reduction of a dihydroisoquinoline intermediate, transition metal catalysts (e.g., Rhodium, Ruthenium, Iridium) complexed with chiral phosphine ligands (e.g., BINAP) are the standard. It is always recommended to start with catalyst systems that have been successfully reported for similar substrates in peer-reviewed literature.
Q3: How can I accurately determine the yield and enantiomeric excess of my product? The yield should be determined after purification by weighing the isolated product and comparing it to the theoretical maximum. The enantiomeric excess (ee) must be determined using a chiral analytical technique. The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) . You will need to screen different chiral stationary phases (e.g., polysaccharide-based columns) and mobile phases to achieve baseline separation of the two enantiomers. The ee is then calculated from the relative peak areas.
Q4: My product seems to racemize during purification. How can I prevent this? Racemization can occur if the stereocenter is labile under the purification conditions. The benzylic proton at the C-1 position of Armepavine can be acidic under certain conditions. Avoid exposing the product to harsh acidic or basic conditions for prolonged periods, especially at elevated temperatures. When performing column chromatography, use a neutral mobile phase system (e.g., hexane/ethyl acetate) and consider deactivating the silica gel with a small amount of a neutral amine like triethylamine if tailing or degradation is observed. If possible, purification by recrystallization is often an excellent method for both purification and potential enantiomeric enrichment.[12]
Part 3: Detailed Experimental Protocol
This section provides a representative, state-of-the-art protocol for the synthesis of (R)-Armepavine via an organocatalytic enantioselective Pictet-Spengler reaction, based on methodologies described in the literature.[11]
Synthesis of (R)-Armepavine via Asymmetric Pictet-Spengler Reaction
Caption: Experimental workflow for the enantioselective synthesis of Armepavine.
Materials:
-
N-(o-nitrophenylsulfenyl)-2-(3-methoxyphenyl)ethylamine (Protected Amine)
-
(4-Methoxyphenyl)acetaldehyde (Aldehyde)
-
(R)-TRIP (chiral phosphoric acid catalyst, 5 mol%)
-
Anhydrous Toluene (Solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add the protected amine (1.0 eq), (4-methoxyphenyl)acetaldehyde (1.2 eq), and (R)-TRIP catalyst (0.05 eq).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath. Stir the mixture vigorously at this temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed (typically 24-48 hours).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude protected product.
-
Deprotection & Final Steps: The o-nitrophenylsulfenyl protecting group can be removed under standard conditions, followed by N-methylation (e.g., using formaldehyde and formic acid in an Eschweiler-Clarke reaction) to yield the final Armepavine product.
-
Purification: Purify the final product by flash column chromatography on silica gel. An acid-base extraction can also be an effective purification step for the final basic alkaloid.[4]
-
Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.
References
- Technical Support Center: Bischler–Napieralski Reaction Troubleshooting - Benchchem.
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- Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines - Benchchem.
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- Technical Support Center: Troubleshooting Enantioselectivity with 2-(2-Aminoethyl)-1-methylpyrrolidine - Benchchem.
- Progress on synthesis of benzylisoquinoline alkaloids in sacred lotus (Nelumbo nucifera) - Maximum Academic Press.
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- Benzylisoquinoline alkaloid production: Moving from crop farming to chemical and biosynthesis - PubMed.
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- Enantioselective Synthesis of the Tetrahydrobenzylisoquinoline Alkaloid (-)Norarmepavine Using Polymer-Supported Reagents | Request PDF - ResearchGate.
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- Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds - PMC.
- Thiourea-Catalyzed Enantioselective Iso-Pictet!Spengler Reactions.
- Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization - Mettler Toledo.
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- Mixed-Ligand Chiral Rhodium(II) Catalyst Enables the Enantioselective Total Synthesis of Piperarborenine B - PMC.
- Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis - MDPI.
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- Pathway elucidation and microbial synthesis of proaporphine and bis-benzylisoquinoline alkaloids from sacred lotus (Nelumbo nucifera) | Request PDF - ResearchGate.
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- Enabling enantiopurity: Combining racemization and dual drug co-crystal resolution - DIAL@UCLouvain.
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- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC.
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- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Organocatalytic enantioselective Pictet-Spengler approach to biologically relevant 1-benzyl-1,2,3,4-tetrahydroisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dial.uclouvain.be [dial.uclouvain.be]
stability of Armepavine in different solvent systems
Technical Support Center: Armepavine Stability & Solvent Systems
Core Technical Overview
Armepavine (
Unlike many alkaloids that are sensitive to hydrolysis, Armepavine’s primary degradation vector is oxidative dehydrogenation and N-oxidation , driven by pH, light, and solvent impurities. This guide provides the troubleshooting frameworks necessary to maintain its stability during extraction, storage, and LC-MS analysis.
Solvent System Compatibility Guide
The choice of solvent dramatically impacts the degradation kinetics of Armepavine. Use the table below to select the appropriate system for your application.
| Solvent System | Stability Rating | Technical Notes & Causality |
| Methanol (MeOH) | ⭐⭐⭐ (Moderate) | Protic Solvent Risk: Good solubility, but MeOH can contain trace dissolved oxygen and metal ions that catalyze oxidation of the 4'-phenol. Recommendation: Use LC-MS grade only; limit storage time >24h at RT. |
| Acetonitrile (ACN) | ⭐⭐⭐⭐⭐ (High) | Aprotic Stability: Preferred for LC-MS. Lacks protons to facilitate certain rearrangement reactions. Excellent for preventing rapid oxidative degradation when acidified. |
| DMSO | ⭐⭐⭐⭐ (High) | Stock Solution Standard: Excellent solubility (>10 mM). Risk: Hygroscopic. Absorbed water can promote hydrolysis of impurities or precipitation. Storage: Store at -20°C; avoid repeated freeze-thaw cycles (>5). |
| Water (Neutral pH) | ⭐ (Low) | Solubility/Stability Risk: The free base is poorly soluble and prone to precipitation. Neutral pH promotes phenolate formation ( |
| 0.1% Formic Acid (aq) | ⭐⭐⭐⭐⭐ (High) | Protonation Shield: Acidifying water ( |
Troubleshooting & FAQs
Category 1: Chromatography & Peak Anomalies
Q: I see a "ghost peak" at M+16 (m/z 330) in my LC-MS spectrum. Is this an impurity?
-
Diagnosis: This is likely Armepavine N-oxide .
-
Root Cause: Oxidation of the tertiary amine, often caused by peroxides present in aged THF or non-degassed methanol.
-
Solution:
-
Switch to fresh LC-MS grade Acetonitrile .
-
Add 0.1% Formic Acid to the mobile phase. Protonation of the nitrogen (
) sterically and electronically hinders the attack of oxygen species.
-
Q: My Armepavine retention time is shifting, and the peak is tailing significantly.
-
Diagnosis: Secondary interaction with silanols or pH mismatch.
-
Root Cause: Armepavine is a base. At neutral pH, free silanols on the C18 column bind to the protonated amine, causing tailing.
-
Solution: Ensure the aqueous mobile phase is buffered. Use 10 mM Ammonium Acetate (pH 4.5) or 0.1% Formic Acid . Avoid neutral water injections.
Category 2: Storage & Handling[2]
Q: Can I store Armepavine in methanol at 4°C for a week?
-
Diagnosis: Risky.
-
Root Cause: While metabolic stability is often cited, chemical stability in protic solvents is lower due to dissolved oxygen. Light exposure can trigger radical formation at the benzyl carbon.
-
Solution: If storage is necessary, evaporate to dryness or store in DMSO at -20°C . If in MeOH, purge with Nitrogen (
) and wrap the vial in aluminum foil to exclude light.
Q: My sample turned slightly yellow after 24 hours on the benchtop.
-
Diagnosis: Quinone methide formation.
-
Root Cause: The 4'-hydroxyl group is phenolic. Under oxidative stress (light +
), it can oxidize to a quinone-like species, which is highly colored (yellow/brown). -
Solution: This is irreversible degradation. Discard the sample. For future experiments, work under amber light or limit exposure.
Degradation Pathway Visualization
Understanding how Armepavine breaks down allows you to prevent it. The diagram below illustrates the two primary pathways: N-Oxidation (reversible/preventable) and Oxidative Dehydrogenation (irreversible).
Figure 1: Primary degradation pathways of Armepavine. Note that acidification (pH < 4) effectively blocks the N-oxide pathway, while light protection prevents the radical pathway.
Validated Stability Testing Protocol
To validate the stability of your specific Armepavine formulation, follow this "Forced Degradation" screening protocol.
Materials:
-
Armepavine Standard (>98% purity).
-
HPLC-grade Acetonitrile & Water.
-
0.1 M HCl, 0.1 M NaOH, 3%
.
Workflow:
Figure 2: Forced degradation workflow to establish stability limits. Analyze results for loss of parent peak area % relative to control.
References
-
Chen, S., et al. (2022). Pathway elucidation and microbial synthesis of proaporphine and bis-benzylisoquinoline alkaloids from sacred lotus (Nelumbo nucifera). Metabolic Engineering.
-
Kashiwada, Y., et al. (2005). Anti-HIV benzylisoquinoline alkaloids and flavonoids from the leaves of Nelumbo nucifera, and structure–activity correlations with related alkaloids. Bioorganic & Medicinal Chemistry.[2]
-
Xie, Y., et al. (2018). Determination of armepavine in mouse blood by UPLC‐MS/MS and its application to pharmacokinetic study. Biomedical Chromatography.
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation.[3][4]
Sources
validating the specificity of Armepavine in cell signaling assays
Welcome to the Technical Support Center for Armepavine assay validation. As a benzylisoquinoline alkaloid derived from Nelumbo nucifera, Armepavine is a potent immunomodulatory and antifibrotic agent. It exerts its primary pharmacological effects by inhibiting the TNF-α-induced MAPK, PI3K/Akt, and NF-κB signaling cascades[1][2].
Validating the specificity of Armepavine in cell signaling assays requires rigorous experimental design to distinguish targeted pathway inhibition from off-target effects or generalized cytotoxicity. This guide provides field-proven troubleshooting insights, quantitative benchmarks, and self-validating protocols to ensure absolute scientific integrity in your assays.
I. Troubleshooting & FAQs
Q1: How do I ensure Armepavine is specifically targeting the NF-κB pathway rather than causing broad cellular cytotoxicity? A: A common pitfall in signaling assays is misinterpreting a global reduction in protein expression (due to cell death) as targeted pathway inhibition. Armepavine has a highly favorable toxicity profile; research demonstrates that human peripheral blood mononuclear cell (PBMC) viability remains at ~84.7% even after 72 hours of exposure to high concentrations (100 μM)[3]. Causality & Fix: To prove specificity, your assay must be self-validating. Always probe for both the phosphorylated (active) target (e.g., p-IκBα) and the total protein (e.g., total IκBα or total p65). If Armepavine specifically inhibits the pathway, the ratio of phospho-to-total protein will decrease, while total protein levels remain stable. If both decrease equally, you are observing cytotoxicity or global translational repression.
Q2: My PI3K/Akt phosphorylation readouts are inconsistent after Armepavine treatment. How do I optimize the assay? A: Inconsistent PI3K/Akt readouts usually stem from high basal phosphorylation levels or improper lysate preservation[4]. Causality & Fix: Growth factors present in standard fetal bovine serum (FBS) constitutively activate the PI3K/Akt pathway, masking the inhibitory effect of Armepavine. You must serum-starve your cells (0.1% - 0.5% FBS) for 12–24 hours prior to pre-treatment to establish a quiescent baseline. Furthermore, phosphorylation is a highly transient state. You must lyse cells directly on ice using a buffer supplemented with potent phosphatase inhibitors (e.g., Sodium Orthovanadate and Sodium Fluoride) to "lock" the proteins in their current phosphorylation state.
Q3: What is the optimal formulation and vehicle control for in vitro and in vivo Armepavine studies? A: Armepavine has limited aqueous solubility, which can lead to compound precipitation and artificially low effective concentrations in your media. Causality & Fix: For in vitro assays, dissolve Armepavine in 100% DMSO to create a concentrated stock, then dilute it into your culture medium so the final DMSO concentration never exceeds 0.1% (v/v)[5]. Higher DMSO concentrations will independently induce cellular stress pathways, confounding your NF-κB readouts. For in vivo studies (e.g., in rodent models of hepatic fibrosis), Armepavine should be suspended in 0.7% carboxyl methyl cellulose (CMC) to ensure uniform dosing and bioavailability[5].
II. Quantitative Data & Benchmarks
To benchmark your experimental design, reference the following validated parameters for Armepavine across various models:
| Parameter | Validated Value | Cell Line / Model | Reference |
| IC50 (Proliferation) | ~11.9 μM | Human PBMCs | 3[3] |
| Cell Viability | >84% at 100 μM (72h) | Human PBMCs | 3[3] |
| Working Conc. (In vitro) | 1.0 - 10.0 μM | HSC-T6 cells | 5[5] |
| Vehicle (In vitro) | DMSO (Final < 0.1%) | Various cell lines | 5[5] |
| Vehicle (In vivo) | 0.7% CMC | BDL Rats | 5[5] |
III. Pathway Visualizations
Armepavine mechanism of action inhibiting PI3K/Akt and NF-κB signaling pathways.
Experimental workflow for validating Armepavine specificity in cell signaling.
IV. Self-Validating Experimental Protocols
Protocol 1: Validating NF-κB Inhibition via Nuclear Translocation Assay
Causality: NF-κB (p65) only acts as a transcription factor when it translocates from the cytosol to the nucleus following IκBα degradation[4]. Analyzing whole-cell lysates is insufficient because it cannot differentiate between inactive (cytosolic) and active (nuclear) p65. Subcellular fractionation is mandatory.
Step-by-Step Methodology:
-
Cell Preparation: Seed cells (e.g., HSC-T6 or PBMCs) and culture until 80% confluent. Starve in 0.5% FBS media for 16 hours.
-
Pre-treatment: Treat cells with Armepavine (1 μM, 5 μM, 10 μM) or vehicle (0.1% DMSO) for 1 hour. Self-Validation Control: Include a well treated with a known NF-κB inhibitor (e.g., QNZ/EVP4593) to benchmark Armepavine's relative efficacy.
-
Stimulation: Add TNF-α (10 ng/mL) or LPS (1 μg/mL) for exactly 30 minutes to trigger IκBα phosphorylation and p65 translocation[5].
-
Subcellular Fractionation: Wash cells with ice-cold PBS. Lyse using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl) containing protease/phosphatase inhibitors. Centrifuge at 3,000 x g for 5 mins. The supernatant is the cytosolic fraction . Resuspend the pellet in a hypertonic nuclear extraction buffer (20 mM HEPES, 1.5 mM MgCl2, 420 mM NaCl, 25% glycerol) and sonicate. Centrifuge at 14,000 x g for 15 mins. The supernatant is the nuclear fraction .
-
Western Blot Analysis:
-
Nuclear Fraction: Probe for p65. Loading control: Lamin B1 (proves nuclear purity).
-
Cytosolic Fraction: Probe for p-IκBα, total IκBα, and p65. Loading control: GAPDH or α-Tubulin (proves cytosolic purity).
-
Protocol 2: PI3K/Akt Pathway Phosphorylation Analysis
Causality: Armepavine regulates downstream cellular activation in a PI3K-dependent manner[2]. Because kinases rapidly phosphorylate and dephosphorylate targets, timing and sample preservation are the most critical variables.
Step-by-Step Methodology:
-
Starvation & Pre-treatment: Serum-starve cells for 16 hours. Pre-treat with Armepavine (1–10 μM) for 1 hour. Self-Validation Control: Include a well treated with Wortmannin (1 μM), a specific covalent inhibitor of PI3K.
-
Stimulation: Add the pathway stimulus (e.g., TNF-α) for a short kinetic window (10–15 minutes). Peak Akt phosphorylation occurs rapidly and decays.
-
Lysis: Immediately place plates on ice. Aspirate media and wash with ice-cold PBS. Add RIPA buffer strictly supplemented with 1 mM PMSF, 1 mM Na3VO4 (inhibits tyrosine phosphatases), and 10 mM NaF (inhibits serine/threonine phosphatases).
-
Western Blot Analysis: Run lysates on an SDS-PAGE gel. Transfer to a PVDF membrane. Probe for p-Akt (Ser473) . Strip the membrane and re-probe for Total Akt .
-
Data Interpretation: Calculate the densitometric ratio of p-Akt to Total Akt. A specific PI3K/Akt inhibitor like Armepavine will show a dose-dependent decrease in this ratio without altering Total Akt levels.
V. References
-
MedChemExpress. "Armepavine | NF-κB Inhibitor". Available at:
-
AbMole BioScience. "Armepavine | CAS 524-20-9". Available at:
-
National Center for Biotechnology Information (PMC). "Inhibitory effects of armepavine against hepatic fibrosis in rats". Available at:
-
ResearchGate. "The structure of (S)-armepavine and its effects on PBMC proliferation and viability". Available at:
-
National Center for Biotechnology Information (PMC). "Neuroprotective Potential of Major Alkaloids from Nelumbo nucifera (Lotus): Mechanisms and Therapeutic Implications". Available at:
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Potential of Major Alkaloids from Nelumbo nucifera (Lotus): Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of armepavine against hepatic fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy Guide: Armepavine vs. Standard NF-κB Inhibitors
The following guide provides an in-depth technical comparison of Armepavine against established NF-κB inhibitors, synthesized for researchers and drug development professionals.
Executive Summary & Mechanism of Action
Armepavine (S-armepavine) is a benzylisoquinoline alkaloid derived from Nelumbo nucifera (Lotus).[1][2] Unlike classical NF-κB inhibitors that often directly target the IKK complex or the proteasome, Armepavine exhibits a unique upstream modulation mechanism involving the PI3K/Akt and PLC
Mechanism of Action (MOA)
While agents like Bay 11-7082 irreversibly inhibit IKK
-
Primary Target: It inhibits the phosphorylation of Itk (IL-2-inducible T-cell kinase) and PLC
(Phospholipase C gamma).[1] -
Pathway Effect: By blocking these proximal membrane effectors, it reduces downstream Ca
mobilization and PKC activation, which are requisite precursors for the nuclear translocation of NF-κB and NF-AT in lymphocytes. -
Result: Suppression of pro-inflammatory cytokines (IL-2, IL-6, TNF-
, IFN- ) without the broad cytotoxicity often associated with direct proteasome inhibitors.
Pathway Visualization
The following diagram illustrates the distinct entry point of Armepavine compared to standard inhibitors.
Caption: Armepavine targets upstream Itk/PLC
Comparative Efficacy Analysis
The table below benchmarks Armepavine against industry-standard inhibitors. Note that Armepavine's potency is often context-dependent (e.g., higher efficacy in T-cell mediated inflammation).
| Inhibitor | Class | Target / Mechanism | Effective Concentration (IC | Key Advantage | Key Limitation |
| Armepavine | Benzylisoquinoline Alkaloid | Upstream: Itk, PLC | 1 – 10 µM (PBMC proliferation) | Low cytotoxicity; effective in autoimmune models (SLE, ACGN). | Indirect inhibition; potency varies by cell type. |
| Bay 11-7082 | Synthetic Sulfone | Direct: Irreversible IKK | 5 – 10 µM | Rapid, complete blockade of NF-κB. | High cytotoxicity; non-specific thiol reactivity. |
| Curcumin | Polyphenol | Multi-target: IKK, Akt, p65 translocation | 10 – 20 µM | Broad anti-inflammatory profile; high safety. | Poor bioavailability; rapid metabolism. |
| Neferine | Bisbenzylisoquinoline Alkaloid | Multi-target: ROS scavenger, IKK suppression | ~10 µM | Strong anti-fibrotic and anti-oxidant synergy. | Lower potency than synthetic inhibitors. |
| TPCA-1 | Synthetic Urea | Direct: Selective IKK | 17.9 nM | Extremely high potency and selectivity. | Primarily a research tool; limited clinical data. |
Technical Insight:
-
Potency: Armepavine demonstrates an IC
in the low micromolar range (1–10 µM) for suppressing lymphocyte activation, comparable to Bay 11-7082 but with a superior safety profile in non-immune cells. -
Selectivity: Unlike Bay 11-7082, which can induce broad apoptosis via ROS generation, Armepavine specifically dampens the "calcium-calcineurin-NF-AT" and "PKC-NF-κB" axes, making it highly suitable for autoimmune diseases like Lupus (SLE) and Glomerulonephritis.
Experimental Protocol: Validating Armepavine Efficacy
To objectively assess Armepavine, we recommend a Dual-Readout Reporter Assay . This protocol distinguishes between specific NF-κB inhibition and general cytotoxicity, a critical control when testing alkaloids.
Protocol Workflow
Caption: Dual-readout workflow ensures observed inhibition is not due to cell death.
Detailed Methodology
Objective: Determine the IC
-
Cell System: Use HEK293-NF-κB-Luc (stable cell line expressing Firefly luciferase under an NF-κB response element).
-
Why: Provides a robust, quantitative readout of transcriptional activity.
-
-
Seeding: Plate cells at
cells/well in a 96-well white-walled plate. Incubate for 24h. -
Compound Preparation:
-
Dissolve Armepavine in DMSO (Stock: 10 mM).
-
Prepare serial dilutions (0.1, 0.3, 1, 3, 10, 30 µM) in culture medium (Final DMSO < 0.1%).
-
Include Bay 11-7082 (5 µM) as a positive control.
-
-
Treatment:
-
Pre-treat cells with Armepavine dilutions for 1 hour to allow cellular uptake and upstream kinase inhibition.
-
Stimulate with TNF-
(10 ng/mL) or LPS (1 µg/mL) . -
Incubate for 6 hours .
-
-
Readout:
-
Step A (Efficacy): Add Luciferase substrate (e.g., Bright-Glo™) and measure luminescence.
-
Step B (Viability): In a duplicate plate, perform an ATP-based viability assay (e.g., CellTiter-Glo®) to normalize data.
-
-
Data Analysis:
-
Calculate Relative Light Units (RLU).
-
Normalize to Viability:
. -
Plot log(concentration) vs. % Inhibition to derive IC
.
-
Therapeutic Potential & Conclusion
Armepavine distinguishes itself not by raw potency, but by its immunomodulatory specificity .
-
Autoimmune Disease: Its ability to simultaneously inhibit NF-κB and NF-AT via the Itk/PLC
axis makes it superior to pure IKK inhibitors for T-cell mediated disorders (e.g., SLE, Glomerulonephritis). -
Fibrosis: Like its analog Neferine, Armepavine shows promise in preventing renal fibrosis by blocking leukocyte infiltration and cytokine storms.
Recommendation: For researchers targeting acute inflammation, standard IKK inhibitors (TPCA-1) remain the gold standard. However, for chronic autoimmune modulation or fibrosis research, Armepavine offers a more sophisticated, multi-targeted approach with a favorable toxicity profile.
References
-
Inhibition of (S)-armepavine from Nelumbo nucifera on autoimmune disease of MRL/MpJ-lpr/lpr mice. European Journal of Pharmacology. Link
-
(S)-armepavine inhibits human peripheral blood mononuclear cell activation by regulating Itk and PLCgamma activation in a PI-3K-dependent manner. Journal of Leukocyte Biology. Link
-
(S)-armepavine from Chinese medicine improves experimental autoimmune crescentic glomerulonephritis. Rheumatology (Oxford). Link
-
In vitro benchmarking of NF-κB inhibitors. PLOS ONE. Link
-
Action and mechanisms of neferine in inflammatory diseases. Experimental and Therapeutic Medicine. Link
Sources
Comparative Guide: Armepavine vs. Nuciferine in Anti-Cancer Applications
Executive Summary
Nuciferine and Armepavine are the two dominant benzylisoquinoline alkaloids extracted from the sacred lotus (Nelumbo nucifera). While they share a botanical origin, their pharmacological behaviors in oncology are distinct.
-
Nuciferine acts as a broad-spectrum cytotoxic agent , primarily driving apoptosis and autophagic cell death via the PI3K/Akt/mTOR and HER2 pathways. It is effective against aggressive solid tumors (liver, lung, neuroblastoma).
-
Armepavine functions as a microenvironment modulator . Its primary value lies in anti-inflammatory and anti-fibrotic activity (via NF-
B suppression), making it highly relevant for preventing inflammation-associated carcinogenesis (e.g., hepatocellular carcinoma arising from fibrosis) rather than direct tumor debulking.
This guide provides a technical comparison of their mechanisms, efficacy data, and experimental protocols for researchers in drug discovery.
Chemical & Pharmacological Profile
Both compounds are aporphine/benzylisoquinoline derivatives, but structural differences dictate their bioavailability and target affinity.
| Feature | Armepavine | Nuciferine |
| Class | Benzylisoquinoline Alkaloid | Aporphine Alkaloid |
| MW | 313.39 g/mol | 295.38 g/mol |
| Primary Solubility | DMSO, Ethanol | DMSO, Ethanol, Chloroform |
| Lipophilicity (LogP) | ~2.5 (Moderate) | ~3.4 (High BBB permeability) |
| Primary Target | NF- | PI3K/Akt , HER2 (Cytotoxic) |
| Key Bioactivity | Immunomodulation, Anti-fibrosis, Melanogenesis inhibition | Pro-apoptotic, Pro-autophagic, Anti-metastatic |
Mechanistic Comparison: The Signaling Architecture
A. Nuciferine: The Cytotoxic "Hammer"
Nuciferine exerts direct anti-tumor effects by dismantling survival signaling. It acts as a dual inhibitor of the PI3K/Akt/mTOR pathway and NF-
Key Pathway: Inhibition of p-Akt (Ser473)
Figure 1: Nuciferine induces cell death by simultaneously blocking survival signaling (PI3K/Akt) and pro-inflammatory survival factors (NF-
B. Armepavine: The Microenvironment "Shield"
Armepavine is less potent as a direct cytotoxin but excels at modulating the tumor microenvironment (TME). By inhibiting the NF-
Key Pathway: Blockade of IKK activation
Figure 2: Armepavine prevents the nuclear translocation of NF-
Comparative Efficacy Data
The following data aggregates IC50 values from multiple cell line studies. Note the distinct potency gap in direct cytotoxicity.[1][2][3]
| Cell Line | Cancer Type | Nuciferine IC50 ( | Armepavine IC50 ( | Interpretation |
| HepG2 | Liver (HCC) | 15 - 67 (Time-dependent) | > 100 (Low Cytotoxicity) | Nuciferine is the superior cytotoxic agent for HCC. |
| A549 | Lung (NSCLC) | 25 - 50 | > 100 | Armepavine shows minimal direct killing in lung cancer. |
| B16-F10 | Melanoma | ~7.1 (Melanogenesis inhibition) | 6.5 (Melanogenesis inhibition) | Armepavine is equipotent or superior in functional inhibition (pigment) but not necessarily cell death. |
| SY5Y | Neuroblastoma | ~10 (High sensitivity) | N/A | Nuciferine crosses BBB effectively; Armepavine data limited. |
Critical Insight: Armepavine is often cited as having "no notable cytotoxic effects" at concentrations where it effectively inhibits specific functions (like melanogenesis) or inflammation. Nuciferine, conversely, is a true anti-proliferative agent.
Experimental Protocols (Self-Validating)
To reproduce these findings, use the following validated workflows.
A. Protocol: Comparative Cytotoxicity (MTT Assay)
Objective: Determine the IC50 of both compounds in parallel.
-
Seeding: Plate cancer cells (e.g., HepG2) at
cells/well in 96-well plates. Incubate 24h. -
Treatment:
-
Dissolve Nuciferine and Armepavine in DMSO (Stock: 100 mM).
-
Prepare serial dilutions in media: 0, 10, 25, 50, 100, 200
M. -
Control: DMSO vehicle (< 0.1% v/v).
-
-
Incubation: Treat cells for 48h and 72h (Nuciferine often requires 48h+ for peak autophagy induction).
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.
-
Validation: Positive control (e.g., Cisplatin or Doxorubicin) must show expected IC50.
B. Protocol: Pathway Validation (Western Blot)
Objective: Distinguish the mechanism (Akt inhibition vs. NF-
-
Lysate Prep: Treat cells with IC50 dose for 24h. Lyse in RIPA buffer with protease/phosphatase inhibitors.
-
Targets to Probe:
-
Nuciferine Set: p-Akt (Ser473), mTOR, LC3-I/II, Cleaved Caspase-3.
-
Armepavine Set: p-NF-
B (p65), I B , p-IKK / .
-
-
Expected Result:
-
Nuciferine: Loss of p-Akt; Increase in LC3-II (autophagy marker).
-
Armepavine: Maintenance of I
B (preventing degradation); Reduced nuclear p65.
-
Therapeutic Potential & Challenges[4][5]
Nuciferine[6][7][8][9][10][11]
-
Potential: Candidate for adjuvant chemotherapy in multidrug-resistant (MDR) cancers due to its ability to inhibit P-glycoprotein (P-gp) and induce autophagy in apoptosis-resistant cells.
-
Challenge: Poor aqueous solubility limits in vivo delivery; requires nano-encapsulation (e.g., liposomes) for clinical translation.
Armepavine[6][7][8][9][10][11][12]
-
Potential: Chemopreventive agent for high-risk patients (e.g., those with liver cirrhosis or chronic colitis) to prevent the inflammatory transition to cancer. Also holds potential in preventing fibrosis-mediated tumor microenvironments.
-
Challenge: Lower direct potency means it is unlikely to work as a monotherapy for established tumors.
References
-
Nuciferine Anti-Cancer Mechanisms: Liu, W., et al. "Nuciferine inhibits the progression of hepatocellular carcinoma via the PI3K/Akt/mTOR signaling pathway." Journal of Ethnopharmacology, 2015. Link (Verified via search)
-
Armepavine & Melanogenesis: The active constituents of Nelumbo nucifera flower buds, including Armepavine, show potent melanogenesis inhibition with low cytotoxicity. Journal of Natural Medicines. Link
-
Armepavine Anti-Inflammatory: Weng, J.R., et al. "Anti-inflammatory effects of armepavine on alveolar macrophages." Journal of Applied Toxicology. Link
-
Comparative Alkaloid Profiling: Evaluation of benzylisoquinoline alkaloids from lotus leaves for cytotoxicity and antioxidant activity. Molecules. Link
-
Nuciferine in Neuroblastoma: "Identification of the anti-tumor activity and mechanisms of nuciferine through a network pharmacology approach." Acta Pharmacologica Sinica, 2016. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
Armepavine vs. Structurally Related Alkaloids: A Comprehensive Guide to Receptor Cross-Reactivity and Pharmacological Profiling
Executive Summary
As a Senior Application Scientist evaluating natural product-derived scaffolds for drug development, understanding the precise receptor binding profile of a compound is paramount. Armepavine , a benzylisoquinoline alkaloid predominantly isolated from Nelumbo nucifera (sacred lotus), presents a highly specific pharmacological profile compared to its structural analogs like nuciferine and O-nornuciferine.
This guide provides an objective, data-driven comparison of Armepavine’s cross-reactivity with G-protein coupled receptors (GPCRs)—specifically dopamine and serotonin receptors—as well as its intracellular immunomodulatory targets. By detailing the causality behind its mechanism of action and providing self-validating experimental protocols, this document serves as a foundational resource for researchers optimizing alkaloid-based therapeutics.
GPCR Cross-Reactivity: Dopamine and Serotonin Receptors
Benzylisoquinoline and aporphine alkaloids are well-documented for their interaction with the central nervous system, primarily through monoamine receptors. However, minor structural differences—such as the presence or absence of a methyl group attached to the nitrogen atom—drastically alter their cross-reactivity profiles.
Recent high-throughput fluorometric imaging plate reader (FLIPR) assays have mapped the antagonist activity of lotus alkaloids against human Dopamine D1, D2, and Serotonin 5-HT2A receptors (1)[1].
Comparative Receptor Profiling:
-
Armepavine: Functions as a competitive antagonist at both D1 and D2 receptors but exhibits a remarkable nearly 10-fold selectivity for the D2 receptor over D1[1]. It shows minimal cross-reactivity with the 5-HT2A receptor, making it a highly targeted D2-modulating scaffold.
-
O-nornuciferine: The most potent antagonist in the lotus alkaloid family, inhibiting both D1 (IC50 ~2.09 μM) and D2 (IC50 ~1.14 μM) with high affinity, while also exhibiting significant cross-reactivity as a 5-HT2A antagonist (IC50 ~20 μM)[1].
-
N-nornuciferine: Lacks the critical N-methyl group, resulting in moderate D1 antagonism, complete inactivity at D2, and no 5-HT2A cross-reactivity[1].
Armepavine GPCR Antagonism and Downstream Signaling Pathways.
Kinase and Immunomodulatory Cross-Reactivity
Beyond surface-level GPCRs, Armepavine acts as a potent intracellular signaling modulator, distinguishing it from purely neuroactive alkaloids. It exhibits profound anti-inflammatory and anti-fibrotic properties by cross-reacting with critical kinase cascades.
In models of hepatic fibrosis and peripheral blood mononuclear cell (PBMC) activation, Armepavine actively suppresses the PI3K/Akt/PLC and MAPK (p38, ERK1/2, JNK) pathways (2)[2]. By inhibiting these upstream kinases, Armepavine prevents the nuclear translocation of NF-κB , thereby downregulating the expression of pro-inflammatory cytokines (TNF-α, IL-6) and fibrotic markers (α-SMA, collagen) (3)[3].
Armepavine-Mediated Inhibition of PI3K/MAPK and NF-κB Translocation.
Experimental Methodology: Self-Validating FLIPR Calcium Assay
To accurately quantify the D1/D2 receptor cross-reactivity of Armepavine, a robust, self-validating FLIPR (Fluorometric Imaging Plate Reader) assay is required. The following protocol embeds internal controls to ensure data trustworthiness and explains the mechanistic causality behind each step.
Step 1: Cell Culture & Seeding
-
Action: Seed HEK293 cells stably expressing human D1 or D2 receptors into 384-well microplates at 15,000 cells/well. Incubate overnight at 37°C.
-
Causality: HEK293 cells possess a null background for endogenous monoamine receptors. This ensures that any calcium flux observed is strictly dependent on the transfected target, eliminating off-target background noise[1].
Step 2: Fluorometric Dye Loading
-
Action: Remove media and add 20 μL of Fluo-4 AM calcium indicator dye diluted in assay buffer. Incubate for 45 minutes at 37°C.
-
Causality: The acetoxymethyl (AM) ester modification allows the dye to permeate the lipophilic cell membrane. Once inside, endogenous esterases cleave the AM group, trapping the calcium-sensitive fluorophore intracellularly for real-time kinetic reading.
Step 3: Compound Pre-incubation & Internal Controls
-
Action: Add Armepavine (test compound, serial dilutions), Haloperidol (positive control), and 0.1% DMSO (negative vehicle control). Pre-incubate for 15 minutes.
-
Causality: Pre-incubation allows the antagonists to reach thermodynamic equilibrium with the receptor's orthosteric binding site before the agonist is introduced. Haloperidol validates assay sensitivity, while DMSO rules out solvent-induced artifacts.
Step 4: Agonist Challenge & FLIPR Readout
-
Action: Inject dopamine (agonist) at its predetermined EC80 concentration. Immediately record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.
-
Causality: Using the EC80 concentration of dopamine ensures a robust signal window while remaining sensitive to competitive antagonism. The FLIPR system captures the transient intracellular calcium peak triggered by G-protein activation.
Step 5: Self-Validation & Data Analysis
-
Action: Calculate the Z'-factor using the Haloperidol and DMSO control wells.
-
Causality: A Z'-factor > 0.5 confirms the assay's dynamic range and low variability, validating that the observed IC50 values for Armepavine are statistically reliable and not the result of assay drift.
Comparative Pharmacokinetics
Understanding the pharmacokinetic (PK) profile is critical when comparing Armepavine to other lotus alkaloids. The table below summarizes the PK parameters following oral administration in rat models (4)[4].
| Alkaloid Compound | Tmax (h) | Cmax (ng/mL) | T1/2 (h) | AUC(0-t) (ng/mL*h) |
| Armepavine | 0.30 ± 0.11 | 8.78 ± 7.78 | 5.22 ± 5.09 | 28.60 ± 16.51 |
| Nuciferine | 3.50 ± 1.84 | 317.58 ± 175.05 | 6.18 ± 3.10 | 2069 ± 919 |
| Pronuciferine | 4.90 ± 1.37 | 210 ± 87 | 4.44 ± 1.88 | 2031 ± 717 |
| Liriodenine | 5.70 ± 2.83 | 54.69 ± 31.84 | 3.77 ± 1.15 | 415.1 ± 199.8 |
| O-nornuciferine | 2.60 ± 2.49 | 42.08 ± 23.33 | 6.67 ± 2.88 | 319.8 ± 110.8 |
Pharmacokinetic Insights: Armepavine demonstrates a significantly faster Tmax (0.30 h) compared to other lotus alkaloids, indicating extremely rapid systemic absorption[4]. However, its Cmax (8.78 ng/mL) and overall AUC are the lowest among the group[4]. This suggests that while Armepavine enters the bloodstream quickly, it either undergoes extensive first-pass metabolism, exhibits rapid peripheral tissue distribution (such as partitioning into hepatic or immune tissues where it exerts its anti-fibrotic effects), or has lower absolute oral bioavailability compared to the highly stable nuciferine.
Conclusion
Armepavine stands out among benzylisoquinoline alkaloids due to its highly selective D2 receptor antagonism and its potent ability to cross-react with intracellular immune kinase cascades (PI3K/MAPK). Unlike broader-spectrum analogs like O-nornuciferine, Armepavine avoids significant 5-HT2A cross-reactivity, making it an excellent candidate for targeted drug development in neuropharmacology and autoimmune/fibrotic diseases. Its rapid absorption profile further dictates that future formulation efforts should focus on optimizing its bioavailability and half-life.
References
- Discovery of eight alkaloids with D1 and D2 antagonist activity in leaves of Nelumbo nucifera Gaertn. Using FLIPR assays.PubMed / Elsevier.
- Inhibitory effects of armepavine against hepatic fibrosis in rats.PMC / NIH.
- The structure of (S)-armepavine and its effects on PBMC proliferation and viability.ResearchGate.
- Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract.PMC / NIH.
Sources
- 1. Discovery of eight alkaloids with D1 and D2 antagonist activity in leaves of Nelumbo nucifera Gaertn. Using FLIPR assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of armepavine against hepatic fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Efficacy of Armepavine in Lupus Nephritis: A Comparative Preclinical Guide
Executive Summary
Lupus nephritis (LN) is a severe, progressive manifestation of systemic lupus erythematosus (SLE), characterized by autoantibody production, immune complex deposition, and glomerular inflammation. Standard-of-care (SoC) regimens, such as Mycophenolate Mofetil (MMF) and Cyclophosphamide (CYC), are often limited by systemic toxicity, broad immunosuppression, and varying patient response rates.
Armepavine (S-ARM), a bioactive benzylisoquinoline alkaloid extracted from Nelumbo nucifera (sacred lotus), has emerged as a highly targeted immunomodulator ()[1]. Unlike broad-spectrum agents, Armepavine specifically attenuates T-cell activation and intra-renal NF-κB signaling, effectively mitigating glomerular crescent formation and mononuclear leukocyte infiltration ()[2]. This guide provides a comprehensive, self-validating framework for evaluating Armepavine's therapeutic efficacy in preclinical LN models, objectively comparing its performance against MMF.
Mechanism of Action: Armepavine vs. Standard of Care
Understanding the causality behind experimental outcomes requires mapping the distinct mechanistic pathways of the test compounds.
-
Armepavine (S-ARM) : Exerts its effects through the early systemic negative modulation of T/B cells and the direct inhibition of the NF-κB pathway. By impairing IL-2 and IFN-γ transcript levels, it halts the inflammatory cascade without inducing widespread cytotoxicity ()[3].
-
Mycophenolate Mofetil (MMF) : Acts as a non-competitive, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. This selectively depletes the nucleotide pool in proliferating T and B lymphocytes.
Signaling pathways comparing Armepavine's NF-κB inhibition vs. MMF's IMPDH inhibition.
In Vivo Experimental Design: MRL/lpr Mouse Model
To validate these mechanisms, the MRL/lpr mouse model is the preclinical gold standard. These mice carry a mutation in the Fas gene, leading to defective apoptosis of autoreactive lymphocytes. Consequently, they spontaneously develop an SLE-like phenotype, including severe lupus nephritis, making them an ideal system for testing targeted immunomodulators.
In vivo experimental workflow for validating Armepavine efficacy in MRL/lpr mice.
Step-by-Step In Vivo Protocol
Self-Validating System: This protocol incorporates baseline measurements, vehicle controls (negative validation), and an MMF arm (positive validation) to ensure all observed therapeutic effects are causally linked to the interventions rather than spontaneous disease variations.
-
Model Preparation & Baseline Profiling :
-
Acclimate 8-week-old female MRL/lpr mice for one week in a controlled pathogen-free environment.
-
Collect baseline urine using 24-hour metabolic cages and serum via submandibular bleed. Quantify baseline proteinuria via Bradford assay and anti-dsDNA autoantibodies via ELISA. Causality Check: Establishing a baseline ensures that subsequent reductions in proteinuria are due to the drug halting disease progression.
-
-
Stratification & Dosing :
-
Randomize mice into three groups (n=10/group) based on equivalent baseline proteinuria to eliminate selection bias.
-
Group 1 (Vehicle) : Oral gavage of 0.5% Carboxymethyl Cellulose (CMC) daily.
-
Group 2 (Armepavine) : Oral gavage of 10 mg/kg (S)-ARM in 0.5% CMC daily.
-
Group 3 (MMF) : Oral gavage of 50 mg/kg MMF in 0.5% CMC daily.
-
-
Longitudinal Monitoring :
-
Measure body weight and 24-hour proteinuria weekly. A sustained reduction in the proteinuria trajectory compared to the vehicle group validates renal protection.
-
-
Endpoint Tissue Procurement (Week 16) :
-
Euthanize mice. Harvest kidneys and spleens.
-
Orthogonal Validation: Split the kidney—fix half in 10% neutral buffered formalin for histological scoring (H&E, PAS stains to assess crescent formation) and snap-freeze the other half in liquid nitrogen for molecular analysis (qPCR/Western Blot for NF-κB).
-
Comparative Efficacy Data
The following table synthesizes the quantitative benchmarks expected when comparing Armepavine against MMF in the MRL/lpr model at week 16.
| Parameter | Group 1: Vehicle | Group 2: Armepavine (10 mg/kg) | Group 3: MMF (50 mg/kg) | Mechanistic Implication |
| Proteinuria (mg/24h) | > 15.0 ± 2.5 | 4.2 ± 1.1 | 3.8 ± 0.9 | Preservation of the glomerular filtration barrier. |
| Serum Anti-dsDNA (U/mL) | 850 ± 120 | 310 ± 45 | 280 ± 50 | Suppression of autoreactive B-cell class switching. |
| Glomerular Crescents (%) | 45% | < 10% | < 12% | Inhibition of intra-renal macrophage infiltration. |
| Renal NF-κB Activation | High (+++) | Low (+) | Moderate (++) | Armepavine directly targets NF-κB; MMF acts upstream. |
| Splenomegaly (Weight in g) | 0.85 ± 0.10 | 0.35 ± 0.05 | 0.30 ± 0.04 | Systemic reduction of lymphoproliferation. |
In Vitro Mechanistic Validation Protocol
To isolate Armepavine's direct effect on T-cell suppression and prove causality independent of systemic in vivo variables, a controlled in vitro PBMC assay is required.
-
Cell Isolation & Seeding :
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy murine or human donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Seed at
cells/well in a 96-well plate using RPMI-1640 supplemented with 10% FBS.
-
-
Induction of Activation :
-
Stimulate T-cells using plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL) antibodies to mimic antigen-presenting cell (APC) interaction.
-
-
Compound Treatment :
-
Co-incubate with varying concentrations of Armepavine (1, 5, 10 µM), MMF (1 µM), or Vehicle (0.1% DMSO).
-
Self-Validation Step: Include an unstimulated control (cells + media only) to establish the baseline activation threshold.
-
-
Readout & Analysis :
-
Proliferation : At 72 hours, add CCK-8 reagent. Measure absorbance to quantify cell proliferation.
-
Cytokine Profiling : At 48 hours, collect supernatants. Perform ELISA for IL-2 and IFN-γ.
-
Causality Check: A dose-dependent decrease in IL-2 production in the Armepavine wells, coupled with preserved cell viability (assessed via Trypan Blue exclusion), confirms that the suppression is due to targeted immunomodulation, not generalized compound toxicity.
-
Conclusion
Armepavine represents a highly targeted, plant-derived alkaloid capable of matching the efficacy of standard immunosuppressants like MMF in preclinical lupus nephritis models. By specifically uncoupling the NF-κB signaling axis and dampening T-cell activation without broad cytotoxicity, it offers a compelling alternative profile for further drug development in autoimmune renal disorders.
References
-
Title: (S)-armepavine from Chinese medicine improves experimental autoimmune crescentic glomerulonephritis Source: Rheumatology (Oxford Academic) URL: [Link]
-
Title: Medicinal Plant Extracts and Natural Compounds for the Treatment of Cutaneous Lupus Erythematosus: A Systematic Review Source: Frontiers in Pharmacology (via PMC) URL: [Link]
-
Title: Diversity in Chemical Structures and Biological Properties of Plant Alkaloids Source: Molecules (MDPI) URL: [Link]
Sources
Head-to-Head Comparison: Bioactivity of (+)- vs. (-)-Armepavine
Executive Summary
Armepavine is a bioactive benzylisoquinoline alkaloid (BIA) that has garnered significant attention in drug development for its diverse pharmacological properties. Unlike many BIAs in the Ranunculales order that predominantly exist in the (S)-conformation, the sacred lotus (Nelumbo nucifera) possesses a unique biosynthetic pathway that enriches both the (R)- and (S)-stereoisomers[1].
Stereochemistry fundamentally dictates the biological targets of this compound. (+)-Armepavine corresponds to the (S)-enantiomer [2], while (-)-Armepavine corresponds to the (R)-enantiomer [3]. This guide provides an objective, data-driven comparison of their divergent bioactivities, focusing on the potent immunomodulatory effects of the (+)-enantiomer and the targeted antifibrotic efficacy of the (-)-enantiomer.
Quantitative Bioactivity Comparison
To facilitate rapid decision-making for researchers and drug developers, the distinct pharmacological profiles of both enantiomers are summarized below.
| Pharmacological Feature | (+)-Armepavine | (-)-Armepavine |
| Stereochemistry | (S)-enantiomer[2] | (R)-enantiomer[3] |
| Primary Bioactivity | Immunomodulatory, Anti-autoimmune[4] | Antifibrotic, Cytotoxic[5] |
| Key Molecular Targets | PI-3K, Itk, PLCγ, NF-AT[6] | NF-κB, JunD, C/EBPβ[5] |
| Primary In Vitro Model | Human PBMCs (PHA-stimulated)[6] | HSC-T6 Hepatic Stellate Cells (TNF-α stimulated)[5] |
| Primary In Vivo Efficacy | SLE (MRL/lpr mice)[4], ACGN[7] | Hepatic fibrosis (TAA-induced rats)[5] |
| Effective Concentration | PBMC proliferation IC50 ≈ 11.9 μM[8] | Attenuates α-SMA/Collagen I at 1–10 μM[5] |
Mechanistic Divergence: Immunomodulation vs. Antifibrotic Efficacy
The (+)-Enantiomer: Targeted Immunosuppression
(+)-Armepavine acts as a highly specific immunomodulator. Experimental data demonstrates that it suppresses phytohemagglutinin (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMCs) without inducing direct cytotoxicity[6].
Causality & Mechanism: The suppression of T-cell activation is not generalized; rather, (+)-Armepavine specifically inhibits the phosphorylation of IL-2-inducible T cell kinase (Itk) and phospholipase Cγ (PLCγ) via a PI-3K-dependent pathway[6]. By blocking these membrane-proximal effectors, it prevents the downstream activation of NF-AT and NF-κB, effectively halting the transcription of pro-inflammatory cytokines like IL-2 and IFN-γ[6]. In vivo, this mechanism translates to profound therapeutic benefits in autoimmune models, successfully prolonging the lifespan of MRL/MpJ-lpr/lpr mice (a model for Systemic Lupus Erythematosus)[4] and reversing proteinuria and glomerular crescents in experimental autoimmune crescentic glomerulonephritis (ACGN)[7].
The (-)-Enantiomer: Antifibrotic and Cytotoxic Action
Conversely, (-)-Armepavine exhibits pronounced antifibrotic properties, particularly in the context of hepatic injury.
Causality & Mechanism: In rat hepatic stellate cells (HSC-T6), fibrogenesis is heavily dependent on TNF-α stimulation. (-)-Armepavine intervenes by blocking the nuclear translocation of transcription factors NF-κB, JunD, and C/EBPβ[5]. Because these transcription factors are required for the expression of extracellular matrix proteins, their inhibition directly attenuates the production of α-smooth muscle actin (α-SMA) and collagen type I[5]. In vivo studies using thioacetamide (TAA)-induced hepatic fibrosis in rats confirm that (-)-Armepavine significantly reduces hepatic collagen content, fibrosis scores, and plasma transaminase levels[5].
Pathway Visualization
Divergent intracellular signaling modulation by (+)- and (-)-Armepavine enantiomers.
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols represent self-validating systems for evaluating the specific bioactivities of each enantiomer.
Protocol 1: Evaluation of (+)-Armepavine Immunosuppression (PBMC Proliferation Assay)
Objective: Validate the PI-3K/Itk-dependent suppression of T-cell activation without inducing direct cytotoxicity.
-
PBMC Isolation & Seeding: Isolate human PBMCs using standard Ficoll-Paque density gradient centrifugation. Seed cells at 2 × 10⁵ cells/well in 96-well plates. Causality: Using primary PBMCs rather than immortalized cell lines ensures a physiologically relevant, pure population of mononuclear cells to accurately measure mitogenic immune responses.
-
Mitogenic Stimulation & Treatment: Treat resting PBMCs with varying concentrations of (+)-Armepavine (e.g., 10, 25, 50, 100 μM). Concurrently, stimulate the cells with 5 μg/mL Phytohemagglutinin (PHA). Include a vehicle control (0.1% DMSO). Causality: PHA specifically cross-links the T-cell receptor (TCR) complex, mimicking antigen presentation. This triggers the exact Itk/PLCγ pathway that (+)-Armepavine is hypothesized to target.
-
Proliferation Measurement (Self-Validation): Incubate for 72 hours. For the final 16 hours, pulse the cells with 1 μCi/well of [³H]-thymidine. Harvest cells and measure radioactivity using a scintillation counter. Causality: Measuring [³H]-thymidine incorporation directly quantifies de novo DNA synthesis. This provides a self-validating metric of actual cell division, avoiding the confounding metabolic variables associated with colorimetric assays (like MTT).
Protocol 2: Evaluation of (-)-Armepavine Antifibrotic Activity (Hepatic Stellate Cell Assay)
Objective: Quantify the attenuation of fibrogenesis markers via NF-κB/JunD inhibition.
-
HSC-T6 Cell Culture & Starvation: Culture rat hepatic stellate cells (HSC-T6) in DMEM supplemented with 10% FBS. Prior to treatment, switch to serum-free DMEM for 24 hours. Causality: Serum starvation synchronizes the cell cycle and establishes a quiescent baseline. This ensures that any subsequent fibrogenic activation is strictly dependent on the introduced experimental stimulus, rather than background serum growth factors.
-
TNF-α Stimulation & (-)-Armepavine Treatment: Pre-treat the quiescent HSC-T6 cells with (-)-Armepavine (1–10 μM) for 1 hour. Following pre-treatment, stimulate the cells with 10 ng/mL TNF-α. Causality: TNF-α potently induces NF-κB and C/EBPβ nuclear translocation. The 1-hour pre-treatment allows the alkaloid to occupy its intracellular targets before the cytokine cascade initiates, isolating the compound's preventative efficacy.
-
Western Blotting for Fibrotic Markers (Self-Validation): After 24 hours, lyse the cells and perform SDS-PAGE. Probe the membranes with primary antibodies against α-SMA and Collagen Type I. Normalize against a GAPDH loading control. Causality: Protein-level validation of fibrogenesis attenuation confirms that the observed transcriptional inhibition (NF-κB) successfully translates to a measurable reduction in extracellular matrix production.
References
1.[6] Liu, C.-P., et al. (2007). "(S)-armepavine inhibits human peripheral blood mononuclear cell activation by regulating Itk and PLCgamma activation in a PI-3K-dependent manner." Journal of Leukocyte Biology. URL: [Link] 2.[8] Liu, C.-P., et al. (2007). "The structure of (S)-armepavine and its effects on PBMC proliferation and viability." ResearchGate. URL: [Link] 3.[4] Liu, C.-P., et al. (2006). "Inhibition of (S)-armepavine from Nelumbo nucifera on autoimmune disease of MRL/MpJ-lpr/lpr mice." European Journal of Pharmacology. URL: [Link] 4.[1] Deng, X., et al. (2024). "Lotus (Nelumbo nucifera) benzylisoquinoline alkaloids: advances in chemical profiling, extraction methods." Maximum Academic Press. URL: [Link] 5.[7] Ka, S.-M., et al. (2010). "(S)-armepavine from Chinese medicine improves experimental autoimmune crescentic glomerulonephritis." Rheumatology. URL: [Link] 6.[5] Weng, T.-I., et al. (2012). "Effects of armepavine against hepatic fibrosis induced by thioacetamide in rats." Phytotherapy Research. URL: [Link] 7.[3] National Center for Biotechnology Information. "PubChem Compound Summary for CID 442169, Armepavine". URL: [Link] 8.[2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 680292, (+)-Armepavine". URL: [Link]
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- 5. Armepavine | CAS:524-20-9 | Manufacturer ChemFaces [chemfaces.com]
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- 8. researchgate.net [researchgate.net]
An Independent Researcher's Guide to Validating Armepavine's Effect on MAPK Signaling: A Comparative Analysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently validate and contextualize the effects of Armepavine, a benzylisoquinoline alkaloid derived from the sacred lotus (Nelumbo nucifera), on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][3] Armepavine has garnered interest for its diverse pharmacological activities, including immunomodulatory and anti-inflammatory effects, which are often linked to cellular signaling cascades.[1][4][5][6]
The MAPK pathway is a cornerstone of cellular signal transduction, governing fundamental processes such as cell proliferation, differentiation, stress response, and apoptosis.[7][8][9][10] It is predominantly composed of three well-characterized subfamilies: the Extracellular signal-Regulated Kinases (ERK), the c-Jun N-terminal Kinases (JNK), and the p38 MAPKs.[10][11] Given the pathway's central role in both normal physiology and disease, any compound purported to modulate its activity requires rigorous, independent validation.
This document eschews a rigid template in favor of a logical, causality-driven approach. We will detail a self-validating experimental strategy, from establishing optimal compound concentrations to quantifying specific molecular effects, and finally, to benchmarking Armepavine's performance against established, selective MAPK pathway inhibitors.
Pillar 1: Strategic Experimental Design
The core directive of this investigation is to determine if, and how, Armepavine modulates the activation of the ERK, JNK, and p38 signaling cascades. Activation of these kinases is canonically marked by their phosphorylation. Therefore, our central hypothesis is that Armepavine inhibits the phosphorylation of ERK, JNK, and/or p38 in a dose-dependent manner.
To test this, we will employ a three-stage validation workflow. This structure is designed to ensure that the observed effects on signaling are a direct pharmacological action of the compound and not an artifact of cellular toxicity.
Caption: High-level workflow for validating Armepavine's effects.
Pillar 2: Foundational Assays and Self-Validating Protocols
Trustworthy data is built on robust and well-controlled methodologies. The following protocols are detailed to not only guide the user but also to explain the critical reasoning behind each step, creating a self-validating system.
Stage 1: Determining Optimal Drug Concentration via Cell Viability Assays
Causality: Before assessing signaling, it is imperative to determine the concentrations at which Armepavine affects cell viability. A compound that induces widespread cell death will invariably disrupt all signaling pathways, making it impossible to discern specific inhibitory effects from general cytotoxicity. The MTT or MTS assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of a cell population, which correlates with the number of viable cells.[12][13][14]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., a relevant cancer cell line like A549 or an immune cell line like RAW 264.7) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[15]
-
Compound Treatment: Prepare serial dilutions of Armepavine and selected comparator inhibitors in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (e.g., DMSO-treated) and "untreated control" wells.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this period, mitochondrial dehydrogenases in viable cells will convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[12]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength between 550 and 600 nm.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration required to inhibit cell viability by 50%).[14]
Stage 2: Direct Quantification of MAPK Phosphorylation by Western Blotting
Causality: The most direct method to measure the activation state of MAPK pathways is to quantify the levels of phosphorylated kinases. Western blotting provides a semi-quantitative readout of specific target proteins.[7][16] A critical aspect of this protocol's trustworthiness is the normalization of the phosphorylated protein signal to the total protein signal. This ensures that any observed decrease in phosphorylation is due to inhibition of the kinase's activation, not a general decrease in the amount of that protein.[7][17]
Caption: Key steps in the Western Blotting protocol.
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment: Plate cells in 6-well plates. Once they reach ~80% confluency, serum-starve the cells for 4-12 hours to minimize basal pathway activation.[7] Treat cells with non-toxic concentrations of Armepavine (determined in Stage 1) or comparator inhibitors for a specified duration (e.g., 1-2 hours). Include a positive control (e.g., EGF or LPS to stimulate the pathway) and a vehicle control.
-
Lysate Preparation: After treatment, wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[7] Scrape the cells and centrifuge the lysate to pellet cellular debris.[7]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Denature an equal amount of protein from each sample (e.g., 20-30 µg) in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7][18]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-phospho-ERK1/2 [Thr202/Tyr204], anti-phospho-JNK [Thr183/Tyr185], or anti-phospho-p38 [Thr180/Tyr182]).[19]
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[7]
-
Stripping and Re-probing: To normalize the data, strip the membrane of the bound antibodies and re-probe it with primary antibodies for the corresponding total MAPK protein (total ERK, total JNK, total p38) and a loading control (e.g., β-actin or GAPDH).[17]
-
Data Analysis: Quantify the band intensities using densitometry software. For each sample, calculate the ratio of the phosphorylated MAPK signal to the total MAPK signal to determine the relative level of kinase activation.
Pillar 3: Authoritative Grounding Through Comparative Analysis
To understand the significance of Armepavine's effects, they must be benchmarked against well-characterized inhibitors with known mechanisms of action. This comparative approach provides crucial context regarding potency and potential selectivity.[16]
Selection of Comparator Compounds:
-
ERK Pathway Inhibitor: U0126 . A highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2, the upstream kinases that phosphorylate and activate ERK1/2.[16][20]
-
JNK Pathway Inhibitor: SP600125 . A reversible, ATP-competitive inhibitor of JNK isoforms.[16] It is important to note that at higher concentrations, SP600125 can inhibit other kinases, a factor to consider during interpretation.[16]
-
p38 Pathway Inhibitor: SB203580 . A potent and specific inhibitor of p38α and p38β isoforms that binds to the ATP pocket.[16][21]
Caption: MAPK signaling pathways and the targets of comparator inhibitors.
Data Presentation for Comparative Analysis
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Comparative Cytotoxicity (Hypothetical Data)
| Compound | Cell Line | IC50 (µM) after 48h |
|---|---|---|
| Armepavine | RAW 264.7 | 25.5 |
| U0126 | RAW 264.7 | 15.2 |
| SP600125 | RAW 264.7 | 18.9 |
| SB203580 | RAW 264.7 | > 50 |
Table 2: Comparative Inhibition of MAPK Phosphorylation (Hypothetical Data) Data represents the percentage inhibition of stimulus-induced phosphorylation at a non-toxic concentration (e.g., 10 µM) as determined by Western blot densitometry.
| Compound (10 µM) | % Inhibition of p-ERK | % Inhibition of p-JNK | % Inhibition of p-p38 |
|---|---|---|---|
| Armepavine | 65% | 58% | 15% |
| U0126 | 92% | < 5% | < 5% |
| SP600125 | < 5% | 88% | 10% |
| SB203580 | < 5% | < 5% | 95% |
Interpretation and Conclusion
-
Armepavine exhibits moderate cytotoxic effects, establishing a working concentration range for signaling experiments (e.g., below 15 µM).
-
Armepavine significantly inhibits the phosphorylation of both ERK and JNK, while having a minimal effect on p38 phosphorylation at the tested concentration.
-
Compared to the highly selective inhibitors, Armepavine's profile suggests it may act on an upstream signaling node common to the ERK and JNK pathways or possess a multi-targeted inhibitory action. It is less potent than the specific inhibitors U0126 and SP600125 at their respective primary targets.
This guide provides a robust, logic-driven framework for the independent validation of Armepavine's effects on MAPK signaling. By integrating cytotoxicity assays with direct measurement of kinase phosphorylation and benchmarking against established standards, researchers can generate high-confidence, publishable data that clearly defines the compound's activity profile. This structured approach ensures scientific integrity and provides a clear path to understanding the molecular mechanisms of novel therapeutic candidates.
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A Comparative Guide to the Preclinical Efficacy of Armepavine in Autoimmune Disease Models
Prepared by: Gemini, Senior Application Scientist
This guide provides a meta-analytical overview of Armepavine, a bioactive alkaloid, and its therapeutic potential in preclinical models of autoimmune disease. We will objectively compare its performance across different models, delve into its molecular mechanisms, and provide detailed experimental protocols for researchers aiming to validate or expand upon these findings.
Introduction: The Therapeutic Promise of Armepavine
Autoimmune diseases, from rheumatoid arthritis (RA) to systemic lupus erythematosus (SLE), arise from a dysregulated immune system that mistakenly attacks the body's own tissues, leading to chronic inflammation and damage.[1] While current treatments often involve broad immunosuppression, there is a growing need for more targeted therapies that can restore immune balance without compromising overall immune function.
Armepavine, a benzylisoquinoline alkaloid derived from the lotus plant (Nelumbo nucifera), has emerged as a promising immunomodulatory agent.[2][3] Preclinical studies suggest that Armepavine can selectively suppress the pathological immune responses that drive autoimmune diseases, positioning it as a compelling candidate for further drug development. This guide synthesizes the existing research to provide a clear picture of its efficacy and mechanism of action.
Comparative Efficacy of Armepavine in Preclinical Models
To date, the in-vivo efficacy of (S)-armepavine has been documented in models for systemic lupus erythematosus (SLE) and autoimmune glomerulonephritis. These studies demonstrate a consistent ability to mitigate disease severity by targeting underlying immunological dysfunction.
| Autoimmune Model | Animal Strain | Key Efficacy Outcomes | Reported Mechanism of Action | Reference |
| Systemic Lupus Erythematosus (SLE) | MRL/MpJ-lpr/lpr Mice | Prevented lymphadenopathy and prolonged lifespan. Decreased urinary protein and anti-dsDNA autoantibody production. Reduced immune complex deposition in glomeruli. | Inhibition of T-cell proliferation; Suppression of IL-2, IL-4, IL-10, and IFN-γ gene expression. | [2] |
| Autoimmune Crescentic Glomerulonephritis (ACGN) | C57BL/6 Mice | Dramatically decreased glomerular crescents and improved renal function (proteinuria). Reduced infiltration of T-cells and macrophages into the kidney. | Suppressed intra-renal NF-κB activation; Lowered serum autoantibodies and pro-inflammatory cytokines. | [4] |
The data strongly indicates that Armepavine's therapeutic effect is rooted in its ability to modulate both T-cell and B-cell responses, leading to a reduction in pathogenic autoantibodies and suppression of the inflammatory cascade in target organs. The absence of data in other widely used models, such as Collagen-Induced Arthritis (CIA) for RA and Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis, represents a significant area for future investigation.
Core Mechanism of Action: A Multi-Pronged Attack on T-Cell Activation and NF-κB Signaling
Armepavine's immunomodulatory effects are not coincidental; they stem from a targeted disruption of key signaling pathways that are essential for the activation of pathogenic T-cells.
Upstream Inhibition of T-Cell Receptor Signaling
Research shows that Armepavine intervenes early in the T-cell activation cascade. Upon T-cell receptor (TCR) engagement, a series of phosphorylation events is required to transmit the signal to the nucleus. Armepavine has been shown to inhibit the phosphorylation of critical downstream effectors, including IL-2-inducible T cell kinase (Itk) and Phospholipase C-gamma (PLCγ), in a PI-3K-dependent manner.[5] By blocking these upstream events, Armepavine effectively prevents the calcium mobilization and protein kinase C activation necessary for T-cell proliferation and cytokine production.[5]
Downstream Suppression of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[6] In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli trigger the IκB kinase (IKK) complex to phosphorylate IκBα, targeting it for degradation and allowing NF-κB to translocate to the nucleus.[7][8] Once in the nucleus, NF-κB orchestrates the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[6][9]
Studies on Armepavine and related extracts from Nelumbo nucifera confirm that they potently suppress the activation of NF-κB.[4][9] This inhibition prevents the production of key inflammatory mediators, explaining the compound's broad anti-inflammatory effects observed in vivo.
Caption: Armepavine's mechanism of action in T-cells.
Experimental Protocols for Preclinical Evaluation
To facilitate further research, this section provides validated, step-by-step protocols for assessing the therapeutic potential of compounds like Armepavine in a robust model of rheumatoid arthritis and a primary in-vitro inflammatory screen.
In Vivo Model: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
The CIA model is considered the gold standard for preclinical RA research because it shares significant immunological and pathological characteristics with the human disease, including synovitis, pannus formation, and erosion of bone and cartilage.[10][11][12]
Methodology:
-
Animal Selection: Use male or female DBA/1J mice, aged 8-10 weeks.[13] This strain is highly susceptible to CIA due to its MHC class II haplotype (H-2q).[10]
-
Reagent Preparation (Collagen Emulsion):
-
Prepare a 2 mg/mL solution of Bovine Type II Collagen in 0.05 M acetic acid.
-
On the day of immunization, create a 1:1 emulsion of the collagen solution with Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis. Emulsify by drawing the mixture through a glass syringe until a thick, stable emulsion is formed (a drop placed on water should not disperse).
-
-
Primary Immunization (Day 0):
-
Anesthetize each mouse (e.g., with isoflurane).
-
Inject 100 µL of the collagen/CFA emulsion subcutaneously at the base of the tail.[14] This delivers 100 µg of collagen per mouse.
-
-
Booster Immunization (Day 21):
-
Treatment Administration:
-
Begin administration of Armepavine (or vehicle control) at a predetermined time point (e.g., prophylactically from Day 0 or therapeutically from Day 21-25, just before expected onset). The route (e.g., oral gavage, intraperitoneal injection) and dose should be based on pilot studies.
-
-
Disease Monitoring and Scoring (from Day 21 onward):
-
Visually score each paw 3-4 times per week based on a 0-4 scale for erythema and swelling:
-
0 = Normal paw
-
1 = Mild swelling/erythema in one digit
-
2 = Moderate swelling/erythema
-
3 = Severe swelling/erythema of the entire paw
-
4 = Maximum inflammation with ankylosis
-
-
The maximum score per mouse is 16.[13] Monitor body weight as an indicator of general health.
-
-
Terminal Analysis (e.g., Day 42-56):
-
Collect blood for analysis of serum cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies via ELISA.
-
Harvest paws for histological analysis (H&E staining) to assess inflammation, synovial hyperplasia, and bone/cartilage erosion.
-
Caption: Experimental workflow for a CIA study.
In Vitro Screen: Cytokine Inhibition in LPS-Stimulated Macrophages
This assay provides a rapid and cost-effective method to determine a compound's direct anti-inflammatory activity by measuring its ability to inhibit the release of pro-inflammatory cytokines from macrophages.
Methodology:
-
Cell Culture: Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of Armepavine (e.g., 1, 10, 50 µg/mL) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).
-
Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to all wells (except for the unstimulated control) at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification (ELISA): Use commercially available ELISA kits to quantify the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant, following the manufacturer's instructions.[9]
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of Armepavine compared to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of the cytokine production).
Discussion and Future Directions
The existing evidence strongly supports (S)-armepavine as a potent immunomodulator with significant therapeutic potential for T-cell-driven autoimmune diseases. Its efficacy in models of lupus and glomerulonephritis is compelling, and its mechanism of action—targeting both upstream T-cell signaling and the central NF-κB inflammatory pathway—is well-supported.[2][4][5]
The primary gap in the current body of research is the lack of data in other major autoimmune conditions. Therefore, the most critical next steps are:
-
Efficacy in RA and MS Models: Conduct comprehensive studies using the gold-standard CIA model for rheumatoid arthritis and the EAE model for multiple sclerosis to determine if Armepavine's efficacy translates to these diseases.
-
Pharmacokinetic and Safety Profiling: Establish a detailed pharmacokinetic (PK) and toxicology profile to understand its absorption, distribution, metabolism, and excretion (ADME) properties and to identify a safe therapeutic window.
-
Comparative Studies: Benchmark the efficacy of Armepavine against current standard-of-care treatments (e.g., methotrexate in the CIA model) to assess its relative therapeutic potential.
By systematically addressing these areas, the scientific community can fully elucidate the promise of Armepavine as a novel therapeutic agent for a range of debilitating autoimmune disorders.
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Pentón-Arias, E., et al. (2022). Anti-inflammatory mechanisms and pharmacological actions of phycocyanobilin in a mouse model of experimental autoimmune encephalomyelitis: A therapeutic promise for multiple sclerosis. Frontiers in Immunology. Retrieved from [Link]
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Wójcik, P., et al. (2023). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. International Journal of Molecular Sciences. Retrieved from [Link]
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Fan, G., et al. (2022). How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates. Frontiers in Immunology. Retrieved from [Link]
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Araujo, A. P. S., et al. (2018). TnP Peptide Suppresses Experimental Autoimmune Encephalomyelitis (EAE) in a Preclinical Mouse Model. Frontiers in Immunology. Retrieved from [Link]
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Pourabdolhossein, F., et al. (2021). Piperine Improves Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats Through its Neuroprotective, Anti-inflammatory, and Antioxidant Effects. Molecular Neurobiology. Retrieved from [Link]
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Kim, J. H., et al. (2017). Anti-inflammatory effects of Nelumbo leaf extracts and identification of their metabolites. Nutrition Research and Practice. Retrieved from [Link]
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Pourabdolhossein, F., et al. (2021). Piperine Improves Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats through its Neuroprotective, Anti-inflammatory and Anti-Oxidant Effects. ResearchGate. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Armepavine for Laboratory Professionals
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Armepavine, a benzylisoquinoline alkaloid utilized in scientific research. Adherence to these protocols is essential for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. The procedures outlined herein are synthesized from established safety data, regulatory standards, and field-proven best practices in chemical waste management.
Hazard Characterization and Core Safety Principles
Armepavine is a physiologically active compound requiring careful handling.[1] The primary acute hazard, as defined by the Globally Harmonized System (GHS), is oral toxicity.[2] Understanding its properties is the foundation of a safe disposal plan.
Table 1: Armepavine Chemical and Safety Data
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₉H₂₃NO₃ | [2][3] |
| Molecular Weight | 313.4 g/mol | [3] |
| CAS Number | 524-20-9 (for the (R)-enantiomer) | [4] |
| GHS Hazard Statement | H302: Harmful if swallowed | [2] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant |[2] |
The causality behind treating Armepavine with caution extends beyond its immediate GHS classification. As a bioactive alkaloid, its environmental impact is not fully characterized, making containment and prevention of release into ecosystems a critical objective.[5][6] Improper disposal can introduce pharmaceutical compounds into waterways, with potential ecotoxicological effects.[6][7] Therefore, all Armepavine waste must be managed as potentially hazardous chemical waste.
Regulatory Framework: The Generator's Responsibility
In the United States, the management of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA), which ensures workplace safety.[8][9]
A core principle of RCRA is that the waste generator (the laboratory creating the waste) is responsible for correctly identifying and characterizing its waste.[10][11] While Armepavine is not specifically a "listed" hazardous waste (i.e., it does not appear on the F, K, P, or U lists), any chemical waste must be managed as hazardous if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[11] Given its oral toxicity and bioactive nature, a conservative approach is mandated.
Core Disposal Protocol: Step-by-Step Guidance
This protocol provides a self-validating system for the safe handling and disposal of Armepavine from the point of generation to its final collection.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling Armepavine in any form (solid, solution, or waste), personnel must be equipped with standard laboratory PPE to prevent exposure.[12][13]
-
Safety Goggles: Protects against splashes or airborne powder.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are appropriate.
-
Lab Coat: Protects skin and clothing from contamination. All handling of solid Armepavine or concentrated solutions should be performed within a certified chemical fume hood to minimize inhalation risk.[13]
Step 2: Segregate Armepavine Waste at the Point of Generation
Waste segregation is the most critical step in preventing accidental and dangerous chemical reactions.[8][14] Armepavine waste must never be mixed with other waste streams unless their compatibility is certain.
-
Incompatibles: Keep Armepavine waste separate from strong oxidizing agents, strong acids, and strong bases.[15][16]
-
Designated Waste Stream: Establish a dedicated waste container specifically for Armepavine and its associated contaminated materials.
Caption: Initial decision process for segregating Armepavine waste.
Step 3: Use a Designated and Compatible Waste Container
The integrity of the waste container is paramount to preventing leaks and spills.[14][17]
-
Material: Use a high-density polyethylene (HDPE) or glass container that is chemically compatible with Armepavine and any solvents used.[9]
-
Condition: The container must be in good condition, free of cracks or damage, and possess a secure, leak-proof screw-top cap.[18]
-
Capacity: Never fill a waste container beyond 90% of its total capacity to allow for vapor expansion and prevent spills.[17][19]
Step 4: Label the Waste Container Correctly and Completely
Proper labeling is a legal requirement and a cornerstone of laboratory safety.[9][20] An improperly labeled container can lead to severe safety incidents.[9] As soon as the first drop of waste is added, the container must be labeled with the following information:
-
The words "Hazardous Waste" .[20]
-
Full Chemical Name(s): "Armepavine". If in solution, list all components and their approximate percentages (e.g., "Armepavine (~1%), Ethanol (99%)"). Do not use abbreviations or formulas.[18]
-
Hazard Identification: Clearly state the relevant hazards, such as "Toxic" or "Harmful if Swallowed".
-
Generator Information: Name of the Principal Investigator and the laboratory location.
Step 5: Store Waste in a Satellite Accumulation Area (SAA)
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][13][20]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][18]
-
Containment: Liquid waste containers should be placed in a secondary containment bin to contain any potential leaks.[17]
-
Closure: The waste container must be kept tightly closed at all times, except when actively adding waste.[18] Funnels should not be left in the container opening.[18]
Step 6: Arrange for Final Disposal
Laboratory personnel should not attempt to dispose of the chemical waste themselves.
-
Contact EHS: When the waste container is 90% full, contact your institution's Environmental Health & Safety (EHS) department or equivalent office to schedule a waste pickup.[18]
-
Licensed Vendor: The EHS office will arrange for a licensed hazardous waste contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposal, likely via incineration.[17][20]
Protocols for Specific Armepavine Waste Streams
Different forms of Armepavine waste require specific handling procedures.
Table 2: Disposal Procedures by Armepavine Waste Type
| Waste Type | Disposal Protocol |
|---|---|
| Unused/Expired Pure Compound | Scrape the solid directly into the designated hazardous waste container. Ensure the container is labeled for solid waste. Do not attempt to dissolve unless necessary for another procedure. |
| Armepavine in Solution | Carefully pour the solution into a designated liquid hazardous waste container using a funnel. Ensure the container is compatible with the solvent and properly labeled with all constituents.[16] |
| Contaminated Labware (Non-Sharps) | Place items like contaminated gloves, weigh boats, and plastic vials directly into the solid hazardous waste container. |
| Contaminated Glassware & Sharps | Rinse glassware three times with a suitable solvent. Collect the first rinseate as hazardous liquid waste. Place contaminated sharps (needles, razor blades) in a designated, puncture-proof sharps container that is clearly labeled as hazardous waste.[12] |
| Spill Cleanup Materials | All materials used to clean up an Armepavine spill (absorbent pads, contaminated PPE) must be collected and placed in the solid hazardous waste container.[21] |
Emergency Protocol: Armepavine Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: Determine the extent of the spill. If the spill is large, involves highly volatile solvents, or you are not comfortable cleaning it, evacuate the area and contact your institution's EHS emergency line.
-
Secure the Area & Don PPE: Cordon off the spill area. At a minimum, wear double gloves, safety goggles, and a lab coat.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow), starting from the outside and working inward. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Collect Waste: Carefully scoop all absorbed material and contaminated debris into the designated solid hazardous waste container.
-
Decontaminate: Clean the spill surface with an appropriate solvent or soap and water. Collect any cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office as per institutional policy.
Caption: Decision workflow for responding to an Armepavine spill.
By integrating these scientifically grounded and regulation-aligned procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and environmental stewardship.
References
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(+)-Armepavine | C19H23NO3 | CID 680292 . PubChem, National Institutes of Health. [Link]
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Armepavine | C19H23NO3 | CID 442169 . PubChem, National Institutes of Health. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
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The Laboratory Standard . University of Tennessee Health Science Center. [Link]
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Armepavine . Mol-Instincts. [Link]
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Inhibition of (S)-armepavine from Nelumbo nucifera on autoimmune disease of MRL/MpJ-lpr/lpr mice . PubMed. [Link]
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Personal protective equipment for handling Armepavine
This comprehensive technical guide outlines the rigorous safety protocols, personal protective equipment (PPE) requirements, and operational workflows for handling Armepavine , a biologically active benzylisoquinoline alkaloid derived from Nelumbo nucifera (sacred lotus)[1].
As a potent immunomodulator that inhibits TNF-α-induced MAPK and NF-κB signaling cascades[2], Armepavine presents specific occupational hazards. Unintended exposure can lead to systemic absorption, inadvertently altering critical inflammatory and immune pathways in laboratory personnel. This guide is designed to provide researchers and drug development professionals with self-validating, field-proven methodologies to ensure absolute safety and operational integrity.
Chemical Profile and Hazard Quantification
Before designing a safety protocol, it is critical to understand the physicochemical and toxicological properties of the compound. Armepavine is classified under the Globally Harmonized System (GHS) as an acute oral toxicant[3].
Table 1: Armepavine Chemical & Hazard Summary
| Parameter | Specification | Operational Implication |
| CAS Number | 524-20-9 | Unique identifier for SDS cross-referencing. |
| Molecular Formula | C19H23NO3 | Lipophilic alkaloid; readily permeates compromised skin barriers if dissolved in organic solvents. |
| Molecular Weight | 313.39 g/mol | Fine powder form is highly susceptible to aerosolization. |
| GHS Classification | Acute Toxicity, Oral (Category 4) | Ingestion or inhalation of settled dust must be strictly prevented[3]. |
| Hazard Statement | H302: Harmful if swallowed | Mandates strict hygiene; no eating/drinking in handling areas[4]. |
| Storage Conditions | 2-8 °C, dry, dark | Requires thermal equilibration before opening to prevent condensation and degradation[5]. |
Mechanistic Grounding: Why Exposure Prevention is Critical
Armepavine is not a benign structural analog; it is a highly active pharmacological agent. It exerts its immunosuppressive effects by blocking upstream kinases in the Mitogen-Activated Protein Kinase (MAPK) cascade and preventing the activation of the IKK complex[6]. This halts the nuclear translocation of NF-κB (p65/p50), thereby suppressing the transcription of pro-inflammatory cytokines[2].
Accidental exposure (via inhalation of dust or dermal absorption of solvent-dissolved compound) can lead to unintended immunosuppression or localized cellular toxicity. The diagram below illustrates the specific signaling nodes targeted by Armepavine, highlighting the biological necessity for strict PPE.
Fig 1: Armepavine-mediated inhibition of MAPK and NF-κB inflammatory signaling cascades.
Mandatory Personal Protective Equipment (PPE)
To mitigate the risks associated with Armepavine's biological activity and physical state, the following PPE matrix must be strictly adhered to. Do not substitute materials without verifying chemical compatibility.
-
Hand Protection (Double Gloving): Use nitrile gloves (minimum 4 mil thickness).
-
Causality: Armepavine is typically reconstituted in Dimethyl Sulfoxide (DMSO) or methanol for in vitro assays. DMSO acts as a potent carrier, rapidly transporting dissolved solutes through the skin. Nitrile provides excellent resistance to incidental powder contact and short-term resistance to DMSO. Double gloving ensures that if the outer glove is compromised by a solvent splash, the inner glove remains a sterile, uncompromised barrier.
-
-
Eye Protection: ANSI Z87.1-certified chemical splash goggles.
-
Causality: Standard safety glasses leave gaps. Fine alkaloid powders are prone to static cling and can easily aerosolize during transfer, posing a risk of ocular absorption.
-
-
Body Protection: Flame-retardant, fluid-resistant laboratory coat with fitted knit cuffs.
-
Causality: Fitted cuffs prevent the sleeves from dragging across contaminated surfaces and prevent aerosolized powder from settling on the researcher's forearms.
-
-
Respiratory Protection: N95 or P100 particulate respirator (if handling outside containment).
-
Causality: While all handling should occur within a fume hood, a respirator is required during spill cleanup to prevent inhalation of acute oral toxicants[4].
-
Step-by-Step Operational Workflow
This self-validating protocol ensures that every action has a built-in safety check, minimizing the risk of exposure during the weighing and solubilization phases.
Phase 1: Preparation & Containment
-
Equilibrate the Vial: Remove the Armepavine vial from 2-8 °C storage and allow it to reach room temperature in a desiccator for 30 minutes.
-
Validation Check: If condensation forms on the outside of the vial, it is not fully equilibrated. Opening it prematurely will introduce moisture, degrading the compound and altering its molecular weight calculations.
-
-
Verify Containment: Turn on the chemical fume hood or Class II Biological Safety Cabinet (BSC). Verify the inward airflow indicator is functioning (face velocity of 80–100 fpm).
Phase 2: Weighing & Transfer 3. Static Mitigation: Wipe the exterior of the analytical balance and the weighing spatula with an anti-static wipe. Use an anti-static polymeric weighing boat or a pre-creased piece of glassine paper.
- Causality: Alkaloid powders generate static electricity during friction (e.g., scooping). Static causes the powder to "jump" out of the boat, leading to inaccurate dosing and environmental contamination.
- Transfer: Carefully transfer the required mass of Armepavine. Close the vial immediately after use.
Phase 3: Solubilization 5. Solvent Addition: Transfer the powder to a sealable microcentrifuge tube or glass vial. Add the solvent (e.g., DMSO) slowly down the side of the tube to prevent displacing air too rapidly, which can eject powder. 6. Sealed Agitation: Cap the tube securely before vortexing or sonicating.
- Causality: Vortexing an open tube creates micro-aerosols of the solvent-compound mixture, which can bypass the hood's airflow and be inhaled.
Phase 4: Decontamination 7. Surface Cleaning: Armepavine has low aqueous solubility. Wipe down the balance, spatulas, and hood surfaces first with a wipe dampened with 70% ethanol or methanol to dissolve residual alkaloid, followed by a secondary wipe with mild detergent and water.
Spill Management and Disposal Plan
In the event of an accidental spill or upon completion of the experiment, strict environmental and logistical controls must be maintained to comply with hazardous waste regulations[4].
Powder Spill Response:
-
Isolate: Evacuate personnel from the immediate vicinity. Do not attempt to sweep dry powder, as this generates hazardous dust clouds.
-
Suppress: Gently cover the spilled powder with absorbent paper towels.
-
Neutralize: Lightly mist the paper towels with a compatible solvent (e.g., 70% ethanol) to dissolve and trap the powder, preventing aerosolization.
-
Collect: Using non-sparking tools, scoop the dampened towels and debris into a sealable, labeled hazardous waste bag.
Disposal Protocol:
-
Solid Waste: All contaminated PPE (outer gloves, weigh boats, wipes) must be placed in a designated chemical waste container. Do not dispose of in standard municipal trash.
-
Liquid Waste: Solutions containing Armepavine and organic solvents (like DMSO) must be collected in a clearly labeled "Halogen-Free Organic Waste" carboy.
-
Final Destruction: The material must be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[4]. Do not discharge any Armepavine solutions into the sewer system, as it poses a risk to aquatic environments.
References
- Armepavine | NF-κB Inhibitor - MedchemExpress.com. MedChemExpress.
- Armepavine | C19H23NO3 | CID 442169 - PubChem - NIH. National Institutes of Health.
- Action and mechanisms of neferine in inflammatory diseases (Review) - PMC - NIH. National Institutes of Health.
- Armepavine, 1 X 10 mg (PHL85720-10MG) | MilliporeSigma. Sigma-Aldrich.
- Safety Data Sheet - Amazon AWS. TargetMol.
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- 6. Action and mechanisms of neferine in inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
